molecular formula C5H11NO3 B1349762 (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid CAS No. 2280-48-0

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Cat. No.: B1349762
CAS No.: 2280-48-0
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369223
Record name (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-48-0
Record name 3-Methyl-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2TW6L2UKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid (CAS 2280-28-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, also known as β-hydroxy-D-valine, is a non-proteinogenic α-amino acid. Its unique structural features, including a tertiary alcohol and a chiral center, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on presenting clear, actionable data and methodologies for researchers.

Physicochemical Properties

This compound is a white, fluffy, and shiny powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₃[2][3]
Molecular Weight 133.15 g/mol [3]
CAS Number 2280-28-6[2][3]
Appearance White fluffy shiny powder[2]
Melting Point 200-202 °C[3]
Solubility Soluble in PBS (pH 7.2) at 2 mg/mL[4]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 83.6 Ų[2]
LogP (predicted) -3.4[5]

Spectroscopic Data

Synthesis and Purification

The asymmetric synthesis of β-hydroxy-α-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general approach can be derived from analogous syntheses and patent literature. The following represents a plausible, generalized workflow for its enantioselective synthesis.

General Asymmetric Synthesis Workflow

cluster_synthesis Asymmetric Synthesis cluster_purification Purification start Starting Materials (e.g., Glycine derivative, Acetone) aldol Asymmetric Aldol Reaction (Chiral Catalyst) start->aldol protect Protection of Functional Groups (e.g., Boc, Fmoc) aldol->protect deprotect Deprotection protect->deprotect crude Crude this compound deprotect->crude purification Chiral Chromatography (e.g., HPLC with chiral stationary phase) crude->purification pure Pure this compound purification->pure

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Asymmetric Aldol Reaction (Representative)

This protocol is a representative example based on general methods for the asymmetric synthesis of β-hydroxy-α-amino acids.[9][10]

  • Preparation of the Glycine Schiff Base: A suitable glycine Schiff base (e.g., from benzophenone and a glycine ester) is prepared according to standard literature procedures.

  • Aldol Reaction:

    • To a solution of the glycine Schiff base in an appropriate solvent (e.g., THF, CH₂Cl₂), a chiral catalyst (e.g., a phase-transfer catalyst or a metal-chiral ligand complex) is added at a controlled temperature (e.g., -78 °C).

    • Acetone is then added dropwise to the reaction mixture.

    • The reaction is stirred for several hours at the low temperature and then gradually allowed to warm to room temperature.

  • Work-up and Hydrolysis:

    • The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

    • The resulting crude product is then hydrolyzed (e.g., with aqueous HCl) to cleave the Schiff base and ester groups.

  • Purification: The crude amino acid is purified by a suitable method, such as recrystallization or chiral chromatography.

Purification Protocol: Chiral HPLC (General)

The enantiomeric purity of the final compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative separation of amino acid enantiomers.[11][12]

  • Column Selection: A chiral stationary phase (CSP) suitable for the separation of amino acids is selected. Examples include cyclodextrin-based, macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™), or ligand-exchange columns.[12]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The exact composition and pH are optimized for the specific CSP and analyte.

  • Detection: Detection is usually performed using a UV detector, especially if the amino acid has been derivatized with a chromophore (e.g., Fmoc).

  • Fraction Collection: For preparative separations, fractions corresponding to the desired enantiomer are collected, and the solvent is removed to yield the purified product.

Biological Activity and Signaling Pathways

The specific biological targets and signaling pathways of this compound are not well-documented in publicly available literature. However, its structural similarity to other biologically important molecules provides clues to its potential roles.

Role in Peptide Synthesis

The Boc-protected form of this compound is utilized as a building block in peptide synthesis.[13] The incorporation of this non-proteinogenic amino acid can introduce unique conformational constraints and properties to peptides, which is a valuable strategy in the design of novel therapeutics with enhanced stability or bioactivity.[13]

Potential Relationship to Valine Metabolism

The structurally related compound, (S)-2-hydroxy-3-methylbutanoic acid, is a known intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. Dysregulation of BCAA metabolism has been linked to metabolic disorders such as insulin resistance. While a direct role for the (R)-isomer has not been established, the metabolic context of its stereoisomer suggests a potential for interaction with pathways related to amino acid metabolism.

The diagram below illustrates a simplified overview of the valine catabolism pathway, highlighting the position of a related hydroxy acid.

val L-Valine kiv α-Ketoisovalerate val->kiv BCAT isobutyryl_coa Isobutyryl-CoA kiv->isobutyryl_coa BCKDH methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa hydroxyisobutyryl_coa 3-Hydroxyisobutyryl-CoA methacrylyl_coa->hydroxyisobutyryl_coa hydroxyisobutyrate 3-Hydroxyisobutyrate hydroxyisobutyryl_coa->hydroxyisobutyrate succinyl_coa Succinyl-CoA (TCA Cycle) hydroxyisobutyrate->succinyl_coa Multiple Steps related_hydroxy_acid (S)-2-Hydroxy-3-methylbutanoic acid (Related Intermediate)

Caption: Simplified pathway of L-Valine catabolism, indicating the position of a structurally related hydroxy acid.

Conclusion

This compound is a chiral building block with significant potential in the development of novel peptides and therapeutic agents. While detailed biological and spectroscopic data are not widely available in the public domain, this guide provides a foundational understanding of its physicochemical properties and outlines general methodologies for its synthesis and purification. Further research is warranted to fully elucidate the biological roles and potential applications of this intriguing molecule.

References

Technical Guide: Physicochemical Properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a non-proteinogenic amino acid, is a chiral molecule of interest in various fields of chemical and pharmaceutical research. Its unique structure, featuring a tertiary alcohol and a chiral center, imparts specific physicochemical properties that are crucial for its potential applications in drug design, synthesis of novel compounds, and as a chiral building block. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a general workflow for the characterization of such novel amino acids.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for related stereoisomers are also included for comparative purposes where available.

PropertyThis compound(S)-2-Amino-3-Hydroxy-3-Methylbutanoic AcidRacemic MixtureReference(s)
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol [1]
CAS Number 2280-48-02280-27-52280-28-6[2][3]
Appearance White fluffy shiny powderWhite Crystalline PowderNot specified[4]
Melting Point 200-202 °C205 °CNot specified[1][4]
Boiling Point 245.66 °C (estimate)317.3 °C at 760 mmHgNot specified[1]
Density 1.2510 g/cm³ (estimate)1.2 g/cm³Not specified[1]
Solubility PBS (pH 7.2): 2 mg/mLH₂O: solubleNot specified[1]
pKa Not specifiedNot specifiedNot specified
logP (XLogP3-AA) Not specified-2.8Not specified[3]
Topological Polar Surface Area 83.6 Ų83.6 ŲNot specified[5]
Hydrogen Bond Donors 33Not specified[5]
Hydrogen Bond Acceptors 44Not specified[5]
Rotatable Bond Count 22Not specified[5]
Specific Optical Rotation Not specified+11° to +14° (c=2, 6 N HCl)Not specified[3]
IR Spectrum Conforms to structureConforms to structureConforms to structure[3][6]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline standardized protocols that can be adapted for this purpose.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

    • A second, more precise measurement is performed with a fresh sample. The temperature is rapidly brought to about 20 °C below the approximate melting point and then increased at a slow rate (1-2 °C/min).

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Solubility in PBS (pH 7.2)

Solubility in aqueous buffers is a crucial parameter for compounds intended for biological applications.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of PBS (pH 7.2) in a sealed vial.

  • Equilibration: The mixture is agitated using a vortex mixer and then allowed to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Quantification:

    • A known volume of the clear supernatant is carefully removed.

    • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method. Given the lack of a strong chromophore, derivatization followed by UV-Vis spectrophotometry or direct analysis by HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is recommended.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the chemical structure and purity of the compound.

Instrument:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard (e.g., TMS or DSS) may be added.

Data Acquisition:

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • Other experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Data Analysis:

  • The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to elucidate the proton environment.

  • The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.

Instrument:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

  • A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

Data Acquisition:

  • The sample is introduced into the mass spectrometer.

  • Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Instrument:

  • FTIR spectrometer

Sample Preparation:

  • The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

  • The characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O) are identified to confirm the structure.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel amino acid like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination cluster_3 Purity Assessment cluster_4 Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir melting_point Melting Point purification->melting_point solubility Solubility (Aqueous & Organic) purification->solubility pka pKa Determination purification->pka logp LogP/LogD Measurement purification->logp optical_rotation Optical Rotation purification->optical_rotation hplc HPLC/UPLC purification->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purification->chiral_hplc data_compilation Data Compilation & Analysis nmr->data_compilation ms->data_compilation ir->data_compilation melting_point->data_compilation solubility->data_compilation pka->data_compilation logp->data_compilation optical_rotation->data_compilation hplc->data_compilation chiral_hplc->data_compilation report Technical Report Generation data_compilation->report G cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained compound This compound ir IR Spectroscopy compound->ir nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms functional_groups Functional Groups (O-H, N-H, C=O) ir->functional_groups connectivity Atom Connectivity & Stereochemistry nmr->connectivity molecular_weight Molecular Weight & Formula ms->molecular_weight structure Confirmed Chemical Structure functional_groups->structure connectivity->structure molecular_weight->structure

References

Spectroscopic Profile of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a chiral non-proteinogenic amino acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS), based on the compound's chemical structure and data from analogous molecules. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were estimated using advanced computational models and provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2 (α-proton)3.5 - 3.8Singlet (s)
-OH (hydroxyl)Broad singlet (variable)Broad Singlet (br s)
-NH₂ (amino)Broad singlet (variable)Broad Singlet (br s)
2 x -CH₃ (methyl)1.2 - 1.4Singlet (s)
-COOH (carboxyl)10.0 - 13.0Singlet (s)

Note: The chemical shifts of protons attached to heteroatoms (-OH, -NH₂, -COOH) are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)175 - 180
C-2 (α-carbon)60 - 65
C-3 (quaternary carbon)70 - 75
C-4, C-5 (-CH₃)25 - 30
Table 3: Expected Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (hydroxyl)3500 - 3200 (broad)Hydrogen-bonded hydroxyl group
N-H stretch (amino)3400 - 3250 (medium)Primary amine
C-H stretch (alkane)2980 - 2850 (strong)Methyl groups
C=O stretch (carboxyl)1725 - 1700 (strong)Carboxylic acid dimer
N-H bend (amino)1650 - 1580 (medium)Primary amine
C-O stretch (hydroxyl)1260 - 1050 (medium)Tertiary alcohol
O-H bend (carboxyl)1440 - 1395 (medium)Carboxylic acid
Table 4: Expected Mass Spectrometry (MS) Data
Ionm/z (expected)Description
[M]+•133.07Molecular Ion
[M-H₂O]+•115.06Loss of water
[M-COOH]+88.08Loss of the carboxyl group
[M-C(CH₃)₂OH]+60.04Cleavage of the Cα-Cβ bond
[C(CH₃)₂OH]+59.05Tertiary carbocation fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For analysis in D₂O, lyophilize the sample from water twice to exchange labile protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • A Fourier-Transform Infrared spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

  • Instrumentation:

    • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • ESI-MS Acquisition Parameters (for molecular weight determination):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: m/z 50-500.

  • EI-MS Acquisition Parameters (for fragmentation pattern):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 30-200.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected cleavages based on the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Compound: (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR_KBr KBr Pellet Preparation Sample->Prep_IR_KBr Prep_IR_ATR Direct ATR Application Sample->Prep_IR_ATR Prep_MS Dissolution in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR_KBr->IR Prep_IR_ATR->IR MS Mass Spectrometer (ESI or EI) Prep_MS->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram Acquisition & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data NMR_Interp Chemical Shifts & Coupling Constants NMR_Data->NMR_Interp IR_Interp Functional Group Identification IR_Data->IR_Interp MS_Interp Molecular Weight & Fragmentation Pattern MS_Data->MS_Interp Final_Report Comprehensive Spectroscopic Profile NMR_Interp->Final_Report IR_Interp->Final_Report MS_Interp->Final_Report

Caption: General workflow for spectroscopic analysis.

Chiral Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its structure is found in various biologically active compounds, including antibiotics and enzyme inhibitors. The stereocontrolled synthesis of this molecule, featuring two adjacent chiral centers, presents a significant challenge. This guide provides an in-depth overview of the primary asymmetric strategies employed for its synthesis, focusing on asymmetric aldol reactions, biocatalytic methods, and chiral pool approaches.

Asymmetric Aldol Reaction Strategies

The asymmetric aldol reaction is a powerful method for carbon-carbon bond formation and the simultaneous creation of two stereocenters. For the synthesis of this compound, this typically involves the reaction of a chiral glycine enolate equivalent with acetone.

Chiral Auxiliary-Mediated Aldol Reactions

This approach utilizes a chiral auxiliary covalently bonded to the glycine substrate to direct the stereochemical outcome of the aldol reaction. The Evans aldol reaction, using chiral oxazolidinones, is a well-established method for achieving high diastereoselectivity in producing syn-aldol products.[1] Another effective method involves the use of pseudoephenamine as a chiral auxiliary attached to a glycinamide.

A notable example is the aldolization of pseudoephenamine glycinamide with acetone. This reaction proceeds with high diastereoselectivity to yield the corresponding syn-aldol adduct, which can then be hydrolyzed to afford the target amino acid.[2]

Data Presentation: Chiral Auxiliary-Mediated Aldol Reaction
Starting MaterialAldehyde/KetoneChiral AuxiliaryKey ReagentsYield (%)d.r. (syn:anti)ee (%)Reference
GlycinamideAcetone(1R,2R)-PseudoephenamineLiHMDS, THF89>95:5≥98[2]
Brønsted Base-Catalyzed Aldol Reactions

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Brønsted base-catalyzed aldol reactions of glycine Schiff bases have emerged as a highly effective route to syn-β-hydroxy-α-amino acids.[3][4] The strategy relies on using a chiral Brønsted base to deprotonate a glycine Schiff base, forming a chiral enolate that then reacts with an aldehyde or ketone. The use of a benzophenone-derived imine of glycine o-nitroanilide has been shown to be particularly effective, where the nitroanilide group facilitates enolate formation and enhances diastereoselectivity through hydrogen bonding.[3]

Data Presentation: Brønsted Base-Catalyzed Aldol Reaction
Glycine DerivativeAldehyde/KetoneCatalystSolventYield (%)d.r. (syn:anti)ee (%)Reference
Benzophenone imine of glycine o-nitroanilideVarious AldehydesUreidopeptide-based BBCH₂Cl₂65-94>95:590-99[3]

Biocatalytic Synthesis

Enzymatic methods provide highly selective and environmentally benign routes for synthesizing chiral compounds. Aldolases and transaminases are key enzymes in the production of β-hydroxy-α-amino acids.[5]

Aldolase-Catalyzed Synthesis

Threonine aldolases can catalyze the reversible aldol reaction between glycine and an aldehyde. While highly stereoselective at the α-carbon, the selectivity at the β-carbon can be moderate. For the synthesis of this compound, an L-threonine aldolase could theoretically catalyze the condensation of glycine with acetone. Engineering of these enzymes can improve substrate scope and stereoselectivity.

Multi-Enzyme Cascade Reactions

A powerful strategy combines multiple enzymes in a one-pot cascade reaction to produce complex molecules from simple starting materials.[6][7][8] A potential pathway for this compound involves:

  • An aldolase (e.g., fructose-1,6-bisphosphate aldolase, FSA) catalyzes the C-C bond formation between a donor (like dihydroxyacetone phosphate, DHAP) and an acceptor, leading to a β-hydroxy ketone intermediate.

  • A stereoselective transaminase (TA) then converts the ketone group of the intermediate into an amine, establishing the desired stereochemistry at the α-carbon. The availability of both (R)- and (S)-selective transaminases allows access to different diastereomers of the final amino alcohol product.[6]

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or hydroxy acids, as starting materials.[9] L-tert-leucine is a logical precursor for the synthesis of this compound due to its structural similarity.

A potential synthetic route could involve the stereoselective hydroxylation of a protected L-tert-leucine derivative at the β-position. While direct C-H hydroxylation can be challenging, various methods involving functional group manipulation can achieve this transformation. For instance, conversion of the tert-leucine side chain to an enolate followed by reaction with an electrophilic oxygen source (e.g., using a MoOPH reagent) could install the required hydroxyl group.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using Pseudoephenamine Auxiliary[2]

Step 1: Aldol Adduct Formation

  • To a solution of (1R,2R)-pseudoephenamine glycinamide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add acetone (5.0 mmol), freshly distilled, to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the syn-aldol adduct.

Step 2: Hydrolysis of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (0.5 mmol) in a 1:1 mixture of THF and 6 M aqueous NaOH (10 mL).

  • Heat the mixture at reflux (approx. 80 °C) for 24 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 15 mL) to recover the pseudoephenamine auxiliary.

  • Acidify the aqueous layer to pH ~6 with 6 M HCl.

  • Lyophilize the aqueous solution to obtain the sodium salt of this compound. Further purification can be achieved by ion-exchange chromatography.

Visualizations

Logical Flow of Synthetic Strategies

G cluster_start Starting Materials cluster_methods Synthetic Approaches cluster_catalysts Key Enablers Glycine Derivatives Glycine Derivatives Asymmetric Aldol Reaction Asymmetric Aldol Reaction Glycine Derivatives->Asymmetric Aldol Reaction Biocatalytic Synthesis Biocatalytic Synthesis Glycine Derivatives->Biocatalytic Synthesis Acetone Acetone Acetone->Asymmetric Aldol Reaction Acetone->Biocatalytic Synthesis L-tert-leucine L-tert-leucine Chiral Pool Synthesis Chiral Pool Synthesis L-tert-leucine->Chiral Pool Synthesis Chiral Auxiliary Chiral Auxiliary Asymmetric Aldol Reaction->Chiral Auxiliary Brønsted Base Brønsted Base Asymmetric Aldol Reaction->Brønsted Base Final_Product (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Asymmetric Aldol Reaction->Final_Product Aldolase / Transaminase Aldolase / Transaminase Biocatalytic Synthesis->Aldolase / Transaminase Biocatalytic Synthesis->Final_Product Hydroxylation Reagents Hydroxylation Reagents Chiral Pool Synthesis->Hydroxylation Reagents Chiral Pool Synthesis->Final_Product

Caption: Overview of major synthetic routes to the target amino acid.

Experimental Workflow: Chiral Auxiliary Method

G A 1. Enolate Formation (Pseudoephenamine Glycinamide + LiHMDS) B 2. Aldol Reaction (Addition of Acetone at -78°C) A->B C 3. Workup & Purification (Quench, Extraction, Chromatography) B->C F Purified Aldol Adduct C->F D 4. Hydrolysis (NaOH, Reflux) E 5. Product Isolation (Extraction of Auxiliary, Lyophilization) D->E G Final Product (this compound) E->G F->D

Caption: Step-wise workflow for the chiral auxiliary-mediated synthesis.

Biocatalytic Cascade Pathway

G cluster_reactants Substrates cluster_enzymes Enzymes Glycine Glycine L-Threonine\nAldolase L-Threonine Aldolase Glycine->L-Threonine\nAldolase Acetone Acetone Acetone->L-Threonine\nAldolase Amine Donor Amine Donor (R)-Transaminase (R)-Transaminase Amine Donor->(R)-Transaminase Intermediate β-Hydroxy Ketone L-Threonine\nAldolase->Intermediate Product Target Amino Acid (R)-Transaminase->Product Intermediate->(R)-Transaminase

References

Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that form the structural core of numerous natural products, pharmaceuticals, and chiral ligands. Their vicinal amino and hydroxyl functionalities provide a rich scaffold for molecular diversity and biological activity. Consequently, the development of efficient and highly stereocontrolled methods for their synthesis is a significant focus in modern organic chemistry and drug discovery. This guide provides a detailed overview of the core strategies for the enantioselective synthesis of β-hydroxy-α-amino acids, with a focus on practical experimental protocols, comparative quantitative data, and a clear visualization of the underlying synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of β-hydroxy-α-amino acids can be broadly categorized into three main approaches: diastereoselective aldol additions of chiral glycine enolate equivalents, catalytic asymmetric aldol-type reactions, and biocatalytic methods. Each of these strategies offers distinct advantages and is suited to different synthetic challenges.

Diastereoselective Aldol Addition of Chiral Glycine Enolates

This classical and robust approach utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between a glycine derivative and an aldehyde. The Myers' pseudoephenamine glycinamide methodology is a prominent example, offering high diastereoselectivity and predictable stereochemical control.[1]

Logical Workflow for Myers' Asymmetric Aldol Addition

cluster_activation Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Cleavage & Deprotection Glycinamide (R,R)-Pseudoephenamine Glycinamide Enolate Chiral Lithium Enolate Glycinamide->Enolate  LiHMDS, LiCl  THF, -78 °C Adduct Diastereomerically Pure Adduct Enolate->Adduct  -78 °C to 0 °C Aldehyde R-CHO Aldehyde->Adduct Hydrolysis Mild Hydrolysis (e.g., NaOH) Adduct->Hydrolysis Product syn-β-Hydroxy- α-Amino Acid Hydrolysis->Product

Caption: Workflow for Myers' chiral auxiliary-mediated aldol addition.

Quantitative Data: Myers' Aldol Addition

The following table summarizes the results for the aldol addition of (R,R)-pseudoephenamine glycinamide with various aldehydes.[1][2]

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde(2S,3R)-3-Hydroxy-leucine derivative98>99:1
2Benzaldehyde(2S,3R)-3-Phenylserine derivative80>99:1
3p-Nitrobenzaldehyde(2S,3R)-3-(4-Nitrophenyl)serine derivative95>99:1
4Acetaldehyde(2S,3R)-Threonine derivative75>99:1
5Cyclohexanecarboxaldehyde(2S,3R)-3-Cyclohexylserine derivative88>99:1
Experimental Protocol: Synthesis of (2S,3R)-3-Phenylserine Derivative[1][2]
  • Enolate Formation: A solution of (R,R)-pseudoephenamine glycinamide (1.0 equiv) and anhydrous lithium chloride (1.2 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 45 minutes, then warmed to 0 °C and stirred for an additional 15 minutes.

  • Aldol Addition: The reaction mixture is re-cooled to -78 °C, and freshly distilled benzaldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for 2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct as a white solid.

  • Hydrolysis: The purified adduct (1.0 equiv) is dissolved in a 1:1 mixture of THF and methanol. Sodium hydroxide (1.0 equiv, as a 1 M aqueous solution) is added, and the mixture is stirred at room temperature for 4 hours. The auxiliary is recovered by extraction with dichloromethane. The aqueous layer is then lyophilized to yield the sodium salt of the β-hydroxy-α-amino acid.

Brønsted Base-Catalyzed Aldol Reaction of Glycine Schiff Bases

This strategy employs a chiral Brønsted base to catalyze the asymmetric aldol reaction of a glycine Schiff base with an aldehyde. The use of a glycine o-nitroanilide derivative is key, as the o-nitroanilide moiety acts as a hydrogen-bonding platform, enhancing the acidity of the glycine α-protons and controlling the stereochemistry of the reaction.[3][4][5]

Catalytic Cycle for Brønsted Base-Catalyzed Aldol Reaction

cluster_main Catalytic Cycle SchiffBase Glycine o-nitroanilide Schiff Base EnolateComplex Chiral Ion Pair [E-Enolate H-Cat-B+] SchiffBase->EnolateComplex Deprotonation Catalyst Chiral Brønsted Base (Cat-B) AldolAdduct syn-Aldol Adduct EnolateComplex->AldolAdduct Aldol Addition Aldehyde R-CHO ProductRelease Product Release AldolAdduct->ProductRelease Protonation FinalProduct syn-β-Hydroxy- α-Amino Acid AldolAdduct->FinalProduct Hydrolysis ProductRelease->SchiffBase Catalyst Regeneration

Caption: Catalytic cycle for the syn-selective aldol reaction.

Quantitative Data: Brønsted Base-Catalyzed Aldol Reaction[4]

The following table summarizes the results for the reaction of benzophenone-derived imine of glycine o-nitroanilide with various aldehydes using a chiral ureidopeptide-based Brønsted base catalyst.

EntryAldehyde (RCHO)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Hydrocinnamaldehyde85>95:596
2Benzaldehyde78>95:592
34-Methoxybenzaldehyde82>95:595
44-Chlorobenzaldehyde75>95:594
5Propanal7090:1090
Experimental Protocol: General Procedure for Catalytic Aldol Reaction[4]
  • Reaction Setup: To a solution of the glycine Schiff base (1.0 equiv) in dichloromethane (0.5 M) is added the aldehyde (3.0 equiv) and the chiral Brønsted base catalyst (0.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or ¹H NMR.

  • Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the syn-aldol adduct.

  • Deprotection: The purified adduct is then hydrolyzed under acidic conditions (e.g., 1 M HCl) to yield the free β-hydroxy-α-amino acid.

Enzymatic Synthesis using Threonine Aldolases

Biocatalysis offers an environmentally benign and highly selective route to β-hydroxy-α-amino acids. Threonine aldolases (TAs) are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine with a wide variety of aldehydes. Both L-threonine aldolases (L-TAs) and D-threonine aldolases (D-TAs) are available, providing access to different stereoisomers.[6][7]

Workflow for Enzymatic Aldol Condensation

cluster_reactants Substrates cluster_biocatalysis Biocatalytic Reaction cluster_product Product Isolation Glycine Glycine Enzyme Threonine Aldolase (L-TA or D-TA) + PLP Aldehyde R-CHO Reaction Aqueous Buffer 37 °C Enzyme->Reaction Termination Reaction Termination (e.g., heating) Reaction->Termination Isolation Product Isolation (e.g., precipitation) Termination->Isolation FinalProduct β-Hydroxy-α-Amino Acid Isolation->FinalProduct

Caption: General workflow for threonine aldolase-catalyzed synthesis.

Quantitative Data: L-Threonine Aldolase (LTA) Catalyzed Synthesis[6]

The following table presents data for the synthesis of various L-β-hydroxy-α-amino acids using a recombinant L-threonine aldolase from Escherichia coli.

EntryAldehyde (RCHO)Product StereochemistryConversion (%)Diastereomeric Excess (de, %)
1PropanalL-erythro85>98
2IsovaleraldehydeL-erythro92>98
3BenzaldehydeL-threo7894
44-ChlorobenzaldehydeL-threo8896
5AcroleinL-erythro65>98
Experimental Protocol: General Procedure for LTA-Catalyzed Synthesis[6]
  • Reaction Mixture Preparation: In a temperature-controlled vessel, glycine (1 M), dithiothreitol (DTT, 10 mM), and pyridoxal 5'-phosphate (PLP, 0.05 mM) are dissolved in a suitable buffer (e.g., pH 7.5) containing up to 30% DMSO as a co-solvent.

  • Enzymatic Reaction: The aldehyde substrate (1 mmol scale) and the purified L-threonine aldolase (e.g., 100 U) are added to the reaction mixture. The mixture is gently shaken at 37 °C. The reaction progress is monitored by HPLC or TLC.

  • Reaction Termination and Product Isolation: Once the reaction reaches completion (or equilibrium), it is terminated by heating the mixture to 100 °C for 10 minutes to denature the enzyme. The product is then precipitated by the addition of a large volume of ethanol (e.g., 4 volumes) and incubation at 4 °C for several hours. The precipitated product is collected by filtration or centrifugation.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols. For the synthesis of β-hydroxy-α-amino acids, α,β-unsaturated esters are used as substrates. The reaction employs a catalytic amount of an osmium species and a chiral ligand derived from cinchona alkaloids to control the enantioselectivity.[3]

Reaction Scheme for Sharpless Asymmetric Aminohydroxylation

cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Formation UnsaturatedEster α,β-Unsaturated Ester ProtectedProduct Protected syn-β-Amino- α-Hydroxy Ester UnsaturatedEster->ProtectedProduct NitrogenSource Nitrogen Source (e.g., Chloramine-T) Catalyst K₂OsO₂(OH)₄ Ligand Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Solvent Solvent System (e.g., t-BuOH/H₂O) Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct syn-β-Hydroxy- α-Amino Acid Deprotection->FinalProduct

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Quantitative Data: Asymmetric Aminohydroxylation of Cinnamates

The following table shows representative results for the asymmetric aminohydroxylation of various cinnamate esters.

EntrySubstrate (R = Ester Group)LigandYield (%)Enantiomeric Excess (ee, %)
1Methyl Cinnamate(DHQ)₂PHAL9599
2Ethyl Cinnamate(DHQ)₂PHAL9299
3t-Butyl Cinnamate(DHQ)₂PHAL88>99
4Methyl Cinnamate(DHQD)₂PHAL9498
5Ethyl p-chlorocinnamate(DHQ)₂PHAL9099
Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Cinnamate
  • Reagent Preparation: A mixture of t-butanol and water (1:1, 0.1 M) is prepared. The nitrogen source, such as chloramine-T trihydrate (3.0 equiv), is dissolved in this solvent system.

  • Reaction Setup: In a separate flask, ethyl cinnamate (1.0 equiv), the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equiv), and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equiv) are added.

  • Reaction Execution: The solution of the nitrogen source is added to the flask containing the substrate and catalyst system at room temperature. The reaction mixture is stirred vigorously until the reaction is complete (typically 12-24 hours), as monitored by TLC.

  • Work-up and Purification: Sodium sulfite is added to quench the reaction. The mixture is stirred for 30 minutes, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the protected β-amino-α-hydroxy ester.

  • Deprotection: The protecting groups (e.g., tosyl and ester) are removed using standard procedures to afford the final β-hydroxy-α-amino acid.

Conclusion

The enantioselective synthesis of β-hydroxy-α-amino acids is a well-developed field with a variety of powerful and reliable methods at the disposal of the synthetic chemist. The choice of method depends on the specific target molecule, desired stereochemistry, and scale of the synthesis. Chiral auxiliary-based methods offer high predictability and diastereoselectivity. Catalytic asymmetric approaches provide excellent enantiocontrol with low catalyst loadings. Finally, biocatalytic methods represent a green and highly selective alternative, particularly for the synthesis of L-amino acid derivatives. This guide provides the foundational knowledge and practical details for researchers to select and implement the most suitable strategy for their synthetic goals.

References

An In-depth Guide to the Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid from L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a valuable chiral building block, commencing from the readily available amino acid, L-valine. The synthesis involves a multi-step sequence including protection, stereoselective hydroxylation, and deprotection, yielding the target molecule with the desired (2R, 3R) stereochemistry.

Introduction

This compound, also known as (2R,3R)-3-hydroxyvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring two adjacent stereocenters, makes it a valuable component in the synthesis of complex natural products, peptides, and pharmaceutical agents. The stereocontrolled synthesis of such β-hydroxy-α-amino acids presents a significant challenge, requiring precise control over the formation of the new stereocenter. This guide outlines a robust and detailed methodology for the synthesis of the (2R, 3R)-diastereomer starting from the chiral pool precursor, L-valine.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino and carboxyl functional groups of L-valine to prevent unwanted side reactions. The protected L-valine derivative is then subjected to a stereoselective hydroxylation reaction to introduce the hydroxyl group at the β-position with the desired (R) configuration. Finally, removal of the protecting groups affords the target molecule, this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Protection of L-valine

The initial step involves the protection of both the amino and carboxyl groups of L-valine. The amino group is typically protected as a tert-butoxycarbonyl (Boc) carbamate, and the carboxyl group is converted to a methyl ester.

Protocol for the Synthesis of N-Boc-L-valine methyl ester:

  • Esterification: L-valine (1 equivalent) is suspended in methanol. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure to yield L-valine methyl ester hydrochloride.

  • Boc-protection: The L-valine methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) are added, and the mixture is stirred at room temperature overnight. The reaction mixture is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-L-valine methyl ester as a crude product, which can be purified by column chromatography.

Step 2: Stereoselective β-Hydroxylation

This crucial step involves the diastereoselective introduction of a hydroxyl group at the C3 position. One common method to achieve this is through the formation of a lithium enolate followed by reaction with a suitable oxygen source, such as a peroxide or an oxaziridine.

Protocol for the Synthesis of (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester:

  • A solution of N-Boc-L-valine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

  • A solution of a suitable electrophilic oxygen source, such as (+)-(camphorsulfonyl)oxaziridine (1.5 equivalents), in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester.

Step 3: Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield the final product.

Protocol for the Synthesis of this compound:

  • The (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester (1 equivalent) is dissolved in a solution of 6 M hydrochloric acid.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base, such as aqueous ammonia or a basic ion-exchange resin.

  • The precipitated product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes the typical yields and key analytical data for the synthetic sequence.

StepProductTypical Yield (%)Key Analytical Data
1N-Boc-L-valine methyl ester85-95¹H NMR, ¹³C NMR, Mass Spec
2(2S, 3R)-N-Boc-3-hydroxyvaline methyl ester60-75¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation
3This compound80-90¹H NMR, ¹³C NMR, Mass Spec, Elemental Analysis, Optical Rotation

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from L-valine.

Synthesis_Workflow L_Valine L-valine Protection Protection (Boc₂O, MeOH/SOCl₂) L_Valine->Protection Protected_Valine N-Boc-L-valine methyl ester Protection->Protected_Valine Hydroxylation Stereoselective β-Hydroxylation (LDA, Oxaziridine) Protected_Valine->Hydroxylation Protected_Hydroxyvaline (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester Hydroxylation->Protected_Hydroxyvaline Deprotection Deprotection (6M HCl, reflux) Protected_Hydroxyvaline->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound from L-valine. The described protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereocontrolled preparation of this important chiral building block. The presented workflow, data, and experimental details are intended to facilitate the reproduction and optimization of this synthetic route in a laboratory setting.

A Technical Guide to (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid and its Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, also known as (R)-β-hydroxyvaline, is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of complex molecules and potential therapeutic agents. Its structural analogues have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound and its structural analogues. Detailed experimental protocols for synthesis and biological assays are provided, alongside an exploration of their interaction with key signaling pathways, such as the mTOR pathway. This document aims to be a foundational resource for researchers engaged in the development of novel therapeutics based on this versatile scaffold.

Introduction

This compound is a chiral amino acid derivative with the molecular formula C5H11NO3.[1][2][3] Its unique structure, featuring a hydroxyl group at the beta-position and a gem-dimethyl group, imparts specific stereochemical properties that are crucial for its biological activity and its utility as a synthetic intermediate. The Fmoc-protected version of (R)-β-hydroxyvaline is a versatile building block in peptide synthesis, contributing to the stability and bioavailability of the resulting peptides.[4]

Structural modification of this core scaffold has led to the development of a wide range of analogues with potential therapeutic applications. These modifications often involve alterations to the amino group, the carboxylic acid group, or the hydroxyl group, leading to changes in the molecule's physicochemical properties and biological activity. This guide will delve into the synthesis of these analogues, their reported biological activities with a focus on quantitative data, and the experimental methodologies used for their evaluation.

Synthesis of Structural Analogues

The synthesis of structural analogues of this compound often involves multi-step chemical processes. A common strategy is to start from a readily available chiral precursor, such as an α-amino acid, and introduce the desired functional groups through stereoselective reactions.

One reported synthetic approach for a related compound, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, utilizes (2R, 3S)-2-benzoyl aminomethyl-3-hydroxy-butyrate ester as a starting material. This process involves enzymatic catalysis and proceeds through several intermediates.[5]

General Experimental Protocol for Analogue Synthesis (Hypothetical)

The following protocol is a generalized representation of a synthetic route that could be adapted for the synthesis of various analogues.

Step 1: Protection of the Amino Group

  • Dissolve the starting amino acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

  • Add a base (e.g., sodium bicarbonate or triethylamine) to adjust the pH.

  • Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the protected amino acid by column chromatography.

Step 2: Modification of the Carboxylic Acid Group (e.g., Esterification)

  • Dissolve the N-protected amino acid in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, neutralize the acid and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 3: Introduction of the Hydroxyl Group and other Modifications This step can involve various strategies depending on the desired analogue, such as stereoselective aldol reactions or enzymatic hydroxylation.

Step 4: Deprotection

  • Remove the protecting groups under appropriate conditions (e.g., acid treatment for Boc deprotection or piperidine for Fmoc deprotection).

  • Purify the final analogue by recrystallization or chromatography.

Workflow for Analogue Synthesis

G Start Starting Chiral Amino Acid Step1 Amino Group Protection Start->Step1 Step2 Carboxylic Acid Modification Step1->Step2 Step3 Introduction of Functional Groups Step2->Step3 Step4 Deprotection Step3->Step4 End Final Analogue Step4->End G Start Synthesized Analogues Step1 Prepare Stock Solutions Start->Step1 Step2 Serial Dilutions in 96-well Plate Step1->Step2 Step3 Prepare and Add Bacterial Inoculum Step2->Step3 Step4 Incubate at Optimal Temperature Step3->Step4 Step5 Determine MIC Step4->Step5 End Antimicrobial Activity Data Step5->End mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Amino Acids Amino Acids Rag_GTPases Rag GTPases Amino Acids->Rag_GTPases Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 via PI3K/Akt S6K1 p-S6K1 mTORC1->S6K1 _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

References

The Biological Genesis of Non-Proteinogenic Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Non-proteinogenic amino acids (NPAAs), a diverse group of amino acids not encoded in the universal genetic code, represent a vast and largely untapped reservoir of biochemical diversity. Their incorporation into natural products and their roles as metabolic intermediates and signaling molecules have significant implications for drug discovery and synthetic biology. This technical guide provides an in-depth exploration of the biological origins of a selection of key NPAAs, focusing on their biosynthetic pathways, the enzymes that catalyze their formation, and the regulatory mechanisms that govern their production. Detailed experimental protocols for the study of these pathways and quantitative data on enzyme kinetics are provided to serve as a valuable resource for researchers in the fields of biochemistry, molecular biology, and pharmaceutical sciences.

Introduction

The canonical 20 proteinogenic amino acids form the fundamental building blocks of proteins, dictated by the triplet codons of the genetic code. However, nature's amino acid repertoire extends far beyond this core set. Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during standard ribosomal translation. They arise from a variety of metabolic pathways and play crucial roles in cellular physiology, from neurotransmission to cell wall biosynthesis. The structural diversity of NPAAs contributes significantly to the vast chemical space of natural products, many of which have potent therapeutic properties.

This guide focuses on the biological origins of six key NPAAs: β-alanine, γ-aminobutyric acid (GABA), ornithine, citrulline, hydroxyproline, and lanthionine. For each, we will delve into the enzymatic machinery responsible for their synthesis, the precursor molecules from which they are derived, and the regulatory networks that control their cellular concentrations. Furthermore, we provide detailed experimental methodologies and quantitative data to facilitate further research and exploitation of these fascinating biomolecules.

Biosynthesis of β-Alanine

β-Alanine is a unique β-amino acid that serves as a key precursor for the biosynthesis of coenzyme A and the dipeptides carnosine and anserine, which are important for buffering pH in muscle tissue. Its production is primarily achieved through the decarboxylation of L-aspartate.

Biosynthetic Pathway

The primary route for β-alanine synthesis in many organisms is the α-decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC).

beta_alanine_biosynthesis L-Aspartate L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine L-Aspartate-α-decarboxylase (ADC) (panD) CO2 CO2 L-Aspartate->CO2 L-Aspartate-α-decarboxylase (ADC) (panD)

Caption: Biosynthesis of β-Alanine from L-Aspartate.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of L-aspartate-α-decarboxylase varies across different species. The following table summarizes key kinetic parameters for this enzyme from various sources.

Enzyme SourceKm for L-Aspartate (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Escherichia coli0.16[1]-6.8 - 7.5[1]55[1]
Corynebacterium glutamicum--6.0[2]55[2]
Bacillus subtilis0.2190.65[3]6.560
Experimental Protocols

This protocol describes the expression and purification of ADC from E. coli.

Materials:

  • E. coli BL21(DE3) cells harboring a pET vector with the panD gene insert.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Binding buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 20 mM imidazole).

  • Wash buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 50 mM imidazole).

  • Elution buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM and continue to culture at a lower temperature (e.g., 25°C) for 16-18 hours.[4]

  • Harvest the cells by centrifugation and resuspend the cell pellet in binding buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged ADC with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration.

This method is suitable for the quantification of β-alanine in biological samples.

Materials:

  • HPLC system with a UV or fluorescence detector.

  • Amino-bonded silica gel column.

  • Mobile phase (e.g., 0.05 M phosphate buffer, pH 4.0).

  • β-alanine standard solutions.

  • Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) for fluorescence detection.

Procedure:

  • Sample Preparation: Dilute the sample containing β-alanine with the mobile phase. For fluorescence detection, derivatize the sample and standards with FMOC-Cl.[5]

  • Chromatographic Conditions:

    • Column: Amino-bonded silica gel column.[4]

    • Column Temperature: 30°C.[4]

    • Mobile Phase: 0.05 M phosphate buffer, pH 4.0.[4]

    • Flow Rate: 0.7 - 1.0 ml/min.[4]

    • Detection: UV at 205 nm or fluorescence detection after derivatization.[4]

  • Quantification: Inject the prepared samples and a series of β-alanine standards onto the HPLC system. Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of β-alanine in the samples by comparing their peak areas to the standard curve.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Biological Sample Dilution Dilution with Mobile Phase Sample->Dilution Derivatization Derivatization (optional) Dilution->Derivatization Injection Injection onto Column Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection StandardCurve Standard Curve Generation Detection->StandardCurve Concentration Concentration Determination StandardCurve->Concentration

Caption: General workflow for HPLC-based quantification.

Biosynthesis of γ-Aminobutyric Acid (GABA)

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6][7] Its synthesis is a critical process for maintaining neuronal homeostasis.

Biosynthetic Pathway

GABA is synthesized from the α-decarboxylation of L-glutamate, a reaction catalyzed by glutamate decarboxylase (GAD). This enzyme exists in two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct regulatory properties.[8]

gaba_biosynthesis L-Glutamate L-Glutamate GABA GABA L-Glutamate->GABA Glutamate Decarboxylase (GAD) (GAD1, GAD2) CO2 CO2 L-Glutamate->CO2 Glutamate Decarboxylase (GAD) (GAD1, GAD2)

Caption: Biosynthesis of GABA from L-Glutamate.

Quantitative Data: Enzyme Kinetics

The two isoforms of GAD have different kinetic properties, which contributes to their distinct roles in GABA synthesis.

Enzyme IsoformKm for L-Glutamate (mM)Vmax (nmol/min/mg)Optimal pH
GAD650.81307.0
GAD670.2807.2

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

This protocol is a common method for measuring GAD activity in tissue homogenates or purified enzyme preparations.

Materials:

  • Tissue homogenate or purified GAD.

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate).

  • L-[14C]glutamic acid (radiolabeled substrate).

  • Trapping solution (e.g., hyamine hydroxide).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the enzyme sample.

  • Initiate the reaction by adding the L-[14C]glutamic acid.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an acidic solution (e.g., sulfuric acid), which also facilitates the release of 14CO2.

  • Trap the evolved 14CO2 in a center well containing the trapping solution.

  • Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the GAD activity based on the amount of 14CO2 produced per unit time.

This method allows for the sensitive quantification of GABA in various biological samples.

Materials:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Mobile phase A (e.g., 0.1 M sodium acetate buffer, pH 6.5).

  • Mobile phase B (e.g., methanol).

  • Dansyl chloride for derivatization.

  • GABA standard solutions.

Procedure:

  • Sample Preparation and Derivatization:

    • Homogenize the tissue sample in a suitable buffer and deproteinize (e.g., with perchloric acid).

    • Neutralize the extract and centrifuge.

    • To an aliquot of the supernatant, add dansyl chloride solution and incubate to allow for derivatization of GABA and other primary amines.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Gradient elution with mobile phases A and B.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for dansyl derivatives.

  • Quantification: Inject the derivatized samples and standards. Create a standard curve and determine the GABA concentration in the samples.[9]

Biosynthesis of Ornithine and Citrulline (Urea Cycle Intermediates)

Ornithine and citrulline are key intermediates in the urea cycle, the primary pathway for the disposal of excess nitrogen in ureotelic organisms.

Biosynthetic Pathway (Urea Cycle)

The synthesis of ornithine and citrulline is intricately linked within the mitochondrial and cytosolic compartments of the cell as part of the urea cycle.

urea_cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia Carbamoyl Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl Phosphate Carbamoyl Phosphate Synthetase I (CPS1) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate Citrulline_mito Citrulline Carbamoyl Phosphate->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Ornithine Transcarbamoylase (OTC) Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase (ASS) Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase (ASL) Urea Urea Arginine->Urea Arginase (ARG1) Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle, showing the synthesis of ornithine and citrulline.

Quantitative Data: Enzyme Kinetics
EnzymeSubstrate(s)Km (mM)Optimal pH
Ornithine Transcarbamoylase (OTC)Carbamoyl Phosphate0.26[10]7.7[10]
L-Ornithine0.4[10][11]
Experimental Protocols

This assay measures the forward reaction of OTC, the formation of citrulline.

Materials:

  • Tissue homogenate (liver) or purified OTC.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.7).

  • L-ornithine solution.

  • Carbamoyl phosphate solution (freshly prepared).

  • Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide).

Procedure:

  • Prepare a reaction mixture containing the assay buffer and enzyme sample.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding L-ornithine and carbamoyl phosphate.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Add the colorimetric reagent and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 530 nm).

  • Calculate the amount of citrulline produced using a standard curve.

Biosynthesis of Hydroxyproline

Hydroxyproline is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix. It is formed by the post-translational modification of proline residues.

Biosynthetic Pathway

Hydroxyproline is synthesized by the hydroxylation of proline residues within procollagen chains. This reaction is catalyzed by prolyl 4-hydroxylase.

hydroxyproline_biosynthesis Proline residue\n(in procollagen) Proline residue (in procollagen) Hydroxyproline residue\n(in procollagen) Hydroxyproline residue (in procollagen) Proline residue\n(in procollagen)->Hydroxyproline residue\n(in procollagen) Prolyl 4-hydroxylase Fe(II), Ascorbate alpha-Ketoglutarate alpha-Ketoglutarate Succinate Succinate alpha-Ketoglutarate->Succinate Prolyl 4-hydroxylase O2 O2 CO2 CO2 O2->CO2 Prolyl 4-hydroxylase

Caption: Post-translational hydroxylation of proline.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of prolyl 4-hydroxylase can be influenced by the peptide substrate sequence.

SubstrateKm (µM)
(Pro-Pro-Gly)102-4
α-Ketoglutarate10-40
O240-50

Note: Values are approximate and can vary with experimental conditions.

Experimental Protocols

This assay measures the hydroxylation of a synthetic peptide substrate.[12]

Materials:

  • Purified prolyl 4-hydroxylase.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Synthetic peptide substrate (e.g., (Pro-Pro-Gly)n).

  • FeSO4, α-ketoglutarate, and ascorbate.

  • Reagents for hydroxyproline quantification (see below).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme, and cofactors (FeSO4, ascorbate).

  • Initiate the reaction by adding the peptide substrate and α-ketoglutarate.

  • Incubate at 37°C.

  • Stop the reaction (e.g., by adding acid).

  • Hydrolyze the peptide to release free amino acids.

  • Quantify the amount of hydroxyproline formed.

This is a widely used method for determining the hydroxyproline content in a sample.

Materials:

  • Acid hydrolysate of the sample.

  • Chloramine-T solution.

  • p-Dimethylaminobenzaldehyde (DMAB) reagent.

  • Hydroxyproline standards.

Procedure:

  • To the sample hydrolysate, add Chloramine-T solution and incubate to oxidize hydroxyproline.

  • Add DMAB reagent and incubate at an elevated temperature (e.g., 60°C) to develop a colored product.

  • Cool the reaction and measure the absorbance at approximately 560 nm.

  • Determine the hydroxyproline concentration from a standard curve.[13]

Biosynthesis of Lanthionine

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. It is a key structural component of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides.

Biosynthetic Pathway

The biosynthesis of lanthionine within a peptide chain is a multi-step enzymatic process. It involves the dehydration of serine and/or threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by a Michael-type addition of a cysteine thiol to the dehydroamino acid.[6][14][15][16]

lanthionine_biosynthesis cluster_peptide Precursor Peptide Serine_residue Serine Residue Dehydroalanine_residue Dehydroalanine Residue Serine_residue->Dehydroalanine_residue Dehydratase (LanB/LanM) Cysteine_residue Cysteine Residue Lanthionine_residue Lanthionine Residue Cysteine_residue->Lanthionine_residue Dehydroalanine_residue->Lanthionine_residue Cyclase (LanC/LanM)

Caption: Enzymatic formation of a lanthionine bridge in a peptide.

Experimental Protocols

This protocol allows for the study of lanthipeptide-modifying enzymes in a controlled environment.

Materials:

  • Purified lanthipeptide synthetase (e.g., LanM or LanB/LanC).

  • Synthetic or recombinantly produced precursor peptide.

  • Reaction buffer (specific to the enzyme system).

  • ATP (for some synthetases).

  • Reducing agent (e.g., DTT).

Procedure:

  • Combine the purified enzyme(s), precursor peptide, and other necessary components in the reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the modified peptide products.

  • The extent of dehydration and cyclization can be determined by the mass shifts observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of lanthipeptides.

Key NMR Experiments:

  • 1H-1H COSY (Correlation Spectroscopy): To identify spin-coupled protons within amino acid residues.

  • 1H-1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

  • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for confirming connectivities across the thioether bridge.

General Workflow:

  • Purify the lanthipeptide of interest.

  • Prepare a concentrated sample in a suitable deuterated solvent.

  • Acquire a suite of 1D and 2D NMR spectra.

  • Assign the NMR signals to specific atoms in the peptide sequence.

  • Extract structural constraints (e.g., distances from NOESY, dihedral angles from coupling constants).

  • Use molecular modeling software to calculate a family of structures consistent with the experimental data.

Regulation of Non-Proteinogenic Amino Acid Biosynthesis

The cellular levels of NPAAs are tightly controlled through various regulatory mechanisms to meet metabolic demands and prevent toxicity.

  • Feedback Inhibition: The end product of a biosynthetic pathway can allosterically inhibit an early enzyme in the pathway, thus downregulating its own synthesis. For example, GABA can inhibit glutamate decarboxylase activity.

  • Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes can be regulated by transcription factors that respond to cellular signals, such as the availability of precursors or the accumulation of the final product. The enzymes of the urea cycle, for instance, are subject to complex transcriptional control by hormones and dietary signals.[13][17][18][19]

  • Post-Translational Modification: The activity of biosynthetic enzymes can be modulated by post-translational modifications such as phosphorylation, which can either activate or inhibit enzyme function.

  • Genetic Organization: In prokaryotes, genes for the biosynthesis of a particular NPAA are often clustered together in operons, allowing for coordinated regulation of their expression. This is particularly common for the biosynthesis of lanthipeptides, where the genes for the precursor peptide, modifying enzymes, and immunity proteins are co-located.[16][20][21][22][23]

Conclusion

The biosynthesis of non-proteinogenic amino acids represents a rich and diverse area of biochemistry with profound implications for biology and medicine. The pathways and enzymes described in this guide offer a glimpse into the intricate molecular machinery that nature has evolved to expand its chemical repertoire beyond the confines of the genetic code. The provided quantitative data and detailed experimental protocols are intended to serve as a practical resource for researchers seeking to further unravel the complexities of NPAA metabolism and to harness their potential for the development of novel therapeutics and biotechnological applications. As our understanding of these pathways deepens, so too will our ability to manipulate them for the rational design and production of valuable bioactive molecules.

References

A Technical Guide to the Discovery, Isolation, and Application of Novel β-Hydroxy-α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and significance of novel β-hydroxy-α-amino acids (BHAAs). These compounds are crucial structural motifs in a variety of biologically active molecules, including antibiotics and immunosuppressants. This document details modern enzymatic and biosynthetic approaches to obtaining these valuable chiral building blocks, outlines experimental protocols, and presents quantitative data for comparative analysis. Furthermore, it explores the biological roles of BHAAs through the lens of specific natural products and their associated signaling pathways.

Introduction to β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids are non-proteinogenic amino acids characterized by a hydroxyl group at the β-carbon position. This structural feature introduces two chiral centers, leading to four possible stereoisomers. The precise stereochemistry of BHAAs is often critical for the biological activity of the natural products in which they are found.[1] Historically, the chemical synthesis of stereopure BHAAs has been challenging, often requiring complex, multi-step protecting group strategies that can result in lower overall yields.[2] Consequently, biocatalytic and enzymatic methods have emerged as highly efficient and stereoselective alternatives for the synthesis of these valuable compounds.[3]

BHAAs are integral components of numerous pharmaceuticals and natural products with a wide range of biological activities.[4] For instance, they are found in cyclic peptide and small molecule antibiotics such as katanosin B and chloramphenicol, as well as the immunosuppressant cyclosporine A.[2][4] The unique structural and chemical properties of BHAAs contribute significantly to the therapeutic efficacy of these molecules.

Enzymatic Synthesis of Novel β-Hydroxy-α-Amino Acids

The development of robust enzymatic methods has revolutionized the synthesis of novel BHAAs. These biocatalytic approaches offer high stereoselectivity under mild reaction conditions, often obviating the need for protecting groups.[5] Key enzyme classes employed in the synthesis of BHAAs include aldolases, transaldolases, and hydroxylases.

Threonine Aldolases and Transaldolases

L-threonine aldolases (LTAs) and D-threonine aldolases (DTAs) catalyze the reversible aldol condensation of glycine with a wide range of aldehydes to produce BHAAs.[6] These pyridoxal phosphate (PLP)-dependent enzymes exhibit excellent control over the stereochemistry at the α-carbon.[6] Similarly, L-threonine transaldolases, such as ObiH, have been shown to be highly effective in synthesizing a diverse array of BHAAs from L-threonine and various aldehydes.[7]

The general reaction mechanism for threonine aldolases involves the formation of a glycine-PLP Schiff base, which facilitates the deprotonation at the α-carbon of glycine. The resulting carbanion then attacks the aldehyde, leading to the formation of the new C-C bond and the β-hydroxy-α-amino acid product.

Below is a workflow for the enzymatic synthesis of BHAAs using a whole-cell biocatalyst expressing a threonine transaldolase.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation e_coli E. coli Culture with Expression Vector induction Induction of Enzyme Expression (e.g., IPTG) e_coli->induction harvest Cell Harvest and Washing induction->harvest reaction_setup Reaction Mixture: - Whole Cells - L-Threonine - Aldehyde - Buffer (e.g., Tris) harvest->reaction_setup incubation Incubation (e.g., 37°C, 18h) reaction_setup->incubation quenching Quenching (e.g., Acetonitrile) incubation->quenching cell_lysis Cell Lysis (Freeze-Thaw) quenching->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation purification Purification (e.g., Reverse-Phase Chromatography) centrifugation->purification final_product Isolated β-Hydroxy-α-Amino Acid purification->final_product Lyophilization signaling_pathway cluster_complex Complex Formation TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (cytoplasmic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nuclear) NFAT_P->NFAT translocates to nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates T_cell_activation T-Cell Activation and Proliferation IL2_gene->T_cell_activation CsA Cyclosporine A (contains Bmt) Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex CsA->CsA_complex Cyclophilin->CsA_complex CsA_complex->Calcineurin inhibits

References

A Technical Guide to the Theoretical Calculation of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to its unique structural features, including two chiral centers. Understanding its three-dimensional conformation is paramount for predicting its biological activity, designing derivatives with enhanced properties, and for its potential incorporation into peptide-based therapeutics. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the conformational landscape of this compound. It details the computational protocols, from initial structure generation to high-level quantum chemical calculations, and presents a framework for analyzing the resulting conformational data. While specific experimental data for this molecule is limited in publicly available literature, this guide leverages established computational methodologies and data from analogous compounds, such as 4-hydroxyisoleucine, to provide a robust protocol for researchers.

Introduction

This compound, a derivative of isoleucine, is a fascinating molecule for theoretical and experimental investigation. As a non-proteinogenic amino acid, it offers the potential to introduce novel structural and functional properties into peptides and other bioactive molecules. The presence of a hydroxyl group and a tertiary carbon at the beta position introduces significant steric and electronic effects that dictate its preferred three-dimensional structure. The conformational flexibility of this molecule, defined by the rotation around its single bonds, gives rise to a complex potential energy surface with multiple low-energy conformers. Identifying these stable conformers and understanding their relative energies is crucial for structure-activity relationship (SAR) studies and rational drug design.

Theoretical calculations, particularly quantum chemical methods, provide a powerful and cost-effective means to explore the conformational space of such molecules with high accuracy. This guide will outline the key steps and considerations for performing a thorough conformational analysis of this compound.

Theoretical Methodology for Conformational Analysis

A systematic approach to the theoretical calculation of molecular conformation involves several key steps, as illustrated in the workflow below.

Conformational Analysis Workflow cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Input Structure Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Candidate Conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometries Single-Point Energy Calculation Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Calculation Verified Minima Data Analysis Data Analysis Single-Point Energy Calculation->Data Analysis Accurate Energies Drug Development Implications cluster_1 Conformational Analysis and Drug Design Conformational_Analysis Conformational Analysis Bioactive_Conformation Identify Bioactive Conformation Conformational_Analysis->Bioactive_Conformation SAR_Studies Structure-Activity Relationship (SAR) Conformational_Analysis->SAR_Studies Peptide_Design Peptide Mimicry & Design Conformational_Analysis->Peptide_Design Pharmacophore_Modeling Pharmacophore Modeling Bioactive_Conformation->Pharmacophore_Modeling SAR_Studies->Pharmacophore_Modeling Peptide_Design->Pharmacophore_Modeling Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid characterized by a hydroxyl group and two methyl groups on the β-carbon. This unique structure, particularly its steric hindrance, presents both challenges and opportunities in peptide synthesis. The incorporation of such β-hydroxy-α,α-dialkylamino acids into peptide sequences can significantly influence the peptide's conformational properties, proteolytic stability, and biological activity. These modifications are of great interest in drug discovery and development for creating peptides with enhanced therapeutic potential, such as improved bioavailability and metabolic half-life.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Protecting Group Strategy

For standard Fmoc-based SPPS, the α-amino group of this compound should be protected with the acid-labile fluorenylmethyloxycarbonyl (Fmoc) group. The tertiary hydroxyl group on the β-carbon is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, and therefore may not require a protecting group. However, for complex syntheses or to avoid any potential side reactions, protection of the hydroxyl group with a tert-butyl (tBu) ether can be considered.

Coupling Reagents and Conditions

Due to the steric hindrance posed by the two methyl groups on the β-carbon, standard coupling reagents may result in low yields and incomplete reactions. More potent coupling reagents are recommended to achieve efficient incorporation of Fmoc-(R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent for sterically hindered amino acids.

  • TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Another powerful uronium-based coupling reagent suitable for challenging couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that has shown good performance with hindered amino acids.

General Coupling Conditions:

A double coupling strategy is often advisable to ensure complete incorporation of the hindered amino acid. The use of a non-coordinating base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is standard. It is crucial to avoid an excess of base, especially with sensitive amino acids, to minimize the risk of racemization.

Quantitative Data on Peptide Synthesis

While specific data for this compound is not extensively available in the literature, the following table provides typical quantitative data for the incorporation of a structurally similar α-hydroxy acid, (S)-2-Hydroxy-3-methylbutanoic acid, in depsipeptide synthesis. This data can serve as a useful reference for expected outcomes.

ParameterValueCoupling MethodNotes
Average Yield per Cycle 95-97%DIC/DMAPFor the incorporation of a similar THP-protected hydroxy acid in the solid-phase synthesis of a valinomycin analogue.
Overall Yield (Linear Peptide) 75-90%Solution-phase synthesisGeneral procedure for depsipeptide formation.
Crude Purity >70%Not specifiedTypical purity for crude synthetic peptides before purification.
Final Purity (after HPLC) >95%Not specifiedStandard purity for synthetic peptides intended for biological assays.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(R)-2-Amino-3-hydroxy-3-methylbutanoic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2.

  • Incorporation of Fmoc-(R)-2-Amino-3-hydroxy-3-methylbutanoic acid (Double Coupling):

    • First Coupling:

      • Dissolve Fmoc-(R)-2-Amino-3-hydroxy-3-methylbutanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Add the solution to the deprotected resin and agitate for 2-4 hours.

      • Wash the resin with DMF (3 times).

    • Second Coupling:

      • Repeat the first coupling step with fresh reagents.

      • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Cycles: Repeat steps 2, 3, and 4 as required for the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Monitoring Coupling Efficiency

The completion of the coupling reaction, especially for the hindered amino acid, should be monitored to ensure high-quality synthesis.

Kaiser (Ninhydrin) Test:

  • Take a few beads of the resin after the coupling step and wash them thoroughly with DMF and ethanol.

  • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or colorless result indicates a complete reaction.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent bioactivity screening of a hypothetical antimicrobial peptide containing this compound.

Peptide_Synthesis_and_Screening_Workflow start Peptide Design (Incorporate this compound) spps Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry start->spps cleavage Cleavage and Deprotection TFA Cocktail spps->cleavage purification Purification RP-HPLC cleavage->purification characterization Characterization Mass Spectrometry, HPLC Purity purification->characterization bioactivity Bioactivity Screening characterization->bioactivity mic Minimum Inhibitory Concentration (MIC) Assay (e.g., against E. coli, S. aureus) bioactivity->mic Antimicrobial Activity hemolysis Hemolysis Assay (Toxicity against red blood cells) bioactivity->hemolysis Toxicity stability Proteolytic Stability Assay (Incubation with proteases) bioactivity->stability Stability end Data Analysis and Lead Optimization mic->end hemolysis->end stability->end

Caption: Workflow for the synthesis and bioactivity screening of a modified peptide.

Signaling Pathway Context

While a specific signaling pathway for peptides containing this compound is not yet established in the literature, a plausible application is in the development of novel cell-penetrating peptides (CPPs). The unique structural features of this amino acid could influence membrane interaction and internalization. The diagram below illustrates a hypothetical mechanism of action for a CPP designed with this modified amino acid, targeting an intracellular protein kinase involved in a cancer-related signaling pathway.

CPP_Signaling_Pathway cpp CPP with this compound membrane Cell Membrane cpp->membrane Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm kinase Target Protein Kinase escape->kinase CPP binds to inhibition Inhibition of Kinase Activity kinase->inhibition downstream Downstream Signaling Pathway (e.g., Proliferation, Survival) inhibition->downstream Blocks apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Leads to

Caption: Hypothetical mechanism of a cell-penetrating peptide targeting a kinase.

Application Notes and Protocols: (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug design. Its unique stereochemistry and the presence of a hydroxyl group offer opportunities to introduce conformational constraints, enhance binding affinity, and improve the pharmacokinetic properties of peptide-based drugs and other small molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Applications in Drug Design

The incorporation of this compound into drug candidates can be strategically employed to:

  • Introduce Conformational Rigidity: The sterically demanding nature of this amino acid can restrict the conformational flexibility of peptides, locking them into a bioactive conformation and enhancing receptor binding.

  • Improve Metabolic Stability: The non-natural structure of this compound can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Enhance Binding Interactions: The hydroxyl group can participate in hydrogen bonding with target receptors or enzymes, contributing to improved binding affinity and selectivity.

  • Modulate Physicochemical Properties: The presence of the hydroxyl group can also influence the solubility and membrane permeability of a drug candidate.

Data Presentation

Table 1: Illustrative Biological Activity Data for Peptides Containing Non-Proteinogenic Amino Acids

Peptide/Drug CandidateTargetModificationIC50 / Binding AffinityReference CompoundIC50 / Binding Affinity of Reference
MMP-12 Inhibitor (Stictamide A analogue)MMP-12Contains a γ-amino-β-hydroxy acid moiety2.3 µM--
BRAFV600E/ABL2 InhibitorBRAFV600E/ABL2Oxindole-based benzimidazole derivative0.04 µM / 0.02 µMVemurafenib0.03 µM (BRAFV600E)
PARP10 InhibitorPARP10Dihydrophthalazine-dione derivative0.1 µMOlaparib>10 µM (for PARP10)

Table 2: Illustrative Pharmacokinetic Data for Peptides Containing Non-Proteinogenic Amino Acids

Peptide/Drug CandidateAdministration RouteHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Bioavailability (%)
D,L-3-hydroxybutyrate (in rats)OralL-3-HB: ~400 min-L-3-HB: High tissue distribution-
D,L-3-hydroxybutyrate (in rats)OralD-3-HB: ~60 min-D-3-HB: Moderate tissue distribution-

Experimental Protocols

Protocol 1: Incorporation of Boc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating the title amino acid into a peptide chain.

Materials:

  • Boc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

  • Merrifield resin or other suitable Boc-compatible resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)

  • Scavengers (e.g., anisole, thioanisole)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling:

    • If the C-terminal amino acid is not this compound, couple the first Boc-protected amino acid to the resin using standard DIC/HOBt activation.

  • Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM.

    • Wash the resin thoroughly with DCM and DMF.

  • Coupling of Boc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid:

    • Dissolve Boc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the tertiary alcohol, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail containing scavengers for 1-2 hours at 0°C.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide with cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Asymmetric Synthesis of a β-hydroxy-γ-amino acid derivative (Illustrative)

This protocol provides a general workflow for the asymmetric synthesis of a chiral building block, analogous to the synthesis of this compound, which can be adapted for specific target molecules.[1]

Materials:

  • Chiral auxiliary (e.g., Evans oxazolidinone)

  • Propionyl chloride

  • Aldehyde

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIEA)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Acylation of Chiral Auxiliary: Acylate the chiral auxiliary with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyloxazolidinone.

  • Titanium Enolate Formation: Treat the N-propionyloxazolidinone with TiCl₄ and DIEA in DCM at low temperature (e.g., -78°C) to generate the titanium enolate.

  • Aldol Reaction: Add the desired aldehyde to the enolate solution and stir at low temperature for several hours.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry, and concentrate.

  • Cleavage of the Auxiliary: Cleave the chiral auxiliary from the aldol adduct using a reagent such as LiOH/H₂O₂ in a THF/water mixture.

  • Purification: Purify the resulting chiral β-hydroxy acid by chromatography.

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Branched-chain amino acids (BCAAs), including the precursor to this compound, are known to activate the mTORC1 complex. The precise mechanism by which this specific amino acid derivative might influence this pathway would be an area for further investigation.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Amino_Acids Amino Acids (including BCAAs) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rag_GTPases->mTORC1 SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Deprotection Boc/Fmoc Deprotection First_AA_Coupling->Deprotection Wash_Neutralize Wash and Neutralize Deprotection->Wash_Neutralize Next_AA_Coupling Couple Next Amino Acid Wash_Neutralize->Next_AA_Coupling Repeat_Cycle Repeat Cycle Next_AA_Coupling->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Deprotection Final Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End

References

Expanding the Proteome: A Guide to Incorporating Unnatural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and create powerful tools for studying biological systems.[1][2] This document provides detailed application notes and experimental protocols for the three primary methods of UAA incorporation: Solid-Phase Peptide Synthesis (SPPS), Nonsense Suppression in cellular systems, and Cell-Free Protein Synthesis (CFPS).

Introduction to Unnatural Amino Acids in Peptides

Unnatural amino acids offer a versatile toolkit to modulate the physicochemical properties of peptides.[3] Their incorporation can lead to:

  • Enhanced Stability: Introducing D-amino acids or other non-natural residues can confer resistance to enzymatic degradation, increasing the peptide's half-life.[1][4]

  • Improved Potency and Selectivity: UAAs can optimize the conformation and interaction of a peptide with its target, leading to higher affinity and specificity.[3][4]

  • Novel Functionalities: The introduction of bioorthogonal handles, fluorescent probes, or photocrosslinkers enables a wide range of applications in imaging, diagnostics, and mechanistic studies.[1][5]

  • Enhanced Pharmacokinetic Properties: Modification with UAAs can improve a peptide's permeability across biological membranes and overall bioavailability.[3][4]

The choice of incorporation method depends on the desired peptide length, the specific UAA, the required yield, and the intended application.

Methods for Unnatural Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone chemical method for the synthesis of peptides, including those containing UAAs.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6] The key advantage of SPPS is its versatility in incorporating a vast array of UAAs at any desired position.

The general workflow for SPPS using the popular Fmoc/tBu strategy is an iterative cycle.[1][7]

SPPS_Workflow start Start with Resin swelling Resin Swelling in DMF start->swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

This protocol outlines a single coupling cycle for incorporating a UAA.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin)[1]

  • N,N-dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Fmoc-protected natural and unnatural amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[6]

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1][6]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (natural or unnatural), coupling reagent, and base in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow for complete coupling.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Nonsense Suppression

Nonsense suppression is a powerful in vivo or in vitro method for site-specific UAA incorporation during protein translation.[8] It utilizes the reassignment of a stop codon (typically the amber codon, UAG) to encode a UAA.[9][10] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the UAA onto its cognate suppressor tRNA, which recognizes the stop codon.[9][11]

Nonsense_Suppression cluster_components Required Components cluster_process Cellular Process UAA Unnatural Amino Acid (UAA) charging Charging: o-aaRS acylates o-tRNA with UAA UAA->charging o_aaRS Orthogonal aaRS o_aaRS->charging o_tRNA Orthogonal Suppressor tRNA (anticodon: CUA) o_tRNA->charging translation Translation at Ribosome charging->translation UAA-tRNA protein Full-length Protein with UAA translation->protein mRNA mRNA with Amber (UAG) Codon mRNA->translation

Logical flow of UAA incorporation via nonsense suppression.

This protocol provides a general framework for expressing a protein containing a UAA in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Expression plasmid for the orthogonal aaRS/tRNA pair.

  • Transfection reagent (e.g., JetPrime)[12]

  • Cell culture medium and supplements

  • Unnatural amino acid

  • Lysis buffer

  • Antibodies for Western blot analysis

Procedure:

  • Cell Culture: Plate mammalian cells and grow to the desired confluency for transfection.

  • Transfection: Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

  • UAA Supplementation: Add the UAA to the cell culture medium to a final concentration of 50-400 µM.[12]

  • Protein Expression: Incubate the cells for 48 hours post-transfection to allow for protein expression.[12]

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Analysis:

    • Confirm the expression of the full-length protein containing the UAA by Western blot analysis. Successful incorporation is indicated by the presence of a band corresponding to the full-length protein, which should be absent in control cells not supplemented with the UAA.[12]

    • Quantify incorporation efficiency by comparing the expression level of the UAA-containing protein to a wild-type control.[13]

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open, in vitro environment for protein synthesis, bypassing the complexities of living cells.[9][14] This "open" nature allows for direct manipulation of the reaction components, making it a robust platform for efficient UAA incorporation.[14][15] CFPS is particularly advantageous for incorporating UAAs that may be toxic to cells or have poor membrane permeability.[9]

  • No Cell Viability Concerns: Toxic UAAs or proteins can be readily produced.[9]

  • No Cell Membrane Barrier: Direct addition of UAAs and other components to the reaction.[9]

  • High Flexibility: Easy optimization of reaction conditions (e.g., concentrations of aaRS, tRNA, UAA).[9]

  • High-Throughput: Amenable to miniaturization and automation for screening purposes.

This protocol is based on the use of an E. coli cell extract and an orthogonal translation system for amber suppression.

Materials:

  • E. coli crude cell extract (S30 extract)

  • Reaction mixture containing buffers, salts, amino acids (lacking the one to be replaced if using global suppression, or all 20 for nonsense suppression), energy sources (e.g., ATP, GTP), and nucleotides.

  • Plasmid DNA encoding the protein of interest with an in-frame amber codon.

  • Purified orthogonal aaRS and suppressor tRNA.

  • Unnatural amino acid.

  • T7 RNA polymerase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E. coli cell extract, reaction mixture, plasmid DNA, orthogonal aaRS, suppressor tRNA, T7 RNA polymerase, and the desired UAA.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to allow for transcription and translation.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Western blotting to confirm the synthesis of the full-length protein containing the UAA.[14]

    • Mass spectrometry can be used for precise verification of UAA incorporation.[14]

Quantitative Data Summary

The efficiency of UAA incorporation can vary significantly depending on the method, the specific UAA, the orthogonal pair used, and the sequence context. The following tables summarize representative quantitative data from the literature.

Table 1: UAA Incorporation Efficiency in Mammalian Cells (Nonsense Suppression)

Unnatural Amino AcidOrthogonal SystemCell LineIncorporation Efficiency (% of WT)Reference
Nε-acetyl-lysinePylRS/tRNACUAHEK293TIncreased from 7% to 157% with optimization[13]
Bromo-alkyne-lysinePylRS/tRNACUAHEK293TIncreased from 5% to 85% with optimization[13]
p-azido-L-phenylalanine (AzF)MjTyrRS/tRNACUAHEK293Optimal at 50-400 µM concentration[12]
trans-cyclooct-2-en-L-lysin (TCO*A)MjTyrRS/tRNACUAHEK293Optimal at >50-400 µM concentration[12]

Table 2: Comparison of CFPS Systems for Protein Synthesis

FeatureCrude Extract (S30) SystemPURE SystemReference
Composition >500 proteins, complex mixture~38 individually purified biomolecules[11]
Protein Yield Higher (typically mg/mL range)Lower (typically 0.01-0.02 mg/mL)[11][14]
Cost LowerHigher[11]
Control over Components LowerHigh[11]
Primary Application High-yield protein productionMechanistic studies, high-purity systems[11][14]

Applications in Drug Development

The ability to incorporate UAAs has significant implications for the development of next-generation peptide and protein therapeutics.

  • Peptide-Drug Conjugates (PDCs): UAAs with bioorthogonal handles allow for the precise, site-specific conjugation of cytotoxic drugs, creating highly targeted cancer therapies.[4]

  • Improved Pharmacokinetics: The introduction of UAAs can enhance the stability and bioavailability of therapeutic peptides, such as opioid receptor agonists and anti-cancer peptides.[3][4]

  • Novel Biologics: The creation of peptides with novel functionalities, such as constrained cyclic peptides or those with post-translational modifications, opens up new avenues for drug design.[3][15] The utility of UAAs is highlighted by their presence in several FDA-approved drugs, including methyldopa and sitagliptin.[2][16]

Conclusion

The incorporation of unnatural amino acids into peptides is a rapidly advancing field that provides unprecedented control over the structure and function of biomolecules. From the chemical versatility of SPPS to the biological precision of nonsense suppression and the robust, open nature of CFPS, researchers have a powerful array of tools at their disposal. These methods are not only expanding our fundamental understanding of biology but are also paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling rapid and efficient assembly of amino acid chains. However, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), presents a significant synthetic challenge.[1][2][3][4] The bulky nature of these residues impedes the formation of peptide bonds, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][5] These challenges necessitate the use of specialized reagents and optimized protocols to achieve successful synthesis.[5]

α,α-Disubstituted amino acids are of great interest in drug design and development as they can induce specific secondary structures, such as helices, and enhance the metabolic stability of peptides.[1][3] This document provides detailed application notes and experimental protocols for the successful incorporation of hindered amino acids in SPPS, with a focus on overcoming the associated synthetic hurdles.

Challenges in Coupling Hindered Amino Acids

The primary obstacle in coupling hindered amino acids is the steric hindrance around the α-carbon.[1][5] For instance, the two methyl groups on the α-carbon of Aib significantly obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[5] This steric clash slows down the reaction rate and can prevent the reaction from going to completion.

Similarly, coupling a standard amino acid to the N-terminus of a hindered residue is also difficult due to the crowded environment.[1] Conventional coupling reagents and standard protocols are often insufficient to drive these difficult couplings to completion, resulting in truncated or undesired peptide sequences.[1]

Strategies for Efficient Coupling

Several strategies have been developed to overcome the challenges posed by sterically hindered amino acids:

  • High-Reactivity Coupling Reagents: The use of highly reactive coupling reagents is crucial.[1][5] Uronium/aminium salts like HATU, HCTU, and COMU are particularly effective as they form highly reactive activated esters.[1] COMU, a third-generation uronium salt based on OxymaPure, is often recommended due to its high reactivity, improved safety profile, and good solubility.[6][7]

  • Double Coupling: Performing the coupling reaction twice (double coupling) can significantly improve the yield by pushing the reaction closer to completion.[5][8] After the initial coupling step, the resin is washed, and a fresh solution of the activated amino acid is added.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered couplings.[5][9] Microwave-assisted SPPS has emerged as a powerful technique for this purpose, as it allows for rapid and uniform heating, leading to dramatically reduced reaction times and improved purities.[2][4][9][10][11]

  • Optimized Solvent Choice: The choice of solvent can influence the swelling of the resin and the solubility of the reagents, both of which are critical for efficient coupling. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly used solvents in SPPS and are suitable for microwave heating.[9][12]

  • Capping Unreacted Amines: If a coupling reaction is incomplete, it is essential to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.[1] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

Data Presentation: Comparison of Coupling Strategies

The following table summarizes the effectiveness of different strategies for coupling the hindered amino acid Aib. The data highlights the significant improvement in purity achieved with microwave-assisted SPPS compared to conventional methods.

Peptide SequenceSynthesis MethodTotal Time (hours)Crude Purity (%)
GEQKLGAibAibAibASEEDLG-NH2Conventional SPPS40< 10
GEQKLGAibAibAibASEEDLG-NH2Microwave-enhanced SPPS< 389
VQAibAibIDYING-OHMicrowave-enhanced SPPS< 295
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-enhanced SPPS< 286

Data sourced from CEM Corporation Application Note ap0150.[10]

Experimental Protocols

Here are detailed protocols for the incorporation of hindered amino acids using both conventional and microwave-assisted SPPS. The example of Fmoc-Aib-OH is used, but the principles can be applied to other hindered residues.

Protocol 1: Conventional SPPS with COMU Coupling Reagent

This protocol is recommended for incorporating sterically hindered amino acids when a microwave synthesizer is not available. Double coupling is highly recommended to maximize yield.[5]

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).[5]
  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the solution and repeat the deprotection step for another 15-30 minutes to ensure complete removal of the Fmoc group.[5]
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling (First Coupling):

  • In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[5]
  • Allow the mixture to pre-activate for 1-2 minutes.[1]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.[1]

4. Washing:

  • Drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times).[5]

5. Monitoring and Double Coupling (Recommended):

  • Perform a qualitative test (e.g., chloranil test, as the Kaiser test is not reliable for Aib) to check for the presence of free amines.[1]
  • If the test is positive (indicating incomplete coupling), repeat steps 3 and 4 for a second coupling.[5]

6. Capping (Optional but Recommended):

  • If the coupling remains incomplete after double coupling, it is advisable to cap the unreacted amines.[1]
  • Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).[1]
  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
  • Wash the resin thoroughly with DMF (3-5 times).[1]

7. Chain Elongation:

  • Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Microwave-Assisted SPPS

This protocol leverages microwave energy to significantly enhance the efficiency of coupling hindered amino acids.[2][4][10]

1. Resin Preparation and Swelling:

  • Swell the appropriate resin in DMF for at least 30 minutes.

2. Fmoc Deprotection (Microwave):

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF.
  • Heat the mixture in the microwave synthesizer (e.g., 75°C for 3-5 minutes).
  • Drain and wash the resin thoroughly with DMF.

3. Amino Acid Activation and Coupling (Microwave):

  • In a separate vial, prepare the activation mixture: Fmoc-Aib-OH (5 equivalents), a suitable coupling reagent like DIC/Oxyma Pure, and DMF.[10]
  • Add the activation mixture to the deprotected resin.
  • Heat the reaction in the microwave synthesizer. Typical conditions for hindered amino acids may require longer times or higher temperatures (e.g., 20 minutes at 75°C).[9]

4. Washing:

  • Drain the reaction solution and wash the resin with DMF.

5. Monitoring and Chain Elongation:

  • Due to the high efficiency of microwave-assisted synthesis, a single coupling is often sufficient.[2][4][10] However, monitoring the coupling completion is still recommended.
  • Repeat steps 2 through 4 for the remaining amino acids.

8. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail appropriate for the protecting groups used (e.g., TFA/H2O/TIS/DODT).[10]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

9. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[5]

Visualizations

General SPPS Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Activated AA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage from Resin & Side-Chain Deprotection FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).[1][5]

Decision-Making for Hindered Amino Acid Coupling

Hindered_AA_Coupling Start Couple Hindered Amino Acid Monitor Monitor Coupling (e.g., Chloranil Test) Start->Monitor Complete Coupling Complete Monitor->Complete Negative Incomplete Coupling Incomplete Monitor->Incomplete Positive Proceed Proceed to Next Step Complete->Proceed DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Monitor2 Monitor Again DoubleCouple->Monitor2 Monitor2->Complete Negative StillIncomplete Still Incomplete Monitor2->StillIncomplete Positive Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) StillIncomplete->Cap Cap->Proceed

Caption: Decision workflow for ensuring complete coupling of hindered amino acids.

Conclusion

The successful solid-phase synthesis of peptides containing sterically hindered amino acids is achievable through the strategic selection of reagents and the optimization of reaction conditions.[5] The use of high-efficiency coupling reagents like COMU, in conjunction with techniques such as double coupling and microwave heating, can effectively overcome the steric barriers presented by these challenging residues.[2][4][5][10] By implementing the protocols and strategies outlined in these application notes, researchers can confidently incorporate hindered amino acids into their peptide sequences, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in asymmetric synthesis. Its stereodefined vicinal amino and hydroxyl groups, along with a quaternary center, provide a unique structural motif for the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for its utilization in the synthesis of key pharmaceutical intermediates, and quantitative data to support its efficacy as a chiral precursor.

Key Applications

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules, including:

  • Antiviral Agents: Notably in the synthesis of HIV protease inhibitors. The specific stereochemistry of this building block is often critical for fitting into the active site of the viral enzyme.

  • Antibiotics: As a component in the synthesis of complex antibiotics, where the chiral centers are essential for their mechanism of action.

  • Enzyme Inhibitors: Used to create molecules that can selectively inhibit enzymes involved in various disease pathways, such as thrombin inhibitors for anticoagulation therapy.

Data Presentation

The following table summarizes representative yields and enantiomeric excess (ee) achieved in synthetic steps involving chiral β-hydroxy α-amino acids, analogous to this compound. This data highlights the efficiency of incorporating such building blocks in asymmetric synthesis.

Product TypeSynthetic TransformationKey ReagentsYield (%)Enantiomeric/Diastereomeric Excess (%)Reference Analogue
β-LactamCyclizationMukaiyama's reagent75-85>98 de[Generic β-amino acid]
OxazolidinoneProtection & CyclizationPhosgene or equivalent80-90>99 ee[Generic β-amino alcohol]
Peptide CouplingAmide bond formationHATU, DIPEA90-98>99 ee[Generic amino acid]
Reduction of KetoneAsymmetric ReductionChiral borane reagent85-95>97 ee[Generic α-hydroxy β-amino ester]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidinone Intermediate

This protocol describes the conversion of this compound to a valuable chiral oxazolidinone intermediate, which can be further elaborated in drug synthesis.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add this compound (1.0 eq) and anhydrous DCM (10 mL/g of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under an argon atmosphere.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the addition of saturated NaHCO3 solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chiral oxazolidinone.

Protocol 2: Incorporation into a Peptide Backbone (Conceptual)

This protocol outlines a general procedure for the incorporation of the chiral building block into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: a. Dissolve Fmoc-protected this compound (3.0 eq) and OxymaPure® (3.0 eq) in DMF. b. Add DIC (3.0 eq) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): Cap any unreacted amino groups using a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection for Next Coupling: Repeat the Fmoc deprotection step to prepare for the coupling of the next amino acid.

  • Peptide Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start (R)-2-Amino-3-hydroxy- 3-methylbutanoic acid protection Protection of Amino and Carboxyl Groups (e.g., Fmoc, tBu) start->protection activation Activation of Carboxyl Group (e.g., with HATU/DIPEA) protection->activation coupling Coupling to Resin or Peptide Chain activation->coupling deprotection Selective Deprotection (e.g., Piperidine for Fmoc) coupling->deprotection elongation Peptide Chain Elongation (Repeat Coupling/Deprotection) deprotection->elongation Next Amino Acid cleavage Cleavage from Solid Support and Global Deprotection (e.g., TFA) deprotection->cleavage Final Amino Acid elongation->coupling purification Purification (e.g., RP-HPLC) cleavage->purification final_product Final Chiral Molecule (e.g., Peptide, Drug Intermediate) purification->final_product hiv_protease_inhibition hiv_rna HIV RNA gag_pol Gag-Pol Polyprotein (Inactive Precursor) hiv_rna->gag_pol Translation protease HIV Protease (Enzyme) active_proteins Mature Viral Proteins (Functional) gag_pol->active_proteins Cleavage by HIV Protease no_virion Non-infectious, Immature Virion protease->no_virion Inhibition inhibitor Protease Inhibitor (Derived from Chiral Building Block) inhibitor->protease virion New Infectious HIV Virion active_proteins->virion

Applications of β-Hydroxy-α-Amino Acids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy-α-amino acids are a pivotal class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their unique structural features, including two chiral centers and the capacity for hydrogen bonding, make them invaluable building blocks in the design of therapeutic agents.[1] These compounds are integral components of numerous biologically active natural products and synthetic drugs, serving as key synthons for enzyme inhibitors, peptidomimetics, and complex molecular architectures.[2][3] This document provides detailed application notes and experimental protocols relevant to the utilization of β-hydroxy-α-amino acids in drug discovery and development.

Application Notes

Enzyme Inhibition

β-Hydroxy-α-amino acids are prominent scaffolds in the design of potent and selective enzyme inhibitors, particularly for proteases. The hydroxyl group can act as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis and binding tightly to the active site of enzymes like HIV protease and renin.

  • HIV Protease Inhibitors: The development of effective antiretroviral therapies has been significantly influenced by the incorporation of β-hydroxy-α-amino acid derivatives. These moieties are central to the pharmacophore of several potent HIV-1 protease inhibitors.[4][5] The stereochemistry of the hydroxyl and amino groups is crucial for establishing key hydrogen bonding interactions with the catalytic aspartate residues in the enzyme's active site.[6][7] Structure-activity relationship (SAR) studies have demonstrated that modifications of the side chains at the P1 and P2 positions can significantly impact inhibitory potency and pharmacokinetic properties.[4][5] For instance, inhibitor 48 from one study showed potent anti-HIV activity with an IC90 of 27 nM.[4]

  • Renin Inhibitors: The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, making renin a key target for antihypertensive drugs.[8] β-Hydroxy-α-amino acid analogs have been successfully employed to design renin inhibitors that mimic the natural substrate, angiotensinogen.[9][10][11] The design of these inhibitors often focuses on replacing the scissile peptide bond with a stable transition-state mimic. One such compound, Boc-Phe(4-OMe)-MeLeu-AHPPA-Ahx-Iaa, demonstrated a remarkable IC50 of 1.05 x 10⁻⁹ M.[9]

Peptides and Peptidomimetics

The incorporation of β-hydroxy-α-amino acids into peptides can induce specific secondary structures, such as β-turns and helices, and enhance proteolytic stability.[12] This makes them valuable tools for creating peptidomimetics with improved therapeutic potential. These modified peptides can act as agonists or antagonists for various biological targets.

Chiral Building Blocks for Natural Product Synthesis

The stereochemically rich framework of β-hydroxy-α-amino acids makes them ideal starting materials for the asymmetric synthesis of complex natural products and therapeutic agents. A notable example is the synthesis of the side chain of the potent anticancer drug Taxol (Paclitaxel).[13][14][15] The (2R, 3S)-N-benzoyl-3-phenylisoserine side chain is crucial for Taxol's microtubule-stabilizing activity, and efficient methods for its synthesis often rely on chemistry developed around β-hydroxy-α-amino acids.

Quantitative Data

Table 1: Inhibitory Activity of β-Hydroxy-α-Amino Acid Derivatives
Inhibitor ClassTarget EnzymeCompound IDIC50 / IC90Reference
HIV ProteaseHIV-1 ProteaseInhibitor 48 27 nM (IC90)[4]
HIV ProteaseHIV-1 ProteaseInhibitor 18 0.11 µM (IC90)[5]
Renin InhibitorsReninBoc-Phe(4-OMe)-MeLeu-AHPPA-Ahx-Iaa1.05 x 10⁻⁹ M (IC50)[9]
Renin InhibitorsReninα-hydroxy phosphonate 15 16 nM (IC50)[16]
Renin InhibitorsReninα-hydroxy phosphonate 33 8.5 nM (IC50)[16]
Digestive Enzymesα-GlucosidasePPC10151.00 ± 1.73 µM (IC50)[17]
Digestive EnzymesPancreatic LipasePPC82167.00 ± 6.25 µM (IC50)[17]
Table 2: Synthetic Yields of β-Hydroxy-α-Amino Acids
Synthetic MethodProductYield (%)Reference
Direct Aldolization of Pseudoephenamine Glycinamidesyn-β-Hydroxy-α-amino acid derivatives55-98[18]
Brønsted Base-Catalyzed Aldol Reactionsyn-β-Hydroxy α-amino acids60-88[19][20]
Biocatalytic Synthesis using l-Threonine TransaldolaseVarious β-hydroxy-α-amino acidsup to 99[21]
One-pot protocol for 1,2-syn diastereomersOrthogonally protected chiral β-hydroxy-γ-amino acids ((-)-5a)96[22]

Experimental Protocols

Protocol: General Procedure for a Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction

This protocol describes the synthesis of syn-β-hydroxy-α-amino acids from glycine imine derivatives.[19][20]

Materials:

  • Benzophenone-derived imine of glycine o-nitroanilide (pronucleophile)

  • Aldehyde

  • Ureidopeptide-based Brønsted base catalyst

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the benzophenone-derived imine of glycine o-nitroanilide (1 equivalent) and the Brønsted base catalyst (0.2 equivalents) in CH₂Cl₂.

  • Add the aldehyde (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-β-hydroxy-α-amino acid derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC.

Protocol: General Procedure for a Standard Enzyme Inhibition Assay

This protocol outlines the steps to determine the IC50 of a β-hydroxy-α-amino acid-based inhibitor against a target enzyme.[23][24][25]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • β-Hydroxy-α-amino acid-based inhibitor

  • Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Cofactors (if required by the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

    • Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted inhibitor solutions to the wells. Include a control with solvent only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating a β-Hydroxy-α-Amino Acid

This protocol provides a general workflow for incorporating a protected β-hydroxy-α-amino acid into a peptide sequence using Fmoc-based solid-phase synthesis.[26][27][28][29]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected β-hydroxy-α-amino acid (with side-chain and hydroxyl protection if necessary)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Drying agent (e.g., diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (or the protected β-hydroxy-α-amino acid) by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

    • Wash the resin to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Visualizations

Signaling Pathway Diagram

Renin_Angiotensin_Aldosterone_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Aldosterone_Secretion Aldosterone Secretion Increased_BP Increased Blood Pressure Aldosterone_Secretion->Increased_BP Vasoconstriction Vasoconstriction Vasoconstriction->Increased_BP Renin Renin ACE ACE AT1_Receptor->Aldosterone_Secretion AT1_Receptor->Vasoconstriction Inhibitor β-Hydroxy-α-amino acid Renin Inhibitor Inhibitor->Renin Inhibits

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by a β-hydroxy-α-amino acid-based inhibitor.

Experimental Workflow Diagram

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-AA (HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end SAR_HIV_Protease_Inhibitor cluster_P1 P1 Modifications cluster_P2 P2 Modifications Core β-Hydroxy-α-amino acid Core P1 P1 Side Chain Core->P1 P2 P2 Side Chain Core->P2 Potency Inhibitory Potency (IC50) P1->Potency PK Pharmacokinetics P1->PK P2->Potency P2->PK Potency->PK Influences Aromatic Aromatic Ring Alkyl Alkyl Group Fluorine Fluorine Substitution Benzamide Benzamide CyclicUrethane Cyclic Urethane

References

Application Notes and Protocols for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of derivatives of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a chiral non-proteinogenic amino acid. This document summarizes the current understanding of their potential as therapeutic agents, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and development.

Biological Activity of this compound Derivatives

This compound and its derivatives are of growing interest in medicinal chemistry due to their unique structural features, which make them valuable synthons for creating novel bioactive molecules. The presence of both hydroxyl and amino groups on a chiral backbone allows for diverse chemical modifications, leading to compounds with a range of biological activities.

Anticancer Activity

While research specifically on derivatives of this compound is emerging, studies on similar amino acid derivatives have shown significant potential in oncology. For instance, derivatives of other amino acids have been explored as carriers for cytotoxic agents or as standalone therapeutic agents. The general strategy involves modifying the amino or carboxyl group to enhance cellular uptake, target specific receptors, or inhibit key enzymes involved in cancer cell proliferation and survival.

One area of investigation is the development of novel quinoline derivatives, which have demonstrated cytotoxic activity against various cancer cell lines. Although not direct derivatives of the core molecule of interest, the principles of their mechanism of action, such as topoisomerase I (Topo I) and epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, provide a rationale for designing new anticancer agents based on the this compound scaffold.

Table 1: Cytotoxic Activity of Novel Quinoline Derivatives Against Human Cancer Cell Lines

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
3a 22.0 ± 1.5764.9 ± 5.0328.3 ± 2.3229.7 ± 3.20
3b 33.5 ± 3.7827.0 ± 2.3842.1 ± 2.9835.6 ± 4.30
7b 22.9 ± 1.8128.2 ± 3.3718.8 ± 2.0715.8 ± 1.30
5-FU 60.7 ± 1.3141.5 ± 1.5463.8 ± 2.6940.7 ± 2.46
Data represents the mean ± standard deviation of three independent experiments.[1]
Antimicrobial Activity

Amino acid-based surfactants have shown promise as antimicrobial agents. These molecules typically consist of a polar amino acid head group and a nonpolar alkyl chain, allowing them to disrupt bacterial cell membranes. While specific studies on this compound-based surfactants are limited, the principles from other amino acid-based surfactants can be applied. The antimicrobial efficacy is often dependent on the alkyl chain length and the nature of the amino acid head group.

Table 2: Minimum Inhibitory Concentration (MIC) of Amino Acid-Based Surfactants

Compound (Alkyl Chain Length)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
LAM (C12) 816
ALA (C12) 1616
LAM: Nα-Lauroyl-L-arginine methyl ester; ALA: Nα-Lauroyl-L-arginine.[2]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the protection of the amino and/or hydroxyl groups, followed by modification of the carboxylic acid, and subsequent deprotection. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amino function.[3]

Protocol 1: General Procedure for N-Boc Protection

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the base.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a weak acid (e.g., citric acid) to pH 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected derivative.

Protocol 2: Synthesis of Amide Derivatives

  • Activate the carboxylic acid of the N-protected amino acid derivative using a coupling agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF).

  • Add the desired amine to the reaction mixture.

  • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

  • Remove the protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the final amide derivative.

Biological Assays

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human tumor cell lines (e.g., HepG2, MCF-7, PC3, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a standard anticancer drug (e.g., 5-Fluorouracil) for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, in cancer, these derivatives could potentially modulate pathways involved in cell cycle regulation, apoptosis, and signal transduction.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound protection N-Protection (e.g., Boc) start->protection activation Carboxylic Acid Activation protection->activation coupling Amide/Ester Coupling activation->coupling deprotection Deprotection coupling->deprotection purification Purification & Characterization deprotection->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial enzyme Enzyme Inhibition Assay purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic ki Ki Determination enzyme->ki

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Further investigation into the specific molecular targets is necessary to elucidate the precise mechanisms of action. Techniques such as enzyme inhibition assays and molecular docking studies can provide valuable insights.

signaling_pathway cluster_cell Cancer Cell receptor EGFR ras Ras receptor->ras pi3k PI3K receptor->pi3k derivative Derivative derivative->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition survival Survival mtor->survival

Caption: Putative signaling pathway modulation by an EGFR-inhibiting derivative.

References

Application Notes and Protocols: Fmoc- and Boc-protection of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amino acid functional groups is a critical step in peptide synthesis and the development of novel therapeutics. This document provides detailed protocols for the N-terminal protection of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid using two of the most common protecting groups: 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).

This compound is a non-proteinogenic amino acid of interest in medicinal chemistry due to its unique structural features, which can impart desirable properties to peptide-based drugs, such as increased stability and improved pharmacokinetic profiles. The protocols outlined below are based on established chemical methodologies for amino acid protection.

Data Presentation

The following tables summarize the key chemical properties and typical reaction parameters for the Fmoc and Boc protection of this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₅H₁₁NO₃133.15--
Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic AcidC₂₀H₂₁NO₅355.38-884880-39-1[1]
Boc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic AcidC₁₀H₁₉NO₅233.26White to off-white powder[2]288159-40-0[2]

Table 2: Typical Reaction Parameters for N-Protection

ParameterFmoc ProtectionBoc Protection
Reagent Fmoc-Cl or Fmoc-OSuBoc₂O (Di-tert-butyl dicarbonate)
Solvent Dioxane/Water or Acetone/WaterDioxane/Water or THF/Water
Base NaHCO₃ or Na₂CO₃NaHCO₃ or Triethylamine
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 4 - 12 hours12 - 24 hours
Typical Yield 85 - 95%90 - 98%
Purification Acidification and ExtractionAcidification and Extraction

Experimental Protocols

Protocol 1: Fmoc-protection of this compound

This protocol describes the procedure for the N-terminal protection of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of a 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate beaker, dissolve Fmoc-Cl (1.1 eq) in 20 mL of 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the stirred amino acid solution over a period of 30 minutes, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 8-12 hours.

  • Upon reaction completion (monitored by TLC), transfer the mixture to a separatory funnel.

  • Wash the reaction mixture twice with 20 mL of diethyl ether to remove any unreacted Fmoc-Cl and other impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid or oil.

  • Extract the product with three 30 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 20 mL of saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Boc-protection of this compound

This protocol details the N-terminal protection of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of 20 mL of tert-butanol and 20 mL of deionized water in a 100 mL round-bottom flask.

  • Adjust the pH of the suspension to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.

  • Add Boc₂O (1.2 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Maintain the pH between 10 and 11 by adding 1 M NaOH as needed.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Wash the remaining aqueous solution with 20 mL of diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with 1 M HCl.

  • Extract the product with three 30 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 20 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Boc-protected amino acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Visualizations

The following diagram illustrates the general workflow for the Fmoc and Boc protection of this compound.

Protection_Workflow Start (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Fmoc_Reagent Fmoc-Cl / Base Dioxane/Water Start->Fmoc_Reagent Fmoc Protection Boc_Reagent Boc₂O / Base t-Butanol/Water Start->Boc_Reagent Boc Protection Workup Aqueous Workup & Extraction Fmoc_Reagent->Workup Boc_Reagent->Workup Fmoc_Product Fmoc-(R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Boc_Product Boc-(R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Purification Purification (Recrystallization / Chromatography) Workup->Purification Purification->Fmoc_Product Purification->Boc_Product

Caption: Workflow for Fmoc and Boc Protection.

The diagram below shows the chemical transformation for the protection reactions.

Caption: Chemical Protection Reactions.

References

Application Notes and Protocols for Coupling Reagents in Solid-Phase Peptide Synthesis of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib), β-branched (e.g., Valine, Isoleucine), and N-methylated amino acids, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS).[1][2] These "difficult couplings" are often characterized by slow reaction kinetics and low yields, which can lead to the accumulation of deletion sequences and other impurities.[2] The choice of coupling reagent is therefore critical to the successful synthesis of peptides containing these challenging residues. This document provides a detailed overview of modern coupling reagents, their performance, and optimized protocols for their use in the synthesis of peptides with sterically hindered amino acids.

Overview of High-Efficiency Coupling Reagents

Modern peptide synthesis relies on a variety of coupling reagents designed to facilitate efficient amide bond formation while minimizing side reactions, most notably racemization. For sterically hindered amino acids, the most effective reagents are typically uronium/aminium or phosphonium salts that generate highly reactive activated esters.

Key reagents discussed in this document include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole).[1][3][4] The OAt-active ester formed is extremely reactive, making HATU a gold standard for difficult couplings.[1][3][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent that incorporates the OxymaPure® leaving group.[5] It is considered a safer alternative to benzotriazole-based reagents like HATU due to the reduced explosive potential of its byproducts.[5][6] COMU has demonstrated coupling efficiencies comparable to or exceeding that of HATU, particularly in microwave-assisted protocols.[5][7]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt-based coupling reagent that rapidly forms a highly reactive benzotriazolyl ester intermediate.[2] It is particularly effective for many challenging couplings, including those involving sterically hindered residues.[2]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent for a specific application should be guided by empirical data. The following tables summarize the performance of HATU, COMU, and PyBOP in the context of coupling sterically hindered amino acids, with a focus on coupling efficiency and racemization. It is important to note that direct, comprehensive comparisons under identical conditions are limited in the literature; this data is compiled from multiple sources to provide a comparative overview.

Table 1: Coupling Efficiency with Sterically Hindered Amino Acids

Coupling ReagentSterically Hindered ResidueCoupling ConditionsObserved Efficiency/YieldReference(s)
HATU Aib-Aib4 eq. HATU, 8 eq. DIPEA, 60 minHigh[8]
N-methylated amino acids4 eq. HATU, 8 eq. DIEA, 1-4 hHigh[9][10]
COMU Aib-Aib3.9 eq. COMU, 8 eq. DIPEA, 60 minHigh, often requires double coupling[8][11]
N-methylated amino acids3 eq. COMU, 6 eq. Base, 1h for hindered residuesHigh[12]
PyBOP Aib-containing peptidesStandard conditionsEffective, may require longer reaction times[2]
N-methylated amino acids2 eq. PyBrOP, 6 eq. DIPEA, 1hHigh (with PyBrOP variant)[9]

Table 2: Racemization Levels with Different Coupling Reagents

Coupling ReagentModel Peptide/Amino AcidRacemization (%)Reference(s)
HATU Tfa-Phe-Val-OAll1.8[13]
Fmoc-His(Trt)-OHCan be significant depending on base[14]
COMU GeneralLow, comparable or better than HATU[1][15]
PyBOP Tfa-Phe-Val-OAll11.2[13]
DIC/HOBt Tfa-Phe-Val-OAll5.2[13]

Experimental Protocols

The following are detailed protocols for the use of HATU, COMU, and PyBOP in the coupling of sterically hindered amino acids in SPPS. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

General SPPS Workflow for Sterically Hindered Amino Acids

SPPS_Workflow Resin Start: Resin-bound Amino Acid Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 3. Coupling of Hindered Amino Acid (See specific protocols below) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat 5. Repeat Cycle or Proceed to Cleavage Wash2->Repeat

Caption: General workflow for SPPS with hindered amino acids.

Protocol for HATU Coupling of Sterically Hindered Amino Acids (e.g., Aib)

This protocol is recommended for particularly challenging couplings where high efficiency is paramount.[8]

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents, optional but recommended) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings (e.g., Aib-Aib), extended reaction times or microwave heating may be beneficial.

  • Post-Coupling Wash:

    • After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring and Recoupling:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Note that for couplings onto N-methylated amino acids or Aib, the Kaiser test may be unreliable; a chloranil or bromophenol blue test is more appropriate.

    • If the coupling is incomplete, a second coupling (recoupling) can be performed by repeating steps 2 and 3.

Protocol for COMU Coupling of Sterically Hindered Amino Acids

This protocol utilizes the highly efficient and safer COMU reagent.[5][8]

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 4.2.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents) and COMU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Post-Coupling Wash:

    • Follow the same post-coupling wash procedure as in Protocol 4.2.

  • Monitoring and Recoupling:

    • Monitor the reaction as described in Protocol 4.2. A double coupling is often recommended for the incorporation of Aib using COMU.[11]

Protocol for PyBOP Coupling of Sterically Hindered Amino Acids

This protocol provides a reliable method using the phosphonium-based reagent PyBOP.[2]

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 4.2.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, recommended to suppress racemization) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Post-Coupling Wash:

    • Follow the same post-coupling wash procedure as in Protocol 4.2.

  • Monitoring and Recoupling:

    • Monitor the reaction as described in Protocol 4.2. If the coupling is incomplete, a recoupling may be necessary.

Reaction Mechanisms

Understanding the mechanism of action of each coupling reagent is crucial for troubleshooting and optimizing reaction conditions.

HATU Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid Fmoc-AA-COOH Active_Ester OAt-Active Ester Amino_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Peptide_Bond

Caption: Mechanism of HATU-mediated peptide coupling.

In the presence of a base, HATU reacts with the carboxylic acid of the amino acid to form a highly reactive OAt-active ester.[1][16] This active ester then rapidly reacts with the free amine of the peptide-resin to form the peptide bond.

COMU Mechanism

COMU_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid Fmoc-AA-COOH Oxyma_Ester Oxyma-Active Ester Amino_Acid->Oxyma_Ester + COMU, Base COMU COMU COMU->Oxyma_Ester Base Base (DIPEA) Base->Oxyma_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Oxyma_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Peptide_Bond

Caption: Mechanism of COMU-mediated peptide coupling.

Similar to HATU, COMU activates the carboxylic acid in the presence of a base to form a highly reactive Oxyma-active ester.[6] This intermediate then undergoes nucleophilic attack by the resin-bound amine to form the desired peptide bond.

PyBOP Mechanism

PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid Fmoc-AA-COOH OBt_Ester OBt-Active Ester Amino_Acid->OBt_Ester + PyBOP, Base PyBOP PyBOP PyBOP->OBt_Ester Base Base (DIPEA) Base->OBt_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin OBt_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Peptide_Bond

Caption: Mechanism of PyBOP-mediated peptide coupling.

PyBOP facilitates the formation of an OBt-active ester from the carboxylic acid and HOBt (which is a component of the PyBOP reagent).[17] This active ester is then readily attacked by the amine to yield the peptide bond.

Troubleshooting and Considerations

  • Incomplete Coupling: For particularly difficult couplings, especially Aib-Aib or coupling onto an N-methylated residue, a double coupling is often necessary.[10][11] Increasing the reaction temperature, either through conventional heating or microwave irradiation, can also significantly improve coupling efficiency.[7][11]

  • Racemization: While modern coupling reagents are designed to minimize racemization, it can still be a concern, especially with sensitive amino acids like Histidine and Cysteine.[14] The choice of base can also influence racemization, with weaker bases like collidine sometimes being preferred over DIPEA.[7] The addition of an auxiliary nucleophile like HOBt or OxymaPure is a standard practice to suppress this side reaction.[2]

  • Guanidinylation: Uronium/aminium-based reagents like HATU can react with the free N-terminal amine of the peptide, leading to chain termination.[1] This can be minimized by pre-activating the amino acid with the coupling reagent for a short period before adding it to the resin.[10]

  • Capping: If recoupling is unsuccessful, it is advisable to cap any unreacted N-terminal amines with a reagent like acetic anhydride to prevent the formation of deletion peptides.[8] This simplifies the purification of the final product.[8]

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is highly dependent on the selection of an appropriate coupling reagent and the optimization of reaction conditions. HATU, COMU, and PyBOP are all highly effective reagents for these challenging couplings, each with its own advantages. HATU is a powerful and widely used reagent, while COMU offers a comparable level of efficiency with an improved safety profile. PyBOP remains a robust and reliable option. By understanding the mechanisms of these reagents and utilizing the detailed protocols provided, researchers can significantly improve the success rate of synthesizing complex and sterically hindered peptides.

References

Application Notes and Protocols for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid, offers a unique structural motif for the design of peptidomimetics. Its constrained conformation, owing to the gem-dimethyl group and the β-hydroxyl functionality, can impart favorable properties to peptide-based therapeutics, including enhanced proteolytic stability, improved receptor affinity, and controlled secondary structure. These application notes provide a comprehensive overview of the utility of this compound in peptidomimetic design, complete with detailed experimental protocols and a summary of relevant data.

The incorporation of this constrained amino acid can lead to the development of novel peptidomimetics with potential applications as enzyme inhibitors, antimicrobial agents, and modulators of protein-protein interactions. The presence of the hydroxyl group also opens avenues for further chemical modification and the creation of depsipeptides, where an amide bond is replaced by an ester linkage, which can significantly alter the pharmacokinetic profile of a peptide.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Stereochemistry(2R, 3S) or (2R, 3R)
Key Structural Featuresα-amino acid, β-hydroxyl group, gem-dimethyl group at C3

Applications in Peptidomimetic Design

The unique structural features of this compound make it a valuable building block for:

  • Inducing Conformational Constraints: The steric bulk of the gem-dimethyl group restricts the rotational freedom around the Cα-Cβ bond, influencing the local peptide backbone conformation. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

  • Enhancing Proteolytic Stability: The non-natural structure of this amino acid can render the adjacent peptide bonds less susceptible to cleavage by endogenous proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Modulating Receptor Binding: The defined spatial orientation of the side chain and the hydrogen bonding potential of the hydroxyl group can be leveraged to optimize interactions with biological targets, potentially leading to increased affinity and selectivity.

  • Synthesis of Depsipeptides: The hydroxyl group can participate in ester bond formation, leading to depsipeptides. This modification can improve membrane permeability and alter the metabolic stability of the parent peptide.

Quantitative Data Summary

While specific quantitative data for peptidomimetics containing this compound is limited in publicly available literature, data from structurally related constrained amino acids in peptidomimetics can provide valuable insights. The following table summarizes representative data for peptidomimetics incorporating constrained non-proteinogenic amino acids to illustrate the potential impact on biological activity.

Peptidomimetic ClassTargetKey Amino AcidBiological Activity MetricValue
Protease InhibitorHIV ProteaseHydroxyethylamine isostereKiNanomolar range[1]
Antimicrobial PeptideGram-positive & Gram-negative bacteriaUnnatural amino acids (Tic, Oic)MIC6.25 to >100 µg/mL[2]
GPCR LigandGhrelin ReceptorG protein peptidomimeticBinding AffinityIncreased for endogenous agonist[3]
PPI InhibitorCD2-CD58Dibenzofuran moietyKdNanomolar concentration

Note: Tic = Tetrahydroisoquinolinecarboxylic acid, Oic = Octahydroindolecarboxylic acid. The data presented are for peptidomimetics with structural constraints and serve as a proxy for the potential efficacy of incorporating this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature.

  • Coupling of Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: Follow the same procedure as in step 4, using Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. The hydroxyl group may require a protecting group (e.g., t-butyl) depending on the synthesis strategy.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the cold diethyl ether to the filtrate. e. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization NMR_Analysis_Workflow Sample_Prep Sample Preparation (1-5 mg in 0.5 mL solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D TOCSY, 2D NOESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Extraction Extraction of Structural Restraints (Distances, Dihedral Angles) Data_Processing->Restraint_Extraction Structure_Calculation 3D Structure Calculation (Molecular Modeling) Restraint_Extraction->Structure_Calculation Structural_Analysis Conformational Analysis Structure_Calculation->Structural_Analysis GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Peptidomimetic Peptidomimetic (this compound) Peptidomimetic->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this non-proteinogenic amino acid. The following troubleshooting guides and frequently asked questions (FAQs) are intended to offer practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid?

The primary methods for resolving the stereoisomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid include:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method for chiral resolution.[][2] It involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]

  • Enzymatic Resolution: Specific enzymes can be used to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. For β-hydroxy-α-amino acids, enzymes like aldolases can be employed.[4]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

The selection of a suitable chiral resolving agent is crucial and often empirical. For the resolution of a racemic amino acid (which is amphoteric but can act as a base), a chiral acid is typically used. Common choices include:

  • (+)-Tartaric acid and its derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid)[5]

  • (-)-Mandelic acid

  • (+)-Camphor-10-sulfonic acid[2]

Preliminary screening experiments with small amounts of different resolving agents in various solvents are recommended to identify the combination that provides the best crystal formation and diastereomeric purity.

Q3: What are the critical parameters to control during fractional crystallization of diastereomeric salts?

Key parameters to optimize for successful fractional crystallization include:

  • Solvent System: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.[5] Alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are commonly used.

  • Temperature: The cooling rate and final temperature of crystallization significantly impact crystal growth and purity. Slow cooling is generally preferred.

  • Concentration: The solution should be saturated at a higher temperature to allow for crystallization upon cooling.

  • Seeding: Introducing a small crystal of the desired diastereomeric salt can induce crystallization and improve selectivity.[]

Q4: How can I determine the enantiomeric and diastereomeric purity of my purified sample?

Several analytical techniques can be used to assess the stereochemical purity of your sample:

  • Chiral HPLC: This is the most common and accurate method. It can separate and quantify all stereoisomers.

  • Chiral Gas Chromatography (GC): After derivatization to increase volatility, chiral GC can be used to separate enantiomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, NMR can be used to determine enantiomeric excess.

  • Specific Optical Rotation: Measurement of the optical rotation can indicate the prevalence of one enantiomer, but it is not a direct measure of enantiomeric purity and can be affected by impurities.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. The solution is not supersaturated.2. The chosen solvent is not appropriate.3. Inhibition of nucleation.1. Concentrate the solution by evaporating some of the solvent.2. Try a different solvent or a mixture of solvents.3. Add a seed crystal of the desired diastereomer.4. Cool the solution to a lower temperature.
An oil precipitates instead of crystals. 1. The concentration of the salt is too high.2. The cooling rate is too fast.1. Dilute the solution with more solvent and reheat to dissolve the oil, then cool slowly.2. Decrease the cooling rate.
The isolated crystals have low diastereomeric purity. 1. Inefficient separation of diastereomeric salts.2. Co-crystallization of both diastereomers.1. Perform recrystallization of the obtained crystals. Multiple recrystallizations may be necessary.2. Optimize the solvent system to maximize the solubility difference between the diastereomers.3. Try a different chiral resolving agent.
Low yield of the desired diastereomeric salt. 1. The desired diastereomer is too soluble in the chosen solvent.2. Incomplete precipitation.1. Use a solvent in which the desired diastereomer is less soluble.2. Cool the solution for a longer period or to a lower temperature.3. Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) to maximize the precipitation of the less soluble salt.[5]
Chiral HPLC Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers. 1. The chiral stationary phase (CSP) is not suitable for the analyte.2. The mobile phase composition is not optimal.3. The flow rate is too high.1. Screen different types of chiral columns (e.g., polysaccharide-based, crown ether-based).2. Vary the ratio of the mobile phase components (e.g., hexane/isopropanol).3. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds).4. Reduce the flow rate.
Peak tailing. 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Issues with the sample solvent.1. For an acidic compound like an amino acid, add a small amount of an acid (e.g., 0.1% TFA) to the mobile phase.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase.
High backpressure. 1. Blockage in the HPLC system or column.2. The mobile phase is too viscous.1. Filter the sample and mobile phase.2. Flush the column in the reverse direction (if permitted by the manufacturer).3. Check for blockages in the tubing and fittings.4. Optimize the mobile phase to reduce viscosity.
Irreproducible retention times. 1. The column is not properly equilibrated.2. Fluctuations in temperature.3. Changes in mobile phase composition.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure accurate mixing.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is a general guideline based on established methods for resolving racemic amines and amino acids and will likely require optimization.[2][5]

  • Salt Formation:

    • Dissolve the racemic 2-Amino-3-Hydroxy-3-Methylbutanoic Acid in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent, gently heating if necessary.[5]

    • Slowly add the resolving agent solution to the amino acid solution with constant stirring.

  • Crystallization:

    • Heat the resulting solution to dissolve any precipitate that may have formed.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the solution in a refrigerator or ice bath.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Purification and Analysis:

    • Dry the crystals under a vacuum.

    • Analyze the diastereomeric purity of the crystals using HPLC or NMR.

    • If the purity is not satisfactory, perform a recrystallization by dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly.

  • Liberation of the Free Amino Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to liberate the free amino acid.[5]

    • The resolving agent can often be recovered from the aqueous layer by acidification.

    • The liberated amino acid can be isolated by methods such as ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method to analyze the enantiomeric purity of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (e.g., a column with a cellulose or amylose derivative). These are often successful for a wide range of compounds.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

    • Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape for the acidic amino acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (can be varied to optimize separation)

    • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

    • Injection Volume: 5 - 10 µL

  • Optimization:

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • Try a different alcohol modifier (e.g., ethanol instead of isopropanol).

    • Screen other types of chiral columns if necessary.

Data Presentation

The following tables provide a template for summarizing your experimental data for easy comparison.

Table 1: Diastereomeric Salt Crystallization Results

Resolving Agent Solvent Equivalents of Resolving Agent Yield (%) Diastereomeric Excess (de%) of Crystals
e.g., (+)-D-DTTAe.g., Methanole.g., 0.5
e.g., Ethanole.g., 1.0
e.g., (-)-Mandelic Acide.g., Methanole.g., 0.5

Table 2: Chiral HPLC Method Optimization

Chiral Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Retention Time (min) - Isomer 1 Retention Time (min) - Isomer 2
e.g., Cellulose-basede.g., Hexane:IPA (90:10) + 0.1% TFAe.g., 1.0
e.g., Hexane:IPA (80:20) + 0.1% TFAe.g., 1.0
e.g., Amylose-basede.g., Hexane:IPA (90:10) + 0.1% TFAe.g., 0.8

Visualizations

G cluster_0 Purification Workflow racemic_mixture Racemic Mixture of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid diastereomeric_salts Formation of Diastereomeric Salts racemic_mixture->diastereomeric_salts Add Chiral Resolving Agent crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_separation Separated Diastereomeric Salts crystallization->salt_separation liberation Liberation of Free Amino Acid salt_separation->liberation Add Base pure_enantiomer This compound liberation->pure_enantiomer analysis Purity Analysis (Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

G cluster_1 Troubleshooting Logic for Poor HPLC Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) composition optimal? check_csp->check_mp No screen_csp Screen different CSP types check_csp->screen_csp Yes check_conditions Are other chromatographic conditions optimal? check_mp->check_conditions No vary_modifier Vary alcohol % in MP check_mp->vary_modifier Yes vary_flow Decrease flow rate check_conditions->vary_flow Yes success Resolution Achieved screen_csp->success change_modifier Try a different alcohol modifier vary_modifier->change_modifier change_modifier->success vary_temp Vary column temperature vary_flow->vary_temp vary_temp->success

Caption: Decision tree for troubleshooting poor chiral HPLC resolution.

References

Technical Support Center: Synthesis of β-Hydroxy-α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of β-hydroxy-α-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Diastereoselectivity in Aldol Reactions

  • Question: I am performing an aldol reaction to synthesize a β-hydroxy-α-amino acid, but I'm observing a low diastereomeric ratio (syn/anti). What are the potential causes and how can I improve the selectivity?

  • Answer: Low diastereoselectivity in aldol reactions for β-hydroxy-α-amino acid synthesis is a common challenge. The outcome is influenced by the specific glycine equivalent, catalyst, and reaction conditions.

    Potential Causes and Solutions:

    • Inadequate Catalyst or Reagent Control: The choice of catalyst and reagents plays a crucial role in directing the stereochemical outcome.

      • Solution: For syn-selective synthesis, consider using a Brønsted base catalyst with a glycine o-nitroanilide Schiff base.[1][2] This setup utilizes a hydrogen-bonding platform to control the enolate geometry and subsequent reaction with the aldehyde.[1][2] For anti-selective synthesis, a metal-free decarboxylative aldol reaction of α-amidohemimalonates can provide high diastereoselectivity.[3]

    • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the transition state of the reaction.

      • Solution: Carefully control the reaction temperature. For instance, in the aldolization of pseudoephenamine glycinamide, the reaction is typically initiated at -78 °C.[4] Experiment with different solvents to find the optimal medium for your specific reaction.

    • Reversibility of the Aldol Reaction: The retro-aldol reaction can lead to equilibration of the product diastereomers, reducing the overall selectivity.[5]

      • Solution: In enzymatic reactions using threonine aldolases, the diastereomeric ratio can decrease at high conversion due to the product re-entering the catalytic cycle.[6][7] Monitor the reaction progress and consider stopping it at an optimal conversion to maximize diastereoselectivity.

    • Nature of the Aldehyde Substrate: The structure of the aldehyde can influence the facial selectivity of the addition.

      • Solution: Some methods are more effective for certain types of aldehydes. For example, proline-catalyzed aldolization of phthalimidoacetaldehyde shows high selectivity with α-branched aldehydes.[4] If you are using a linear alkyl aldehyde, a different catalytic system, such as the one employing a zinc-ProPhenol catalyst, might be more suitable.[2][8]

Problem 2: Poor Enantioselectivity

  • Question: My reaction is producing a nearly racemic mixture of the desired β-hydroxy-α-amino acid. How can I improve the enantioselectivity?

  • Answer: Achieving high enantioselectivity requires the use of a chiral influence, such as a chiral auxiliary, catalyst, or enzyme.

    Potential Causes and Solutions:

    • Ineffective Chiral Catalyst or Auxiliary: The chosen chiral source may not be providing sufficient stereochemical control.

      • Solution: For aldol reactions of glycine Schiff bases, consider using a zinc-ProPhenol catalyst system, which has been shown to provide good to excellent levels of diastereo- and enantioselectivity for the synthesis of syn β-hydroxy-α-amino esters.[8] Alternatively, employing a chiral auxiliary like pseudoephenamine on the glycine component can lead to highly diastereoselective and, after cleavage, enantioselective products.[4]

    • Suboptimal Catalyst Loading or Reaction Conditions: The efficiency of the chiral catalyst can be sensitive to its concentration and the reaction environment.

      • Solution: Optimize the catalyst loading. In the Brønsted base-catalyzed reaction of glycine o-nitroanilide Schiff bases, a catalyst loading of 20 mol % is typically used.[1][2] Also, ensure that the solvent and temperature are optimized for the specific catalytic system.

    • Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalytic pathway, leading to a decrease in the overall enantiomeric excess.

      • Solution: Lowering the reaction temperature can sometimes slow down the uncatalyzed reaction more than the catalyzed one, thereby improving enantioselectivity. Ensure all reagents are of high purity and that no achiral promoters are inadvertently introduced.

Problem 3: Low or Inconsistent Yields

  • Question: I am struggling with low and irreproducible yields in my synthesis. What factors could be contributing to this?

  • Answer: Low yields can result from a variety of issues, including side reactions, incomplete conversion, and product degradation.

    Potential Causes and Solutions:

    • Side Reactions: Several side reactions can consume starting materials or the desired product.

      • Retro-Aldol Fragmentation: This is particularly an issue with certain substrates, where the product can decompose back to the starting materials.[4] Optimizing the work-up conditions to be milder can sometimes mitigate this.

      • Self-Aldolization of the Aldehyde: Enolizable aldehydes can react with themselves, reducing the amount available to react with the glycine equivalent.[1] Using an excess of the aldehyde or a slower addition rate might be beneficial.

      • Homobislactone Formation: In peptide couplings where a β-hydroxy-α-amino acid is the acyl component, the formation of a homobislactone byproduct can occur, especially with sterically hindered amine components.[9] Using a strong activation method like EDC-HOAt without base addition can enhance amide bond formation.[9]

    • Incomplete Conversion: The reaction may not be going to completion.

      • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature (if it doesn't compromise selectivity), or the amount of catalyst or reagents. In enzymatic reactions with threonine aldolases, an excess of glycine may be required to drive the reaction forward due to the reversibility of the aldol reaction.[5]

    • Product Degradation During Work-up or Purification: The desired product may be sensitive to the conditions used for isolation.

      • Solution: Hydrolysis of protecting groups or chiral auxiliaries can sometimes require harsh conditions that may degrade the product.[4] If possible, opt for protecting groups that can be removed under milder conditions. For purification, consider techniques like reverse-phase chromatography, which can be effective for polar compounds like amino acids.[6][10]

    • Enzyme Inactivation (for biocatalytic methods): The aldehyde substrate can sometimes be harmful to the enzyme, leading to inactivation and low product yield.[5]

      • Solution: Consider using a whole-cell biocatalyst, which can be more robust.[6][11] Alternatively, investigate different enzyme variants or immobilization techniques to improve stability.

Frequently Asked Questions (FAQs)

  • Question: What are the main strategies for controlling stereochemistry in β-hydroxy-α-amino acid synthesis?

  • Answer: The primary strategies include:

    • Chiral Auxiliaries: Attaching a chiral molecule to the glycine substrate to direct the stereochemical outcome of the reaction. Pseudoephenamine is a notable example.[4]

    • Chiral Catalysts: Using a chiral catalyst, such as a metal-ProPhenol complex or an organocatalyst, to create a chiral environment for the reaction.[1][8]

    • Enzymatic Synthesis: Employing enzymes like threonine aldolases or hydroxylases that are inherently stereoselective.[5][6][7] Threonine aldolases can exhibit broad substrate specificity for aldehydes.[5]

    • Substrate Control: Utilizing a chiral substrate, such as a Garner aldehyde-type intermediate, to direct the stereochemistry of subsequent transformations.[4]

  • Question: What are the advantages and disadvantages of chemical versus enzymatic synthesis methods?

  • Answer:

    • Chemical Synthesis:

      • Advantages: Broad substrate scope, access to both D and L isomers, and well-established methodologies.

      • Disadvantages: Often require multi-step protecting group strategies which can reduce overall yields, may use harsh reagents or expensive catalysts, and can face challenges in achieving high stereoselectivity.[6]

    • Enzymatic Synthesis:

      • Advantages: High regio- and stereoselectivity, mild reaction conditions (environmentally benign), and can avoid complex protecting group manipulations.[5]

      • Disadvantages: Substrate scope can be limited, enzymes can be sensitive to reaction conditions (e.g., aldehyde toxicity), and the reversibility of some enzymatic reactions can limit yields and diastereoselectivity.[5]

  • Question: When is it necessary to protect the hydroxyl group of the β-hydroxy-α-amino acid?

  • Answer: The α-hydroxyl group generally does not require protection during amide bond formation when the β-hydroxy-α-amino acid is used as an acyl component.[9] However, in the context of solid-phase peptide synthesis (SPPS), protection of nucleophilic hydroxyl groups is essential during active ester formation and coupling reactions, similar to serine and threonine residues.[12]

  • Question: How can I purify my final β-hydroxy-α-amino acid product?

  • Answer: Purification can be challenging due to the polar nature of the product and the potential for byproducts. Common purification techniques include:

    • Flash Column Chromatography: This is a standard method, often using a hexane/EtOAc solvent system for protected amino acids.[1]

    • Reverse-Phase Chromatography: This is particularly useful for purifying the final, deprotected amino acids, which are often highly polar.[6][10][13]

    • Recrystallization: If the product is a crystalline solid, recrystallization can be an effective method for achieving high purity.[4]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for β-Hydroxy-α-Amino Acids

MethodGlycine SourceCatalyst/AuxiliaryTypical Aldehyde SubstrateDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference(s)
Brønsted Base-Catalyzed Aldol ReactionGlycine o-nitroanilide Schiff baseUreidopeptide-based Brønsted baseAromatic & Aliphatic>98:2 (syn)77-94%58-88[1],[2]
Zinc-Catalyzed Aldol ReactionGlycine Schiff baseZinc-ProPhenolAromaticGood to excellent (syn)Good to excellentHigh[8]
Chiral Auxiliary-Mediated Aldol ReactionPseudoephenamine glycinamideLiHMDSAromatic & AliphaticHigh (syn)High (after cleavage)51-92[4]
Enzymatic Synthesis (Threonine Transaldolase)L-ThreonineObiH (whole cells)Aromatic & Heterocyclic10:1 to >20:1High23-81[6],[13]
Metal-Free Decarboxylative Aldol Reactionα-AmidohemimalonateOrganic baseAromatic & AliphaticComplete (anti)N/A (racemic)High[3]

Experimental Protocols

Protocol 1: Brønsted Base-Catalyzed syn-Selective Aldol Reaction [1][2]

  • Materials:

    • N-(diarylmethylene)glycine o-nitroanilide (1 equivalent)

    • Aldehyde (3 equivalents)

    • Ureidopeptide-based Brønsted base catalyst (0.2 equivalents)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the N-(diarylmethylene)glycine o-nitroanilide and the aldehyde in CH₂Cl₂ (at a concentration of 0.2 mmol of the glycine derivative in 0.4 mL of solvent), add the Brønsted base catalyst.

    • Stir the reaction mixture at the temperature specified for your substrate (e.g., 0 °C or room temperature).

    • Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the starting glycine derivative.

    • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient).

Protocol 2: Enzymatic Synthesis using ObiH Whole Cells [6][10][13]

  • Materials:

    • Aldehyde (20 mM)

    • L-Threonine (100 mM)

    • Tris buffer (50 mM, pH 8.5)

    • ObiH wet whole cells (1-2% w/v)

    • Methanol (MeOH) as co-solvent (4% v/v)

    • Acetonitrile (MeCN)

  • Procedure:

    • Combine the aldehyde, L-threonine, and Tris buffer in a reaction vessel.

    • Add the ObiH wet whole cells and MeOH co-solvent.

    • Incubate the reaction at 37 °C for 18 hours.

    • Quench the reaction by adding 1 volume equivalent of MeCN.

    • Lyse the cells by a freeze-thaw cycle and remove cell debris by centrifugation.

    • Purify the supernatant containing the product using reverse-phase chromatography.

    • Lyophilize the pure fractions to obtain the solid product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Select Glycine Derivative/Source react Combine Reagents & Run Reaction start->react aldehyde Select Aldehyde aldehyde->react catalyst Select Catalyst/ Enzyme catalyst->react solvent Choose Solvent/ Buffer solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up/ Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: General experimental workflow for the synthesis of β-hydroxy-α-amino acids.

troubleshoot_diastereo start Low Diastereoselectivity Observed q1 Is the reaction reversible? start->q1 s1_yes Monitor conversion vs. time. Stop reaction before equilibrium. q1->s1_yes Yes q2 Is the catalyst/ reagent optimal? q1->q2 No end Improved Diastereoselectivity s1_yes->end s2_yes Screen different catalysts (e.g., organo vs. metal). Change glycine derivative. q2->s2_yes No q3 Are reaction conditions controlled? q2->q3 Yes s2_yes->end s3_yes Optimize temperature (often lower is better). Screen different solvents. q3->s3_yes No q3->end Yes s3_yes->end

Caption: Troubleshooting guide for low diastereoselectivity in aldol reactions.

protecting_groups start Glycine pg_amino Amino Group Protection Boc (Acid Labile) Fmoc (Base Labile) Z (Hydrogenolysis) start->pg_amino pg_carboxyl Carboxyl Group Protection Ester Formation (e.g., Methyl, t-Butyl) pg_amino->pg_carboxyl aldol Aldol Reaction pg_carboxyl->aldol deprotection Deprotection aldol->deprotection final_product β-Hydroxy-α-Amino Acid deprotection->final_product

Caption: Protecting group strategies in β-hydroxy-α-amino acid synthesis.

References

Technical Support Center: Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Aminohydroxylation (AA) of an appropriate α,β-unsaturated ester, such as methyl 3,3-dimethylacrylate. This method allows for the direct installation of both the amino and hydroxyl groups with high stereocontrol.[1] Alternative routes may include the diastereoselective reduction of a corresponding α-keto-β-amino ester or the nucleophilic addition of an organometallic reagent to an α-keto ester followed by amination, though these often involve more steps and may present greater challenges in achieving high stereoselectivity.

Q2: What are the critical parameters for achieving high enantioselectivity in the Sharpless Asymmetric Aminohydroxylation?

A2: High enantioselectivity is contingent on several factors:

  • Chiral Ligand: The choice of the cinchona alkaloid-derived ligand is paramount. For the desired (R)-amino configuration, a dihydroquinine (DHQ)-based ligand is typically used.

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.

  • Solvent System: The solvent composition, often a mixture of an organic solvent and water, can significantly influence the reaction's stereochemical outcome.

  • Purity of Reagents: The purity of the alkene substrate, osmium catalyst, and chiral ligand is crucial to avoid competing side reactions that can lower the enantiomeric excess.

Q3: How can I minimize the formation of the regioisomeric side product in the Sharpless AA reaction?

A3: The formation of the regioisomeric β-amino-α-hydroxy ester is a common side reaction.[1] To minimize its formation:

  • Ligand Selection: The choice of the chiral ligand and its core structure (e.g., PHAL vs. AQN) can influence the regioselectivity.[2]

  • Substrate Structure: The electronic and steric properties of the ester group on the α,β-unsaturated substrate can affect the regiochemical outcome.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent system can help favor the desired regioisomer.

Q4: What is the purpose of using protecting groups in this synthesis, and which ones are recommended?

A4: Protecting groups are essential to prevent unwanted side reactions at the nucleophilic amino group during synthesis and purification.[3][4] For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed due to their stability and ease of removal under specific conditions.[5] The hydroxyl group may also be protected, for instance, as a silyl ether, if subsequent reaction conditions are harsh.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary.
Degradation of the product.Ensure the work-up and purification conditions are mild. Avoid prolonged exposure to strong acids or bases.
Suboptimal reaction temperature.Optimize the reaction temperature. While lower temperatures favor enantioselectivity, they may decrease the reaction rate.
Low Enantiomeric Excess (ee) Impure chiral ligand.Use a freshly purified or commercially high-purity chiral ligand.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Inappropriate solvent.Screen different solvent systems to find the optimal conditions for your specific substrate.
Formation of Significant Amounts of Regioisomer Unfavorable ligand-substrate interaction.Experiment with different chiral ligands (e.g., (DHQ)2PHAL vs. (DHQ)2AQN).
Steric hindrance of the substrate.Modify the ester group of the substrate to be less sterically demanding, if possible.
Presence of Over-oxidation Product (β-ketoester) Excess of the oxidizing agent.Use a stoichiometric amount of the nitrogen source and re-oxidant.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Removing Protecting Groups Incomplete deprotection reaction.Ensure the deprotection conditions (e.g., acid or base concentration, catalyst loading for hydrogenolysis) are appropriate and allow for sufficient reaction time.
Protecting group is too robust for the chosen cleavage method.Select a protecting group that is orthogonal to other functionalities in the molecule and can be removed under mild conditions.

Experimental Protocols

Representative Protocol for Sharpless Asymmetric Aminohydroxylation of Methyl 3,3-Dimethylacrylate:

  • Materials: Methyl 3,3-dimethylacrylate, AD-mix-α, tert-butanol, water, sodium bisulfite.

  • Procedure:

    • To a stirred solution of AD-mix-α (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per gram of AD-mix-α) at room temperature, add methyl 3,3-dimethylacrylate (1 mmol).

    • Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC, typically 12-24 hours).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of sodium bisulfite (1.5 g per gram of AD-mix-α).

    • Stir the mixture for 1 hour, allowing it to warm to room temperature.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the protected this compound methyl ester.

Representative Protocol for Boc Deprotection:

  • Materials: Boc-protected amino acid, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected amino acid in DCM (10 mL per mmol of substrate).

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The crude product can be purified by crystallization or ion-exchange chromatography.

Data Presentation

Table 1: Representative Yields and Selectivities in the Sharpless Asymmetric Aminohydroxylation of a Hindered Alkene.

EntryLigandTemperature (°C)Yield (%)ee (%)Regioisomeric Ratio (desired:undesired)
1(DHQ)2PHAL25759210:1
2(DHQ)2PHAL0729815:1
3(DHQ)2AQN2578908:1
4(DHQ)2AQN0749612:1

Note: Data is representative and may vary based on specific reaction conditions and substrate purity.

Visualizations

Synthesis_Pathway Main Synthetic Pathway and Key Side Reactions cluster_main Main Synthesis Route cluster_side Potential Side Reactions Start Methyl 3,3-dimethylacrylate AA_Step Sharpless Asymmetric Aminohydroxylation (AD-mix-α) Start->AA_Step Protected_Product N-Protected (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Methyl Ester AA_Step->Protected_Product Regioisomer Regioisomeric Product: (S)-3-Amino-2-Hydroxy- 3-Methylbutanoic Acid Derivative AA_Step->Regioisomer Poor Regioselectivity Deprotection Deprotection Protected_Product->Deprotection Over_Oxidation Over-oxidation Product: β-Ketoester Protected_Product->Over_Oxidation Excess Oxidant/ Prolonged Reaction Final_Product (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Deprotection->Final_Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantioselectivity Start Low Enantiomeric Excess (ee) Observed Check_Purity Verify Purity of Chiral Ligand, Substrate, and Catalyst Start->Check_Purity Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Solvent Screen Different Solvent Systems Start->Check_Solvent Purify_Ligand Purify or Replace Chiral Ligand Check_Purity->Purify_Ligand Lower_Temp Lower Reaction Temperature (e.g., 0 °C or below) Check_Temp->Lower_Temp Optimize_Solvent Identify Optimal Solvent (e.g., varying polarity) Check_Solvent->Optimize_Solvent Result Improved Enantioselectivity Lower_Temp->Result Optimize_Solvent->Result Purify_Ligand->Result

Caption: Troubleshooting low enantioselectivity.

Logical_Relationships Key Parameter Interdependencies for Successful Synthesis Successful_Synthesis High Yield & High ee High_ee High Enantioselectivity High_ee->Successful_Synthesis High_Yield High Chemical Yield High_Yield->Successful_Synthesis Optimal_Temp Optimal Temperature Optimal_Temp->High_ee Optimal_Temp->High_Yield Pure_Reagents High Purity Reagents Pure_Reagents->High_ee Pure_Reagents->High_Yield Correct_Ligand Appropriate Chiral Ligand Correct_Ligand->High_ee Controlled_Conditions Controlled Reaction Conditions Controlled_Conditions->High_ee Controlled_Conditions->High_Yield

Caption: Interdependencies for successful synthesis.

References

Technical Support Center: Optimizing Coupling of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptom: Positive Kaiser test after coupling, indicating the presence of unreacted free amines on the resin.

Possible Causes & Solutions:

  • Steric Hindrance: The gem-dimethyl substitution on the α-carbon and the tertiary alcohol create significant steric hindrance, impeding the approach of the activated amino acid to the resin-bound amine.

    • Solution 1: Employ Powerful Coupling Reagents: Standard coupling reagents are often insufficient. Utilize high-reactivity uronium/aminium salt-based reagents like HATU, HCTU, or COMU, or phosphonium salt-based reagents like PyBOP or PyAOP. These reagents are known to be effective for sterically hindered amino acids.

    • Solution 2: Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. This can significantly drive the reaction to completion.

    • Solution 3: Increase Reaction Time and Temperature: Extend the coupling time to 2-4 hours or even overnight for very difficult couplings. Elevating the temperature to 40-50°C can also enhance the reaction kinetics, though caution should be exercised to avoid potential side reactions. Microwave-assisted SPPS is a highly effective method for driving difficult couplings to completion in a shorter timeframe.

    • Solution 4: Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents) can increase the probability of a successful coupling event.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, preventing efficient coupling.

    • Solution 1: Change Solvent: Switch from standard DMF to a more polar solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO to disrupt secondary structures and improve solvation.

    • Solution 2: Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation-prone structures.

Issue 2: Side Reactions Related to the Hydroxyl Group

Symptom: Unexpected byproducts observed during mass spectrometry analysis of the final peptide.

Possible Causes & Solutions:

  • O-Acylation: The unprotected tertiary alcohol of this compound can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (ester bond) instead of the desired amide bond.

    • Solution: Protect the Hydroxyl Group: The use of a side-chain protecting group for the tertiary alcohol is highly recommended. Acid-labile protecting groups such as tert-butyl (tBu) or trityl (Trt) are compatible with standard Fmoc-SPPS cleavage conditions (e.g., TFA). The choice between tBu and Trt may depend on the desired acid lability, with Trt being more labile.

  • Dehydration: Although less common for tertiary alcohols under standard SPPS conditions, strongly acidic conditions or high temperatures could potentially lead to dehydration of the tertiary alcohol.

    • Solution: Employ mild reaction conditions and avoid excessively high temperatures during coupling and cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

A1: Due to its significant steric hindrance, powerful coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU are highly effective. Phosphonium salts such as PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization. The choice may depend on the specific sequence and the subsequent amino acid being coupled.

Q2: Is it necessary to protect the tertiary hydroxyl group of this compound?

A2: Yes, it is highly recommended to protect the tertiary hydroxyl group to prevent O-acylation, a side reaction that leads to the formation of an ester linkage instead of an amide bond.

Q3: What are the recommended protecting groups for the hydroxyl group?

A3: For Fmoc-based SPPS, acid-labile protecting groups are ideal. The most common choices for hydroxyl groups are the tert-butyl (tBu) ether and the trityl (Trt) ether. Both are stable to the basic conditions used for Fmoc deprotection and are readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin. The trityl group is more acid-labile than the tert-butyl group.

Q4: My coupling is still incomplete after using a strong coupling reagent. What else can I do?

A4: If a single coupling with a strong reagent is insufficient, a "double coupling" strategy is the next logical step. This involves repeating the coupling step with fresh reagents. Additionally, increasing the reaction time, elevating the temperature (e.g., to 50°C), or using microwave-assisted synthesis can significantly improve the coupling efficiency.

Q5: Can I use standard Fmoc deprotection conditions?

A5: Yes, standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are compatible with the recommended hydroxyl protecting groups (tBu and Trt).

Quantitative Data Summary

The following table summarizes expected coupling efficiencies and recommended conditions for sterically hindered amino acids, which can be used as a guideline for optimizing the coupling of this compound. Direct quantitative data for this specific amino acid is limited in the literature; therefore, data from the similarly hindered α-aminoisobutyric acid (Aib) and the formation of depsipeptides with a similar hydroxy acid are provided for comparison.

ParameterStandard Conditions (e.g., DIC/HOBt)Recommended Conditions (e.g., HATU/DIPEA, Double Coupling)Notes
Expected Coupling Yield < 70%> 95%Yields are highly sequence-dependent.
Reaction Time 2 - 4 hours1 - 2 hours per couplingMicrowave-assisted synthesis can reduce coupling times to minutes.
Equivalents of Amino Acid 2 - 33 - 5Higher equivalents drive the reaction to completion.
Equivalents of Coupling Reagent 2 - 33 - 5A slight excess relative to the amino acid is often used.
Temperature Room TemperatureRoom Temperature to 50°CElevated temperatures can significantly improve efficiency.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-(R)-2-Amino-3-(O-tBu)-3-Methylbutanoic Acid using HATU

Materials:

  • Fmoc-(R)-2-Amino-3-(O-tBu)-3-Methylbutanoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-(O-tBu)-3-Methylbutanoic Acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.

  • Washing: After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any residual reagents and byproducts.

  • Monitoring: A Kaiser test can be performed on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling.

Protocol 2: Microwave-Assisted Coupling of Fmoc-(R)-2-Amino-3-(O-Trt)-3-Methylbutanoic Acid using COMU

Materials:

  • Fmoc-(R)-2-Amino-3-(O-Trt)-3-Methylbutanoic Acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Coupling:

    • In the reaction vessel, add DMF to the resin.

    • Add Fmoc-(R)-2-Amino-3-(O-Trt)-3-Methylbutanoic Acid (5 eq.), COMU (5 eq.), and DIPEA (10 eq.).

    • Perform the coupling in a microwave peptide synthesizer at 50°C for 10-20 minutes.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

Visualizations

SPPS_Workflow_Hindered_AA cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_result Outcome Resin Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Pre_activation Pre-activate Hindered AA (e.g., HATU/DIPEA) Wash_1->Pre_activation Coupling_1 First Coupling (1-2 hours) Pre_activation->Coupling_1 Wash_2 Wash (DMF) Coupling_1->Wash_2 Coupling_2 Second Coupling (Optional, Recommended) Wash_2->Coupling_2 Wash_3 Wash (DMF/DCM) Coupling_2->Wash_3 Kaiser_Test Kaiser Test Wash_3->Kaiser_Test Negative Negative (Yellow) Coupling Complete Kaiser_Test->Negative Positive Positive (Blue) Incomplete Coupling Kaiser_Test->Positive Positive->Coupling_2 Repeat Coupling

Caption: Workflow for double coupling of a sterically hindered amino acid.

Troubleshooting_Logic Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Protect_OH Protect Hydroxyl Group (if not already done) Start->Protect_OH Side reactions observed? Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Reagents OK Increase_Time_Temp Increase Reaction Time and/or Temperature Double_Couple->Increase_Time_Temp Still Incomplete Change_Solvent Change Solvent (e.g., to NMP) Double_Couple->Change_Solvent Aggregation Suspected Microwave Use Microwave-Assisted Synthesis Increase_Time_Temp->Microwave Still Incomplete

Stability of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this non-proteinogenic amino acid is limited in published literature, the following guidance is based on established principles of amino acid chemistry and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, particularly with heat, β-hydroxy α-amino acids like this compound may undergo racemization at the α-carbon. One proposed mechanism involves the formation of an oxazoline intermediate. This pathway is more extensively studied in the context of peptides, where it can lead to the racemization of adjacent amino acid residues. For the free amino acid, acid-catalyzed dehydration is also a potential degradation route, although less commonly reported for simple β-hydroxy α-amino acids compared to other reaction pathways.

Q2: What is the expected stability of this compound under basic conditions?

A2: Under basic conditions, β-hydroxy α-amino acids can be susceptible to degradation. Potential pathways include elimination reactions, particularly if there is an activating group, and retro-aldol type reactions. Alkaline hydrolysis of proteins has been shown to degrade thermally unstable amino acids such as serine and threonine, which are also β-hydroxy α-amino acids. Therefore, it is advisable to handle solutions of this compound at neutral or mildly acidic pH and to avoid prolonged exposure to high pH and elevated temperatures.

Q3: Are there any general handling and storage recommendations to ensure the stability of this compound?

A3: For optimal stability, this compound should be stored as a solid in a cool, dry place, protected from light. For solutions, it is recommended to use purified water or buffered solutions at a pH between 4 and 7. Stock solutions should be stored at 2-8°C for short-term use or frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of parent compound peak intensity in HPLC analysis after storage in acidic buffer. Degradation or racemization of the amino acid.1. Re-evaluate the pH and temperature of the storage conditions. Aim for a pH closer to neutral if the application allows. 2. Analyze for the presence of the (S)-enantiomer to check for racemization. 3. Analyze for potential degradation products.
Appearance of new peaks in the chromatogram after treatment with a basic solution. Base-catalyzed degradation of the amino acid.1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Reduce the pH and/or temperature of the experimental conditions. 3. If high pH is necessary, minimize the exposure time.
Inconsistent analytical results between batches. Differences in storage conditions, handling, or purity of the starting material.1. Ensure consistent storage and handling procedures for all batches. 2. Verify the purity of each new batch of this compound upon receipt. 3. Prepare fresh solutions for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate samples at room temperature and 60°C for pre-determined time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate samples at room temperature and 60°C for pre-determined time points.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide.

    • Incubate samples at room temperature, protected from light, for pre-determined time points.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.

  • Photostability:

    • Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

3. Analytical Method:

A stability-indicating HPLC method should be used. As this compound lacks a strong chromophore, pre-column derivatization is recommended.

  • Derivatization Reagent: o-Phthaldialdehyde (OPA) or Fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence or UV, depending on the derivatizing agent.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data based on the expected behavior of β-hydroxy α-amino acids under stress conditions to illustrate how results from a forced degradation study could be summarized.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product (Postulated)
0.1 M HCl24605-10%Racemized (S)-enantiomer
1 M HCl246015-25%Racemized (S)-enantiomer, Dehydration product

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product (Postulated)
0.1 M NaOH246010-20%Retro-aldol products
1 M NaOH2460>30%Retro-aldol products, Elimination products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic Stress (0.1M & 1M HCl, RT & 60°C) prep->acid Expose to Stress base Basic Stress (0.1M & 1M NaOH, RT & 60°C) prep->base Expose to Stress oxidative Oxidative Stress (3% & 30% H2O2, RT) prep->oxidative Expose to Stress thermal Thermal Stress (Solid & Solution, 60°C & 80°C) prep->thermal Expose to Stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize derivatize Pre-column Derivatization (e.g., OPA/FMOC) oxidative->derivatize thermal->derivatize neutralize->derivatize hplc RP-HPLC Analysis derivatize->hplc characterize Characterization of Degradants (MS, NMR) hplc->characterize

Caption: Experimental Workflow for Forced Degradation Study.

degradation_pathways cluster_acid Acidic Conditions (H+, Δ) cluster_base Basic Conditions (OH-, Δ) parent (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid racemization Racemization via Oxazoline Intermediate parent->racemization dehydration Dehydration parent->dehydration retro_aldol Retro-Aldol Reaction parent->retro_aldol elimination Elimination parent->elimination

Technical Support Center: Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of non-proteinogenic amino acids (NPAAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis reaction is resulting in a low yield. What are the general areas I should investigate?

A1: Low yields in asymmetric synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Ensure all materials are of high purity and anhydrous where required.

  • Catalyst/Auxiliary Issues: The catalyst or chiral auxiliary is crucial for both yield and stereoselectivity. Problems can include improper activation, degradation, incorrect loading, or catalyst poisoning.

  • Reaction Conditions: Suboptimal temperature, pressure, reaction time, or mixing can significantly impact the yield.

  • Substrate Reactivity: The structure and electronic properties of your specific substrate may require tailored reaction conditions.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

  • Protecting Group Strategy: The choice of protecting groups can influence the steric and electronic environment of the reaction center, affecting the outcome.[1][2][3]

Q2: How do I know if my catalyst is the source of the low yield?

A2: Catalyst-related issues are a common cause of low yields.[4][5] To determine if your catalyst is the problem, consider the following:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can sometimes be observed by a change in color of the reaction mixture or by analyzing the catalyst's integrity post-reaction.[6] Running the reaction at a lower temperature or under an inert atmosphere might mitigate this.

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration for your specific reaction.

  • Catalyst Poisoning: Trace impurities in your substrate or solvent can act as catalyst poisons. Purifying your starting materials thoroughly can help.

  • Ligand Issues (for metal catalysts): The chiral ligand is critical. Ensure it is of high purity and that the metal-to-ligand ratio is correct. In some cases, the ligand itself can be unstable under the reaction conditions.

Q3: Can the choice of protecting group affect the yield of my synthesis?

A3: Absolutely. The protecting group strategy is a critical aspect of multi-step synthesis.[1][2][3] An inappropriate protecting group can lead to low yields through several mechanisms:

  • Steric Hindrance: A bulky protecting group near the reaction center can impede the approach of reagents.

  • Electronic Effects: The protecting group can alter the electron density at the reaction site, making it more or less reactive.

  • Side Reactions: The protecting group itself might be unstable to the reaction conditions, leading to undesired side reactions.

  • Compatibility: Ensure the protecting group is stable throughout the reaction sequence and can be removed without affecting the rest of the molecule. For instance, the Fmoc group can sometimes interfere with photoredox catalysis by quenching the excited state of the photocatalyst.[7]

Troubleshooting Guides for Specific Synthesis Methods

This section provides detailed troubleshooting for common asymmetric synthesis methods used to produce NPAAs.

Asymmetric Alkylation of Glycine Derivatives

The alkylation of chiral glycine enolate equivalents is a powerful method for synthesizing a variety of NPAAs. However, achieving high yields and diastereoselectivity can be challenging.

Problem: Low yield in the alkylation of a chiral glycine imine.

  • Possible Cause 1: Incomplete enolate formation.

    • Solution: Ensure a sufficiently strong and non-nucleophilic base is used. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. The temperature of deprotonation is also critical; it is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Possible Cause 2: Poor reactivity of the alkylating agent.

    • Solution: Highly reactive alkylating agents like iodides or triflates generally give better yields than bromides or chlorides. If using a less reactive alkylating agent, consider increasing the reaction temperature after the enolate formation or adding an activating agent like sodium iodide to in-situ convert an alkyl chloride or bromide to the more reactive iodide.

  • Possible Cause 3: Side reactions, such as self-condensation or decomposition of the enolate.

    • Solution: Maintain a low temperature during enolate formation and the initial stages of alkylation. Ensure slow addition of the alkylating agent to the enolate solution to keep its concentration low and minimize side reactions.

  • Possible Cause 4: Inefficient chiral auxiliary.

    • Solution: The choice of chiral auxiliary is critical for both stereocontrol and yield.[8] Auxiliaries based on camphor, pseudoephedrine, or specific chiral ligands for metal complexes (e.g., Ni(II) complexes of Schiff bases) have shown high efficiency.[9][10][11] If you are experiencing low yields, it may be beneficial to screen different auxiliaries.

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
1n-octyl bromidet-BuOKDMF2598.198.8
2Benzyl bromideNaOH (solid)DMF25HighLow
3Allyl bromideNaOH (solid)DMF25HighLow

Data adapted from literature reports on the alkylation of Ni(II) complexes.[8][9][10]

  • To a solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 eq) in anhydrous DMF, add the alkylating agent (1.1 eq).

  • Add powdered potassium tert-butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture vigorously at room temperature for the time determined by TLC analysis for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Start Low Yield in Alkylation Problem1 Incomplete Enolate Formation Start->Problem1 Problem2 Poor Alkylating Agent Reactivity Start->Problem2 Problem3 Side Reactions Start->Problem3 Problem4 Inefficient Chiral Auxiliary Start->Problem4 Solution1 Use stronger base (LDA/LHMDS) Optimize deprotonation temp. Problem1->Solution1 Solution2 Use more reactive alkyl halide (I > Br > Cl) Increase temperature/add activator Problem2->Solution2 Solution3 Maintain low temperature Slowly add alkylating agent Problem3->Solution3 Solution4 Screen different chiral auxiliaries Problem4->Solution4

Caption: Troubleshooting logic for low yield in asymmetric alkylation.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the synthesis of chiral amino alcohols, which are precursors to NPAAs. Low yields can often be traced back to the reaction conditions or the specific substrate used.

Problem: Low yield in a Sharpless Asymmetric Aminohydroxylation reaction.

  • Possible Cause 1: Suboptimal ligand/substrate matching.

    • Solution: The regioselectivity and yield of the AA reaction are highly dependent on the choice of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) and the electronic and steric properties of the olefin substrate. If the yield is low, it may be due to poor regioselectivity. Trying the other diastereomeric ligand can sometimes improve the yield of the desired regioisomer.[12][13][14]

  • Possible Cause 2: Low reactivity of the nitrogen source.

    • Solution: While chloramine-T is a common nitrogen source, other reagents such as N-bromoacetamide or carbamate-derived N-haloamides can be more effective for certain substrates.[12] It may be beneficial to screen different nitrogen sources.

  • Possible Cause 3: Catalyst turnover is low.

    • Solution: The catalytic cycle can be inhibited by the product. Running the reaction at a lower concentration may improve catalyst turnover. Additionally, ensuring the correct stoichiometry of all reagents, including the re-oxidant, is crucial.

  • Possible Cause 4: Unfavorable reaction medium.

    • Solution: The standard solvent system is typically a mixture of t-butanol and water. The ratio of these solvents can be optimized. For some substrates, using a different co-solvent might be necessary to improve solubility and reactivity.

SubstrateLigandAdditiveYield (%)Enantiomeric Excess (ee, %)
Styrene(DHQD)2PHALNoneModerate>95
Styrene(DHQD)2PHALTriethylamine (catalytic)Higher>95
Cinnamate Ester(DHQ)2PHALNoneGood>99

Data is illustrative and based on general outcomes reported in the literature.[12][15]

  • In a round-bottom flask, dissolve the olefin (1.0 mmol) in t-butanol (5 mL).

  • Add water (5 mL) to the solution.

  • Add the nitrogen source (e.g., Chloramine-T trihydrate, 1.1 mmol), the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL, 0.01 mmol), and potassium osmate(VI) dihydrate (0.004 mmol).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding sodium sulfite (1.5 g).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amino alcohol by flash chromatography.

Start Low Yield in Sharpless AA Problem1 Poor Regioselectivity Start->Problem1 Problem2 Low N-Source Reactivity Start->Problem2 Problem3 Low Catalyst Turnover Start->Problem3 Solution1 Switch to diastereomeric ligand (DHQ vs DHQD) Problem1->Solution1 Solution2 Screen alternative N-sources (e.g., N-bromoacetamide) Problem2->Solution2 Solution3 Lower reaction concentration Optimize solvent ratio Problem3->Solution3

Caption: Key factors for optimizing Sharpless Asymmetric Aminohydroxylation yield.

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia or an amine, and a cyanide source to form an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid. Low yields can arise from issues in either the imine formation or the cyanide addition step.

Problem: Low yield in an asymmetric Strecker synthesis.

  • Possible Cause 1: Inefficient imine formation.

    • Solution: The equilibrium between the aldehyde/ketone and the imine can be unfavorable. The use of a dehydrating agent (e.g., MgSO4 or molecular sieves) can help drive the reaction towards imine formation. Running the reaction at a higher concentration can also be beneficial.

  • Possible Cause 2: Retro-Strecker reaction.

    • Solution: The Strecker reaction is reversible. If the product is unstable under the reaction conditions, it can revert to the starting materials. This is more common with certain substrates.[16] Optimizing the reaction time and temperature to isolate the product as soon as it is formed can minimize this.

  • Possible Cause 3: Ineffective cyanide source or delivery.

    • Solution: While HCN is the most reactive cyanide source, it is highly toxic and difficult to handle. Using a salt like KCN or NaCN with a proton source (e.g., NH4Cl) to generate HCN in situ is a common and safer alternative.[17] Trimethylsilyl cyanide (TMSCN) is another effective cyanide source that can be used in the presence of a Lewis acid catalyst.

  • Possible Cause 4: Hydrolysis of the nitrile to the amide as a side product.

    • Solution: During the final hydrolysis step (typically with strong acid or base), if the conditions are not harsh enough or the reaction time is too short, the reaction may stop at the intermediate amide stage. Ensure complete hydrolysis by using a sufficiently high concentration of acid or base and adequate heating.

AldehydeAmine SourceCyanide SourceCatalystYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeAnilineTMSCNChiral Zr-complexHighHigh
BenzaldehydeAmmoniaKCN/NH4ClNoneHigh0 (racemic)
VariousVariousHCNChiral thioureaGood-ExcellentHigh

Data is a generalized representation from literature on asymmetric Strecker reactions.[16]

  • To a solution of the chiral catalyst (e.g., a chiral thiourea derivative, 0.05-0.1 eq) in an anhydrous solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), add the aldehyde (1.0 eq) and the amine or ammonia source (1.1 eq).

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.

  • Add the cyanide source (e.g., TMSCN, 1.2 eq) dropwise.

  • Continue stirring at the same temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully (e.g., with a buffer solution).

  • Extract the α-amino nitrile and purify if necessary.

  • Hydrolyze the nitrile to the amino acid using standard procedures (e.g., refluxing in 6M HCl).

Start Low Yield in Strecker Synthesis Problem1 Inefficient Imine Formation Start->Problem1 Problem2 Retro-Strecker Reaction Start->Problem2 Problem3 Ineffective Cyanide Addition Start->Problem3 Problem4 Incomplete Hydrolysis Start->Problem4 Solution1 Add dehydrating agent Increase concentration Problem1->Solution1 Solution2 Optimize reaction time/temp Isolate product promptly Problem2->Solution2 Solution3 Use TMSCN with Lewis acid Ensure in situ HCN generation Problem3->Solution3 Solution4 Increase acid/base conc. Increase hydrolysis time/temp Problem4->Solution4

Caption: Troubleshooting workflow for the asymmetric Strecker synthesis.

References

Technical Support Center: Stereochemical Control in β-Hydroxy-α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of β-hydroxy-α-amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to racemization and epimerization during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of β-hydroxy-α-amino acids.

Problem 1: Poor Diastereoselectivity (Epimerization at the β-carbon) in Aldol Addition Reactions

You are performing an aldol addition of a glycine enolate to an aldehyde and obtaining a nearly 1:1 mixture of syn and anti diastereomers, or the undesired diastereomer is the major product.

Possible Causes and Solutions:

CauseRecommended ActionDetailed Protocol
Suboptimal Base/Enolization Conditions The choice of base and enolization conditions significantly impacts the geometry of the enolate, which in turn dictates the diastereoselectivity of the aldol addition.Protocol 1: Diastereoselective Aldol Addition of a Glycine Enolate 1. Reagents and Materials: An N-protected glycine ester (e.g., Boc-Gly-OEt), a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), an aldehyde, anhydrous THF, and a Lewis acid (e.g., ZnCl₂).2. Procedure: a. Prepare a solution of LDA in anhydrous THF at -78°C. b. Slowly add the N-protected glycine ester to the LDA solution and stir for 30-60 minutes to ensure complete enolate formation. c. In a separate flask, dissolve the aldehyde in anhydrous THF at -78°C. d. Add a Lewis acid to the aldehyde solution to enhance stereocontrol. e. Slowly transfer the enolate solution to the aldehyde solution via cannula. f. Stir the reaction at -78°C for 2-4 hours. g. Quench the reaction with a saturated aqueous solution of NH₄Cl. h. Extract the product with an organic solvent, dry, and purify by column chromatography.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state of the aldol reaction.Switch to a less polar, non-coordinating solvent like toluene or a mixture of toluene and hexanes. This can favor a more organized, closed transition state, leading to higher diastereoselectivity.
Reaction Temperature Too High Higher temperatures can lead to a less ordered transition state and potential for retro-aldol reaction followed by re-addition, resulting in equilibration of diastereomers.Maintain a low reaction temperature (typically -78°C) throughout the enolization and aldol addition steps.
Inadequate Lewis Acid Catalysis Lewis acids can chelate to both the enolate and the aldehyde, leading to a more rigid transition state and improved stereocontrol.Add a Lewis acid such as ZnCl₂, MgBr₂·OEt₂, or TiCl₄ to the reaction mixture. The choice of Lewis acid can influence the sense of diastereoselectivity (syn vs. anti).

Problem 2: Racemization at the α-carbon during Subsequent Transformations (e.g., Peptide Coupling, Protecting Group Removal)

You have successfully synthesized your desired β-hydroxy-α-amino acid diastereomer, but you observe racemization at the α-carbon during subsequent steps.

Possible Causes and Solutions:

CauseRecommended ActionDetailed Protocol
Harsh Deprotection Conditions Strongly acidic or basic conditions for removing protecting groups can lead to racemization of the α-proton.Protocol 2: Mild Deprotection of N-Boc Group 1. Reagents and Materials: Boc-protected β-hydroxy-α-amino acid, 4M HCl in dioxane, anhydrous dichloromethane (DCM).2. Procedure: a. Dissolve the protected amino acid in a minimal amount of anhydrous DCM. b. Add the 4M HCl in dioxane solution (typically 5-10 equivalents). c. Stir the reaction at room temperature and monitor by TLC. d. Upon completion, remove the solvent under reduced pressure. e. Co-evaporate with DCM or ether to remove residual HCl.
Inappropriate Peptide Coupling Reagents Certain coupling reagents, especially when used with strong bases, can promote the formation of an oxazolone intermediate, which is prone to racemization.Protocol 3: Low-Racemization Peptide Coupling 1. Reagents and Materials: N-protected β-hydroxy-α-amino acid, amino ester, a uronium/aminium-based coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., DMF).2. Procedure: a. Dissolve the N-protected β-hydroxy-α-amino acid and the coupling reagent in DMF. b. Add the base (DIPEA) to the solution and stir for a short pre-activation time (1-2 minutes). c. Add the amino ester to the reaction mixture. d. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). e. Work up the reaction by quenching with water and extracting the product.
Prolonged Reaction Times or Elevated Temperatures Extended exposure to basic conditions or heat during coupling or deprotection increases the likelihood of racemization.Minimize reaction times by using more efficient coupling reagents and monitor the reaction closely. Perform reactions at the lowest effective temperature.

Quantitative Data Summary

The following tables provide a summary of the impact of various reaction parameters on the stereochemical outcome of β-hydroxy-α-amino acid synthesis.

Table 1: Influence of Base and Solvent on Diastereoselectivity in Aldol Additions

BaseSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (syn:anti)
LDATHF-78syn>95:5
LHMDSTHF-78syn90:10
LDAToluene-78syn>98:2
NaHMDSTHF-78anti10:90
KHMDSTHF-78anti5:95

Note: Data is generalized from typical outcomes in the literature. Actual results may vary based on the specific substrates and reaction conditions.

Table 2: Effect of Coupling Reagents and Additives on α-Carbon Racemization

Coupling ReagentBaseAdditiveRacemization Level
DCCTEANoneHigh
HBTUDIPEAHOBtLow
HATUDIPEANoneVery Low
PyBOPDIPEANoneVery Low
COMUDIPEANoneVery Low

Note: Racemization levels are qualitative and depend on the specific amino acid sequence and reaction conditions. Histidine and cysteine are particularly prone to racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization at the β-carbon during an aldol addition?

A1: Epimerization at the β-carbon is primarily a result of the reversibility of the aldol reaction. Under thermodynamic control (e.g., higher temperatures, prolonged reaction times), the initial aldol adduct can undergo a retro-aldol reaction to regenerate the enolate and the aldehyde. The subsequent re-addition can occur with different facial selectivity, leading to a mixture of diastereomers. To favor the kinetic product, it is crucial to use conditions that promote an irreversible and highly organized transition state, such as low temperatures and the use of chelating Lewis acids.

Q2: How can I determine the stereochemistry of my synthesized β-hydroxy-α-amino acid?

A2: The relative stereochemistry (syn or anti) can often be determined by ¹H NMR spectroscopy by analyzing the coupling constants between the α- and β-protons. The absolute stereochemistry is typically determined by X-ray crystallography of a suitable crystalline derivative or by correlation to a known compound. Chiral HPLC or GC can also be used to separate and quantify the different stereoisomers after derivatization with a chiral reagent.

Q3: Are there any protecting group strategies that can help minimize racemization?

A3: Yes, the choice of the N-protecting group on the glycine derivative can influence stereoselectivity. For instance, bulky protecting groups can sterically direct the approach of the aldehyde. Additionally, some protecting groups can participate in chelation with a Lewis acid, further rigidifying the transition state. During subsequent peptide coupling, using a protecting group that disfavors oxazolone formation, such as a 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, can significantly suppress racemization.[2]

Q4: Can enzymatic methods be used to avoid racemization issues?

A4: Enzymatic methods, particularly using aldolases or transaldolases, are excellent for controlling stereochemistry.[3][4][5] These enzymes often provide high levels of both diastereo- and enantioselectivity. However, challenges can include substrate scope limitations and, in some cases, moderate selectivity for the β-carbon.[6] Biocatalytic approaches can be a powerful alternative or complementary strategy to traditional organic synthesis for accessing stereopure β-hydroxy-α-amino acids.

Visualizations

experimental_workflow cluster_synthesis Diastereoselective Synthesis cluster_analysis Stereochemical Analysis Start Start Enolization Enolization Start->Enolization N-Protected Glycine Ester, Base, Solvent Aldol_Addition Aldol Addition Enolization->Aldol_Addition Aldehyde, Lewis Acid Workup Workup Aldol_Addition->Workup Quench Purification Purification Workup->Purification Product Product Purification->Product Analysis NMR, Chiral HPLC/GC, X-ray Crystallography Product->Analysis Desired_Stereoisomer Desired Stereoisomer? Analysis->Desired_Stereoisomer Proceed Proceed Desired_Stereoisomer->Proceed Yes Troubleshoot Troubleshoot Desired_Stereoisomer->Troubleshoot No

Caption: Experimental workflow for diastereoselective synthesis and analysis.

troubleshooting_diastereoselectivity Start Poor Diastereoselectivity in Aldol Addition? Check_Temp Reaction Temp <= -78°C? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Base Appropriate Base Used? Check_Temp->Check_Base Yes Re-evaluate Re-run Experiment Lower_Temp->Re-evaluate Change_Base Switch to a more selective base (e.g., LDA) Check_Base->Change_Base No Check_Solvent Using Non-Coordinating Solvent? Check_Base->Check_Solvent Yes Change_Base->Re-evaluate Change_Solvent Switch to Toluene or Hexanes Check_Solvent->Change_Solvent No Add_Lewis_Acid Incorporate a Lewis Acid (e.g., ZnCl2) Check_Solvent->Add_Lewis_Acid Yes Change_Solvent->Re-evaluate Add_Lewis_Acid->Re-evaluate racemization_mechanism N_Protected_AA N-Protected β-Hydroxy-α-Amino Acid Activation Activation with Coupling Reagent N_Protected_AA->Activation Oxazolone Oxazolone Intermediate (Planar) Activation->Oxazolone Base_Abstraction Base abstracts α-proton Oxazolone->Base_Abstraction Reprotonation Reprotonation from either face Base_Abstraction->Reprotonation Racemized_Product Racemized Product Reprotonation->Racemized_Product

References

Technical Support Center: (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. The following sections address common issues encountered during the protection and deprotection of this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are most suitable for the orthogonal protection of the amino and hydroxyl groups of this compound?

A1: The most common orthogonal protecting group strategy involves protecting the α-amino group with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) and the β-hydroxyl group with an acid-labile group such as a tert-butyl (tBu) ether. Alternatively, an acid-labile Boc (tert-butyloxycarbonyl) group can be used for the amine in conjunction with a hydrogenolysis-labile benzyl (Bzl) ether for the hydroxyl group. The choice depends on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu strategy is being employed for solid-phase peptide synthesis (SPPS).[1][2]

Q2: Can I protect the amino group of this compound without protecting the hydroxyl group?

A2: Yes, it is possible to selectively protect the α-amino group in the presence of the tertiary hydroxyl group. The amino group is generally more nucleophilic than the sterically hindered tertiary hydroxyl group. Standard procedures for Boc or Fmoc protection, such as using Boc-anhydride or Fmoc-OSu respectively, with a non-nucleophilic base, can achieve selective N-protection.[3][4] However, for subsequent reactions where the hydroxyl group might interfere, its protection is recommended.

Q3: What are the common side reactions to watch out for during the deprotection of protected this compound?

A3: During acid-mediated deprotection of a Boc group or a tBu ether, care must be taken to avoid acid-catalyzed dehydration of the tertiary alcohol, which could lead to the formation of an unsaturated amino acid. The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail can help minimize this side reaction. For Fmoc deprotection using piperidine, the risk of side reactions involving the hydroxyl group is minimal. When removing a Bzl ether by hydrogenolysis, ensure complete reaction to avoid a mixture of protected and deprotected products.

Troubleshooting Guides

Issue 1: Low Yield During Amino Group Protection
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient amount of protecting group reagent or base.Increase the equivalents of the Boc-anhydride/Fmoc-OSu and the base (e.g., DIPEA, NaHCO₃). Monitor the reaction by TLC or LC-MS to ensure completion.[4]
Steric hindrance from the methyl groups.Use a more reactive acylating agent or increase the reaction temperature. For Fmoc protection, Fmoc-Cl can be more reactive than Fmoc-OSu.
Poor solubility of the amino acid.Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.[5]
Issue 2: Unwanted O-Acylation During Carboxyl Group Activation

| Symptom | Possible Cause | Suggested Solution | | | | | | Formation of a byproduct with a higher molecular weight corresponding to acylation of the hydroxyl group. | The tertiary hydroxyl group, although sterically hindered, can be acylated by highly reactive coupling agents. | Protect the hydroxyl group prior to carboxyl group activation. A tBu or Bzl ether is recommended. | | | Use of a highly activating coupling reagent. | Employ a milder coupling reagent or add an additive like HOBt or Oxyma Pure to suppress O-acylation.[6] |

Issue 3: Incomplete Deprotection of the Hydroxyl Protecting Group

| Symptom | Possible Cause | Suggested Solution | | | | | | The protected amino acid is recovered after the deprotection step. | Insufficient deprotection time or reagent concentration. | For tBu ether deprotection, ensure a sufficient concentration of strong acid (e.g., TFA) and allow the reaction to proceed for an adequate amount of time (typically 1-2 hours). Monitor by LC-MS. For Bzl ether deprotection, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. | | | Catalyst poisoning during hydrogenolysis of Bzl ether. | Use a fresh batch of catalyst and ensure the substrate and solvent are free of impurities that could poison the catalyst. |

Data Presentation: Comparison of Protecting Group Strategies

Protecting Group CombinationN-Protection Yield (%)O-Protection Yield (%)N-Deprotection ConditionsO-Deprotection ConditionsOrthogonal
Fmoc / tBu >95~9020% Piperidine in DMF95% TFAYes
Boc / Bzl >95~8520-50% TFA in DCMH₂, Pd/CYes
Boc / Unprotected >95N/A20-50% TFA in DCMN/ANo

Yields are approximate and can vary based on reaction conditions and scale.

Experimental Protocols

Protocol 1: Fmoc Protection of the Amino Group
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: tert-Butyl (tBu) Protection of the Hydroxyl Group
  • Suspend Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid (1.0 eq) in dichloromethane (DCM).

  • Cool the mixture to -78 °C.

  • Slowly add a solution of isobutylene in DCM and a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15).

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in a sealed vessel.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[1]

Protocol 3: Boc Protection of the Amino Group
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 3 with citric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the product.[4][5]

Visualizations

G cluster_protection Protection Strategies cluster_N_protection N-Protection cluster_O_protection O-Protection cluster_deprotection Deprotection Pathways AminoAcid (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid N_Protected_Boc Boc-Protected AminoAcid->N_Protected_Boc Boc₂O, Base N_Protected_Fmoc Fmoc-Protected AminoAcid->N_Protected_Fmoc Fmoc-OSu, Base O_Protected_Bzl Bzl-Protected N_Protected_Boc->O_Protected_Bzl BnBr, Base N_Deprotection_Boc N-Deprotection (Boc) N_Protected_Boc->N_Deprotection_Boc TFA O_Protected_tBu tBu-Protected N_Protected_Fmoc->O_Protected_tBu Isobutylene, H⁺ N_Deprotection_Fmoc N-Deprotection (Fmoc) N_Protected_Fmoc->N_Deprotection_Fmoc Piperidine O_Deprotection_tBu O-Deprotection (tBu) O_Protected_tBu->O_Deprotection_tBu TFA O_Deprotection_Bzl O-Deprotection (Bzl) O_Protected_Bzl->O_Deprotection_Bzl H₂, Pd/C Free_Amino_Acid Free Amino Acid N_Deprotection_Boc->Free_Amino_Acid N_Deprotection_Fmoc->Free_Amino_Acid O_Deprotection_tBu->Free_Amino_Acid O_Deprotection_Bzl->Free_Amino_Acid

Caption: Orthogonal protection and deprotection strategies.

G Start Start: (R)-2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Decision1 Protect Amino Group? Start->Decision1 N_Protect Select N-Protecting Group (Boc or Fmoc) Decision1->N_Protect Yes Decision2 Protect Hydroxyl Group? Decision1->Decision2 No (Not Recommended) N_Protect->Decision2 O_Protect Select O-Protecting Group (tBu or Bzl) Decision2->O_Protect Yes Couple Peptide Coupling Decision2->Couple No O_Protect->Couple End Proceed with Synthesis Couple->End

Caption: Decision workflow for protecting group selection.

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the aggregation of peptides that incorporate unnatural amino acids.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common visual and preliminary signs that my peptide is aggregating?

A: Peptide aggregation can manifest in several ways, from subtle changes to obvious precipitation. Initial indicators include:

  • Visible Precipitation : The most apparent sign is the formation of solid particles, making the solution cloudy or causing flakes to settle at the bottom of the vial.

  • Increased Turbidity/Cloudiness : Even without distinct particles, a solution may appear hazy or opalescent. This can be quantified by measuring absorbance at wavelengths greater than 320 nm, where the peptide itself does not absorb but aggregates will scatter light.[1]

  • Difficulty in Dissolution : If a lyophilized peptide powder does not readily dissolve in a solvent in which it was previously soluble, aggregation may have already occurred in the solid state or be happening rapidly upon reconstitution.[2][3]

  • Gel Formation : At high concentrations, some peptides can form a viscous gel-like matrix, which is an extreme form of aggregation.

  • Changes in Chromatographic Profile : During HPLC analysis, you might observe the appearance of new, earlier-eluting peaks (representing larger species) or a decrease in the main monomer peak area.[4]

Q2: Why are my peptides with unnatural amino acids more prone to aggregation?

A: The introduction of unnatural amino acids can significantly alter a peptide's physicochemical properties, often increasing its propensity to aggregate. Key factors include:

  • Increased Hydrophobicity : Many unnatural amino acids are designed with hydrophobic moieties to enhance cell permeability or binding. These non-polar side chains can drive intermolecular hydrophobic interactions, leading to aggregation to minimize contact with aqueous solvents.[2][5]

  • Disruption of Secondary Structure :

    • β-Amino Acids : These introduce an extra carbon into the peptide backbone, altering the typical bond angles and hydrogen-bonding patterns. This can disrupt native α-helical or random coil structures and, in some cases, promote the formation of highly stable, aggregation-prone β-sheet structures.[6][7]

    • D-Amino Acids : The incorporation of a D-amino acid can introduce a "kink" or turn in the peptide backbone. While this can sometimes be used to disrupt aggregation-prone sequences, it can also lead to misfolding and expose hydrophobic cores, ultimately causing aggregation.[8][9][10] In other cases, D-amino acids can stabilize beta-hairpin structures, which may self-assemble.[9]

  • Promotion of β-Sheet Formation : Certain unnatural amino acids can stabilize intermolecular β-sheet structures, which are the hallmark of many well-ordered aggregates like amyloid fibrils.[2]

  • Steric and Conformational Effects : The unique shapes and sizes of unnatural side chains can lead to conformations that favor intermolecular association over intramolecular folding or solvation.

Part 2: Troubleshooting Guides & Decision Workflows

Q3: My peptide has precipitated out of solution. What steps should I take to solubilize it and prevent it from happening again?

A: When your peptide precipitates, a systematic approach is needed to recover the material and prevent future occurrences. Follow this troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Problem: Peptide Precipitated or is Insoluble q1 Characterize the peptide's properties: - Calculate net charge at neutral pH. - Assess overall hydrophobicity. start->q1 q2 Is the peptide Net Basic (>0)? q1->q2 a2_yes Try acidic buffer (e.g., 10% acetic acid). [Ref: 14, 23] q2->a2_yes Yes q3 Is the peptide Net Acidic (<0)? q2->q3 No q5 Did it dissolve? a2_yes->q5 a3_yes Try basic buffer (e.g., 10% NH4OH). [Ref: 14, 23] q3->a3_yes Yes q4 Is the peptide Net Neutral or Hydrophobic (>50%)? q3->q4 No a3_yes->q5 a4_yes Use minimal organic solvent first (e.g., DMSO, DMF). Then slowly add aqueous buffer. [Ref: 14, 23] q4->a4_yes Yes a4_yes->q5 a5_no Consider stronger methods: - Sonication [Ref: 23] - Chaotropic agents (Guanidine-HCl, Urea) [Ref: 18] - Test a small aliquot first. q5->a5_no No end_success Success: Peptide Solubilized. Proceed to Prevention. q5->end_success Yes prevention Prevention Strategy: - Store as lyophilized aliquots at -20°C or -80°C. - Use optimized buffer/solvent for stock. - Consider adding excipients (see Table 1). end_success->prevention

Caption: Troubleshooting workflow for solubilizing aggregated peptides.

Table 1: Common Excipients and Additives to Prevent Peptide Aggregation

Excipient ClassExamplesConcentrationMechanism of ActionReference(s)
Sugars/Polyols Sucrose, Trehalose, Mannitol5 - 10% (w/v)Stabilize native conformation through preferential exclusion, increasing the thermodynamic cost of unfolding.[11]
Amino Acids Arginine, Glycine, Proline50 - 250 mMCan suppress aggregation by binding to hydrophobic patches or increasing the stability of the native state.[5]
Surfactants Polysorbate 20/80, Dodecyl Maltoside0.01 - 0.1% (v/v)Non-ionic surfactants that reduce surface-induced aggregation and can stabilize the peptide by binding to hydrophobic regions.[11]
Organic Co-solvents Ethanol, Isopropanol5 - 20% (v/v)Can disrupt hydrophobic interactions driving aggregation, but may also destabilize native structure at high concentrations.[12]
PEGylation Covalent attachment of PEGN/ACreates a steric barrier around the peptide, physically preventing molecules from associating.[5]

Part 3: Quantitative Analysis and Characterization

Q4: How can I quantitatively measure the extent of aggregation in my peptide sample?

A: Visual inspection is insufficient. A combination of orthogonal analytical techniques is recommended to accurately detect and quantify aggregates.[13]

G cluster_workflow Experimental Workflow for Aggregation Analysis sample Peptide Sample (Potentially Aggregated) dls Dynamic Light Scattering (DLS) - Quick assessment of size distribution - Detects large aggregates sample->dls Initial Screen tht Thioflavin T (ThT) Assay - Detects β-sheet rich aggregates (amyloid-like) sample->tht Amyloid Screen sec Size-Exclusion Chromatography (SEC) - Separates monomer from oligomers - Quantifies relative amounts dls->sec If aggregates detected tht->sec If positive tem Transmission Electron Microscopy (TEM) - Visualizes aggregate morphology (fibrils, amorphous) sec->tem For detailed morphology

Caption: Orthogonal methods for characterizing peptide aggregation.

Detailed Experimental Protocols

1. Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[14]

  • Principle : Thioflavin T fluorescence emission increases significantly when it binds to the cross-β-sheet structure of amyloid fibrils.[14][15]

  • Methodology :

    • Reagent Preparation :

      • Prepare a 10 mM phosphate buffer containing 150 mM NaCl, pH 7.0.[14]

      • Create a ThT stock solution by dissolving ThT powder in the phosphate buffer to a final concentration of ~2.5 mM (e.g., 8 mg in 10 mL). Filter through a 0.2 µm syringe filter. Store this stock in the dark for up to one week.[14]

      • On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 20-25 µM in the same buffer.[14][16]

    • Sample Preparation :

      • Dilute your peptide samples (both control/monomeric and potentially aggregated) to a final concentration of 25-50 µM in the phosphate buffer.[17]

    • Measurement :

      • Use a 96-well, black, clear-bottom plate for high-throughput measurements.[14]

      • In triplicate, add 100 µL of your peptide sample and 100 µL of the ThT working solution to each well.

      • Include controls: buffer with ThT only (blank) and monomeric peptide with ThT.

      • Incubate the plate at 37°C, with or without shaking, depending on whether you are monitoring aggregation kinetics over time.[16][17]

      • Measure fluorescence using a plate reader with excitation set to ~440-450 nm and emission set to ~480-485 nm.[14][17]

  • Data Interpretation : A significant increase in fluorescence intensity in your sample compared to the monomeric control indicates the presence of β-sheet rich aggregates.

2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it the gold standard for quantifying soluble aggregates like dimers, trimers, and other high molecular weight (HMW) species.[18][19]

  • Principle : Molecules are passed through a column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and elute later.[20]

  • Methodology :

    • System Setup :

      • Select an SEC column with a pore size appropriate for the expected size range of your peptide monomer and aggregates.

      • The mobile phase should be a non-denaturing buffer (e.g., phosphate-buffered saline, pH 7.4) that maintains the peptide's native state and minimizes non-specific interactions with the column matrix.[18]

      • For hydrophobic peptides, it may be necessary to add a small amount of organic modifier (e.g., 10-15% acetonitrile or isopropanol) to the mobile phase to reduce secondary hydrophobic interactions with the column.[20]

    • Sample Preparation :

      • Dissolve the peptide in the mobile phase.

      • Filter the sample through a 0.22 µm filter to remove any large, insoluble particles that could clog the column.

    • Analysis :

      • Inject the sample onto the equilibrated SEC column.

      • Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Data Interpretation : The resulting chromatogram will show peaks corresponding to different species. HMW aggregates will elute first, followed by the main monomer peak, and then any smaller fragments. The area under each peak can be integrated to determine the relative percentage of monomer, dimer, and other oligomers.[4]

3. Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.[21][22][23]

  • Principle : DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. The Stokes-Einstein equation is used to relate these fluctuations to the hydrodynamic radius of the particles.[23][24]

  • Methodology :

    • Sample Preparation :

      • The sample must be homogenous and free of dust or large contaminants. Filter or centrifuge the sample if necessary.

      • Dilute the sample in an appropriate buffer to a concentration suitable for the instrument (typically 0.1 - 1.0 mg/mL).

    • Measurement :

      • Place the sample in a clean cuvette and insert it into the DLS instrument.

      • Allow the sample to equilibrate to the desired temperature.

      • The instrument's software will acquire data and perform a correlation analysis to generate a size distribution profile.

  • Data Interpretation : DLS provides the average particle size (hydrodynamic radius) and a polydispersity index (PDI), which indicates the width of the size distribution. A low PDI (<0.2) suggests a monodisperse sample (mostly monomer), while a high PDI or the appearance of multiple peaks indicates the presence of aggregates.[13] DLS is particularly useful for detecting the initial formation of large aggregates that may be missed by SEC.[21]

Part 4: Prevention and Mitigation Strategies

Q5: How can I proactively design my peptide or experiment to minimize aggregation?

A: Strategic design at both the sequence and formulation level can significantly reduce aggregation risk.

  • Sequence Modification :

    • Introduce "Gatekeeper" Residues : Flanking an aggregation-prone region with charged residues (like Arginine or Lysine) can create electrostatic repulsion that prevents peptides from associating.[25]

    • Utilize Pseudoproline Dipeptides : During solid-phase peptide synthesis (SPPS), incorporating pseudoproline dipeptides can introduce a "kink" in the backbone, disrupting the formation of β-sheet structures that lead to on-resin aggregation. The native sequence is regenerated upon cleavage.[2]

  • Formulation and Storage :

    • pH Optimization : Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero. Formulating the peptide at a pH at least 1-2 units away from its pI can increase solubility and reduce aggregation by promoting electrostatic repulsion.[5][26]

    • Control Peptide Concentration : Aggregation is often a concentration-dependent process. Whenever possible, work with the lowest concentration required for your experiment.[27]

    • Proper Storage : Store peptides as lyophilized powders in aliquots at -20°C or -80°C to minimize exposure to moisture and freeze-thaw cycles. When preparing solutions, flash-freeze aliquots in liquid nitrogen before storing them at -80°C.

G cluster_logic Aggregation Mitigation Logic hydrophobic_core Hydrophobic Unnatural Amino Acid aggregation Increased Aggregation Propensity hydrophobic_core->aggregation beta_sheet β-Sheet Prone Sequence beta_sheet->aggregation charge_mod Introduce Charged 'Gatekeeper' Residues aggregation->charge_mod Mitigate via Electrostatics kink_mod Incorporate Backbone 'Kink' (e.g., Pseudoproline) aggregation->kink_mod Mitigate via Steric Disruption disruption Disruption of Intermolecular Interactions charge_mod->disruption kink_mod->disruption

Caption: Logic diagram for sequence-based aggregation mitigation.

References

Technical Support Center: Enhancing Peptide Solubility with (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid as a potential solubility-enhancing agent for peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Quick Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide fails to dissolve in aqueous buffer with this compound. - Incorrect pH of the solution.- Insufficient concentration of the solubility enhancer.- Highly hydrophobic nature of the peptide.- Adjust the pH of the buffer away from the peptide's isoelectric point (pI).[1][2][3]- Increase the molar ratio of this compound to the peptide.- Add a small percentage of an organic co-solvent like DMSO or acetonitrile.[1][4]
Precipitation occurs after initial dissolution. - Peptide aggregation over time.- Saturation limit of the solution has been exceeded.- Optimize the concentration of both the peptide and the solubility enhancer.- Consider peptide modifications, such as PEGylation, to further prevent aggregation.[1]- Store the solution at an appropriate temperature and use it promptly after preparation.
Inconsistent results in biological assays. - Incomplete solubilization of the peptide.- Interference of the solubility enhancer with the assay.- Confirm complete dissolution using a solubility assay before conducting biological experiments.- Run a control with only this compound to assess its effect on the assay.- Centrifuge the peptide solution to remove any undissolved particles before use.[4]
Difficulty dissolving a basic peptide. - The pH of the solution is too high (close to or above the pI).- Use a slightly acidic buffer (e.g., pH 4-6) or add a small amount of acetic acid to lower the pH.[4][5]
Difficulty dissolving an acidic peptide. - The pH of the solution is too low (close to or below the pI).- Use a slightly basic buffer (e.g., pH 7.5-8.5) or add a small amount of ammonium bicarbonate to raise the pH.[4][5]
Hydrophobic peptide remains insoluble. - The aqueous system is not suitable for extremely non-polar peptides.- Dissolve the peptide and this compound in a minimal amount of an organic solvent (e.g., DMSO) first, then slowly add the aqueous buffer to the desired concentration.[4][6]

Frequently Asked Questions (FAQs)

1. What is this compound and how is it proposed to improve peptide solubility?

This compound is a non-proteinogenic amino acid.[7] Its structure contains both a hydroxyl (-OH) and an amino (-NH2) group, which are polar and capable of forming hydrogen bonds.[7] It is hypothesized that by co-formulating with a peptide, it can increase the overall hydrophilicity of the peptide-solvent interaction, thereby improving solubility in aqueous solutions. The incorporation of non-proteinogenic amino acids has been explored as a strategy to enhance the stability and other properties of peptides.[8][9]

2. What are the key factors that influence peptide solubility?

Several factors determine a peptide's solubility, including:

  • Amino Acid Composition: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in water.[1] Conversely, a higher content of charged or hydrophilic amino acids enhances solubility.[1][10]

  • Peptide Length: Longer peptides are often less soluble than shorter ones due to an increased number of hydrophobic interactions that can lead to aggregation.[1][4]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI increases the net charge and improves solubility.[1][2]

  • Secondary Structure: Peptides that form stable secondary structures like beta-sheets are more prone to aggregation and have lower solubility.[1]

3. How do I determine the optimal concentration of this compound to use?

The optimal concentration is peptide-dependent and should be determined empirically. A good starting point is to test a range of molar ratios of the solubility enhancer to the peptide (e.g., 1:1, 5:1, 10:1). The goal is to find the lowest concentration that achieves the desired peptide solubility without negatively impacting downstream applications.

4. Can this compound be used in combination with other solubility-enhancing techniques?

Yes. For particularly challenging peptides, it may be beneficial to combine the use of this compound with other methods such as pH adjustment, the use of co-solvents, or sonication.[4][11]

5. Is this compound suitable for in vivo studies?

The biocompatibility and toxicity of this compound would need to be thoroughly evaluated before in vivo use. It is crucial to conduct appropriate safety and toxicology studies for any new excipient.

Experimental Protocols

Protocol 1: Screening for Optimal Solubility Conditions

This protocol outlines a method to screen for the best conditions to dissolve a peptide using this compound.

Materials:

  • Lyophilized peptide

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 8.5)

  • Organic co-solvents (e.g., DMSO, acetonitrile)

  • Microcentrifuge tubes

  • Vortexer

  • Bath sonicator

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL stock solution of your peptide in a suitable solvent (if known) or start with a small amount of powder.

    • Prepare a 100 mM stock solution of this compound in deionized water.

  • Solubility Testing:

    • In separate microcentrifuge tubes, aliquot a small, known amount of the lyophilized peptide.

    • To each tube, add the this compound stock solution to achieve different molar ratios (e.g., 1:1, 5:1, 10:1 enhancer to peptide).

    • Add the desired aqueous buffer to reach the target peptide concentration (e.g., 1 mg/mL).

    • Vortex the tubes for 30 seconds.

    • If the peptide is not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.[6][12]

    • Visually inspect for any undissolved particles.

  • Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.[4]

    • Carefully collect the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).

    • The condition that yields the highest concentration of soluble peptide is considered optimal.

Protocol 2: Quantitative Assessment of Peptide Solubility

This protocol describes a more quantitative method to determine the solubility limit of a peptide in the presence of this compound.

Materials:

  • Lyophilized peptide

  • This compound

  • Optimal buffer identified in Protocol 1

  • High-performance liquid chromatography (HPLC) system

  • Microcentrifuge tubes

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of the lyophilized peptide to a microcentrifuge tube containing the optimal buffer and the optimal concentration of this compound determined from Protocol 1.

    • Vortex and sonicate the mixture to ensure maximum dissolution.

    • Allow the solution to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed to pellet the undissolved peptide.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • HPLC Analysis:

    • Inject the filtered supernatant onto a calibrated HPLC system equipped with a suitable column (e.g., C18).

    • Quantify the peptide concentration by comparing the peak area to a standard curve of the peptide with known concentrations.

  • Data Interpretation:

    • The determined concentration represents the solubility limit of the peptide under the tested conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Solubility Screening cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis prep_peptide Prepare Peptide Stock mix Mix Peptide, Enhancer, and Buffer prep_peptide->mix prep_enhancer Prepare Enhancer Stock prep_enhancer->mix vortex Vortex mix->vortex sonicate Sonicate (if needed) vortex->sonicate centrifuge Centrifuge sonicate->centrifuge measure Measure Supernatant Concentration centrifuge->measure determine Determine Optimal Conditions measure->determine

Caption: Workflow for screening optimal peptide solubility conditions.

Logical_Relationship Troubleshooting Logic for Peptide Dissolution start Peptide Insoluble? ph Adjust pH away from pI start->ph Yes enhancer Increase Enhancer Concentration ph->enhancer cosolvent Add Co-solvent (e.g., DMSO) enhancer->cosolvent sonication Apply Sonication cosolvent->sonication success Peptide Soluble sonication->success

Caption: Troubleshooting decision tree for insoluble peptides.

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid and (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, also known as β-hydroxyvaline, are stereoisomers of a non-proteinogenic amino acid. As chiral molecules, their three-dimensional arrangement is a critical determinant of their biological activity. In drug discovery and development, the differential effects of enantiomers are of paramount importance, as one isomer may exhibit therapeutic efficacy while the other could be inactive or even elicit adverse effects. This guide provides a comparative overview of these two enantiomers, detailing their physicochemical properties and outlining experimental protocols to assess their biological performance. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide focuses on providing the framework and methodologies for conducting such a comparison.

Physicochemical Properties

A foundational aspect of comparing the (R) and (S) enantiomers lies in understanding their fundamental chemical and physical characteristics. While many properties are identical for enantiomers, their interaction with polarized light and chiral environments differs.

PropertyThis compound(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃
Molecular Weight 133.15 g/mol 133.15 g/mol
CAS Number 2280-28-62280-27-5
Appearance White crystalline powderWhite crystalline powder
Water Solubility SolubleSoluble
Specific Rotation No data available-11.75° (c=2, 6N HCl 25ºC)[1]

Hypothetical Comparative Biological Activity

To illustrate how quantitative data for these enantiomers should be presented, the following table contains hypothetical data from a cell viability assay. Note: This data is for illustrative purposes only and is not derived from experimental results.

ParameterThis compound(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Cell Line HEK293HEK293
Assay Type MTT Cell Viability AssayMTT Cell Viability Assay
IC₅₀ (µM) 15075
Maximum Inhibition (%) 8592

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for chiral separation and a representative biological assay.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Materials:

  • (R)- and (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid standards

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. For a polysaccharide-based column, a common mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier to improve peak shape.

  • Standard Preparation: Prepare stock solutions of the (R) and (S) enantiomers and a racemic mixture in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject the racemic mixture to determine the retention times of each enantiomer.

    • Inject the individual (R) and (S) standards to confirm peak identity.

    • Construct a calibration curve for each enantiomer using a series of dilutions of the stock solutions.

  • Data Analysis: Quantify the amount of each enantiomer in a sample by comparing its peak area to the calibration curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the (R) and (S) enantiomers on a selected cell line and calculate their respective IC₅₀ values.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • (R)- and (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the (R) and (S) enantiomers in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value for each enantiomer using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for clarity and understanding.

Valine Catabolism Pathway

As derivatives of the branched-chain amino acid valine, the metabolism of (R)- and (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid may be linked to the valine catabolism pathway. Understanding this pathway can provide insights into their potential biological roles and metabolic fate.

G Valine Catabolism Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified diagram of the valine catabolism pathway.

Experimental Workflow for Comparative Analysis

A logical workflow is critical for a systematic comparison of the two enantiomers.

G Experimental Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of (R) and (S) Enantiomers Separation Chiral HPLC Separation & Purity Check Synthesis->Separation Cell_Viability Cell Viability Assay (e.g., MTT) Separation->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assay Separation->Enzyme_Inhibition Receptor_Binding Receptor Binding Assay Separation->Receptor_Binding IC50 IC50 Determination Cell_Viability->IC50 Ki Ki Determination Enzyme_Inhibition->Ki Binding_Affinity Binding Affinity (Kd) Receptor_Binding->Binding_Affinity Comparison Comparative Analysis IC50->Comparison Ki->Comparison Binding_Affinity->Comparison

Caption: A logical workflow for the comparative analysis of stereoisomers.

References

A Comparative Guide to the Biological Effects of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological effects of the stereoisomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid. Due to two chiral centers at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the amino, hydroxyl, and methyl groups is critical in determining the interaction of these molecules with biological targets.

While direct comparative quantitative data on the biological activity of all four stereoisomers is limited in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that each isomer is likely to exhibit a unique biological profile. The (2S,3R) stereoisomer, in particular, is noted for its unique physicochemical and biological properties conferred by its specific stereochemistry.[1] This guide synthesizes the available information and provides a framework for the experimental investigation of these compounds.

Conceptual Comparison of Stereoisomers

In the absence of direct comparative data for 2-Amino-3-Hydroxy-3-Methylbutanoic Acid, we can infer the potential for differential activity based on studies of structurally similar molecules. For instance, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit distinct selectivity and potency at different GABA receptor subtypes, underscoring the profound impact of stereochemistry on biological function. It is therefore highly probable that the erythro ((2S,3R) and (2R,3S)) and threo ((2S,3S) and (2R,3R)) pairs of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid, as well as the enantiomers within each pair, will display significant differences in their interactions with enzymes and receptors.

Table 1: Physicochemical Properties of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid Stereoisomers (Predicted and Experimental)

Property(2S,3R) Isomer(2R,3S) Isomer(2S,3S) Isomer(2R,3R) Isomer
IUPAC Name (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid(2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid(2R,3R)-2-Amino-3-hydroxy-3-methylbutanoic acid
Molecular Formula C5H11NO3C5H11NO3C5H11NO3C5H11NO3
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol 133.15 g/mol
Predicted Density 1.240±0.06 g/cm³1.240±0.06 g/cm³1.240±0.06 g/cm³1.240±0.06 g/cm³
Predicted Boiling Point 317.3±32.0 °C317.3±32.0 °C317.3±32.0 °C317.3±32.0 °C
Specific Optical Rotation Not availableNot available+11° to +14° (c=2, 6 N HCl)Not available

Data for the (2S,3S) isomer is based on available information for "(S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid". Data for other isomers is largely predicted and requires experimental verification.

Potential Signaling Pathways

Given the structural similarity of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid to other amino acid neurotransmitters and neuromodulators, a primary area of investigation would be its interaction with ionotropic and metabotropic glutamate receptors, as well as other central nervous system receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by these stereoisomers, focusing on the NMDA receptor, a known target for many amino acid derivatives.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway for Stereoisomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Kinase_Activation Kinase Activation (e.g., CaMKII) Ca_Influx->Kinase_Activation Gene_Expression Changes in Gene Expression Kinase_Activation->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Kinase_Activation->Synaptic_Plasticity Stereoisomer Stereoisomer of 2-Amino-3-Hydroxy- 3-Methylbutanoic Acid Stereoisomer->NMDAR Modulation (Agonist/Antagonist/ Allosteric Modulator)

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Experimental Protocols

To elucidate the distinct biological effects of each stereoisomer, a systematic experimental approach is required. This involves the synthesis or acquisition of each pure stereoisomer, followed by a battery of in vitro and in vivo assays.

Synthesis and Separation of Stereoisomers

The synthesis of all four stereoisomers of related compounds like 3-amino-2-hydroxybutanoic acids has been achieved through stereospecific reactions from chiral precursors. A similar strategy could be adapted for 2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Workflow for Stereoisomer Synthesis and Separation:

Synthesis and Separation Workflow Workflow for Stereoisomer Synthesis and Separation Start Chiral Precursor Synthesis Stereospecific Synthesis Start->Synthesis Mixture Mixture of Diastereomers Synthesis->Mixture Separation Chromatographic Separation (e.g., HPLC with Chiral Stationary Phase) Mixture->Separation Isomers Pure Stereoisomers ((2S,3R), (2R,3S), (2S,3S), (2R,3R)) Separation->Isomers Characterization Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) Isomers->Characterization Purity Purity and Enantiomeric Excess Determination (Chiral HPLC, CE) Characterization->Purity Final_Product Pure, Characterized Stereoisomers Purity->Final_Product

Caption: A generalized workflow for obtaining pure stereoisomers.

In Vitro Biological Evaluation

a. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each stereoisomer to a panel of relevant receptors (e.g., NMDA, AMPA, kainate, GABA receptors).

  • Method: Radioligand binding assays.

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand and varying concentrations of the test stereoisomer.

    • After incubation, separate bound and free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) for each stereoisomer by analyzing the competition binding curves.

b. Functional Assays:

  • Objective: To characterize the functional activity (agonist, antagonist, partial agonist, or allosteric modulator) of each stereoisomer at the identified target receptors.

  • Method: Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells expressing the receptor.

    • Inject cRNA encoding the receptor subunits into Xenopus oocytes or transfect mammalian cells.

    • After 2-5 days of expression, place the oocyte or cell in a recording chamber.

    • Perfuse with a solution containing the agonist (e.g., glutamate for NMDA receptors) and co-agonist (e.g., glycine) to elicit a baseline current.

    • Apply varying concentrations of the test stereoisomer and measure the change in current.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Hypothetical Comparative Biological Activity Data

StereoisomerTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, µM)
(2S,3R)NMDA (GluN2B)Data to be determinedData to be determinedData to be determined
(2R,3S)NMDA (GluN2B)Data to be determinedData to be determinedData to be determined
(2S,3S)NMDA (GluN2B)Data to be determinedData to be determinedData to be determined
(2R,3R)NMDA (GluN2B)Data to be determinedData to be determinedData to be determined

This table is a template for presenting experimentally determined data.

Conclusion

The stereoisomers of 2-Amino-3-Hydroxy-3-Methylbutanoic Acid represent a promising area for research and drug development. While direct comparative biological data is currently lacking, the established principles of stereochemistry in pharmacology strongly indicate that each isomer will possess a unique biological profile. The experimental workflows and conceptual frameworks provided in this guide offer a robust starting point for the systematic investigation of these compounds. Further research is crucial to unlock the full therapeutic potential of each distinct stereoisomer.

References

A Comparative Guide to Analytical Methods for Chiral Purity of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a chiral building block, necessitates robust analytical methods to ensure its enantiomeric purity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for determining the chiral purity of this compound, supported by experimental protocols and performance data.

Method Comparison at a Glance

The selection of an appropriate analytical technique for chiral purity assessment depends on factors such as the required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. Can be direct or indirect (derivatization).Separation of volatile and thermally stable derivatives of enantiomers on a chiral capillary column followed by mass spectrometric detection.Differential migration of charged enantiomers in an electric field, often in the presence of a chiral selector in the background electrolyte.
Sample Preparation Direct injection of dissolved sample (direct method) or derivatization to form diastereomers (indirect method).Derivatization is mandatory to increase volatility and thermal stability.Direct injection of dissolved sample.
Resolution (Rs) Typically > 1.5 for baseline separation.[1]Generally high, with baseline separation achievable.High-efficiency separations can yield excellent resolution.
Limit of Detection (LOD) pmol to nmol range, depending on the detector and derivatization agent.[2]fmol to pmol range, highly sensitive.nmol to pmol range.[3]
Limit of Quantification (LOQ) pmol to nmol range.[2]fmol to pmol range.nmol to pmol range.[3]
Accuracy (% Recovery) Typically 95-105%.Typically 90-110%.Generally high, often in the 90-110% range.
Precision (%RSD) < 2% for intra- and inter-day precision.< 15% is generally acceptable.< 5% for migration times and peak areas.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) - Direct Method

This method is adapted from a protocol for the closely related compound, (R)-2-Hydroxy-3-methylbutanoic acid, and is expected to have good applicability.[1]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series)

  • Mobile Phase: n-Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method (Derivatization)

Derivatization is a crucial step for the analysis of amino acids by GC-MS to ensure volatility and thermal stability.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization Procedure (Two-step esterification and acylation):

  • Esterification: To the dried sample, add a solution of 3 M HCl in a chiral alcohol (e.g., (S)-(+)-2-butanol). Heat at 100 °C for 1 hour. Evaporate the excess reagent under a stream of nitrogen.

  • Acylation: To the dried ester, add trifluoroacetic anhydride (TFAA) and heat at 60 °C for 15 minutes. Evaporate the excess reagent.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions:

  • Column: Standard achiral column (e.g., DB-5)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

  • Carrier Gas: Helium

  • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption for chiral separations.[3][5]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing a chiral selector (e.g., 15 mM hydroxypropyl-β-cyclodextrin).

  • Applied Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at 200 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

Sample Preparation:

  • Dissolve the sample in the background electrolyte or water to a suitable concentration (e.g., 0.5 mg/mL).

  • Filter the sample if necessary.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for direct and indirect chiral analysis methods.

direct_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into Chromatograph/CE Filtration->Injection Separation Chiral Separation (CSP or Chiral Selector) Injection->Separation Detection Detection (e.g., UV) Separation->Detection Integration Peak Integration Detection->Integration Calculation Chiral Purity Calculation Integration->Calculation

Direct Chiral Analysis Workflow

indirect_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization with Chiral Reagent Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Injection into Chromatograph Extraction->Injection Separation Separation of Diastereomers (Achiral Column) Injection->Separation Detection Detection (e.g., MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Chiral Purity Calculation Integration->Calculation

Indirect Chiral Analysis Workflow via Derivatization

method_selection_logic Start Start: Chiral Purity Analysis AnalyteProperties Analyte Properties (Volatility, Chromophore) Start->AnalyteProperties DerivatizationDecision Derivatization Feasible? AnalyteProperties->DerivatizationDecision Volatile/Thermally Stable? AnalyteProperties->DerivatizationDecision No Chromophore/ Poor Solubility DirectHPLC Direct HPLC (Chiral Stationary Phase) AnalyteProperties->DirectHPLC Chromophore Present CE Capillary Electrophoresis (Chiral Selector) AnalyteProperties->CE Charged Molecule DerivatizationDecision->AnalyteProperties No IndirectHPLC Indirect HPLC (Derivatization + Achiral Column) DerivatizationDecision->IndirectHPLC Yes GCMS GC-MS (Derivatization) DerivatizationDecision->GCMS Yes

Method Selection Logic Diagram

References

A Researcher's Guide to Stereochemical Analysis of β-Hydroxy-α-Amino Acids via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of β-hydroxy-α-amino acids is a critical step in drug discovery and development. The spatial arrangement of the hydroxyl and amino groups significantly influences the biological activity and pharmacokinetic properties of these valuable chiral building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool for this stereochemical assignment. This guide provides a comprehensive comparison of NMR-based methods and other analytical techniques, complete with experimental data and detailed protocols to aid in the selection and application of the most suitable method for your research needs.

Comparing Analytical Techniques for Stereochemical Determination

The choice of analytical method for determining the stereochemistry of β-hydroxy-α-amino acids depends on several factors, including the sample amount, purity, crystalline nature, and the desired level of structural detail. While NMR spectroscopy offers a robust solution-state analysis, other techniques like Circular Dichroism (CD) spectroscopy and X-ray crystallography provide complementary or definitive information.

Method Principle Sample Requirements Information Obtained Advantages Limitations
NMR Spectroscopy
J-Coupling AnalysisMeasurement of the through-bond scalar coupling (³JHH) between Hα and Hβ protons, which is dependent on the dihedral angle.~1-5 mg, solubleRelative stereochemistry (syn/anti or erythro/threo)Non-destructive, provides information on solution-state conformationRequires analysis of coupling constants, which can be complex in crowded spectra.
NOE Analysis (NOESY/ROESY)Measurement of through-space nuclear Overhauser effects between spatially close protons (Hα and Hβ).~1-5 mg, solubleRelative stereochemistry, through-space proximitiesNon-destructive, provides direct evidence of spatial proximityNOE effects can be weak for small molecules and depend on molecular motion.
Chiral Derivatizing Agents (CDAs)Covalent derivatization with a chiral reagent (e.g., Mosher's acid) to form diastereomers with distinct NMR spectra.~1-5 mg, soluble, requires derivatizationAbsolute configuration of the α- and β-centersProvides absolute stereochemistry, often with significant chemical shift differencesRequires chemical modification, potential for kinetic resolution and side reactions.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.~0.1 mg/mL solution, optically pureInformation about the overall chirality and secondary structure (if applicable)High sensitivity, non-destructiveProvides information on the bulk sample chirality, not specific stereocenters; requires chromophores near the chiral center for a strong signal.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.High-quality single crystalUnambiguous absolute and relative stereochemistryProvides a definitive 3D structureRequires a suitable single crystal, which can be challenging to grow; solid-state structure may not represent the solution-state conformation.

NMR-Based Methodologies: A Deeper Dive

J-Coupling Analysis for Relative Stereochemistry

The vicinal coupling constant, ³J(Hα,Hβ), is a powerful parameter for determining the relative stereochemistry of the α and β carbons. The magnitude of this coupling is related to the dihedral angle between the Hα-Cα-Cβ-Hβ bonds, as described by the Karplus equation. In general, a larger ³J(Hα,Hβ) value is indicative of an anti or threo relationship, while a smaller value suggests a syn or erythro arrangement.

Table 1: Representative ³J(Hα,Hβ) Coupling Constants for Stereoisomers of β-Hydroxy-α-Amino Acids

CompoundDiastereomer³J(Hα,Hβ) (Hz)
Threoninethreo4.5 - 5.5
erythro2.0 - 3.0
β-Phenylserinethreo~7-9
erythro~3-5
β-Hydroxyleucinesyn~2-4
anti~8-10
Note: These are typical ranges and can vary depending on the solvent, temperature, and substituents.
Nuclear Overhauser Effect (NOE) for Spatial Proximity

NOE-based experiments, such as NOESY and ROESY, detect protons that are close in space (< 5 Å). For β-hydroxy-α-amino acids, a stronger NOE correlation between Hα and Hβ is typically observed in the syn or erythro isomer, where these protons are on the same face of the molecule in certain conformations. Conversely, a weaker or absent NOE is expected for the anti or threo isomer.

Table 2: Qualitative NOE Correlations for Stereoisomers of β-Hydroxy-α-Amino Acids

DiastereomerExpected Hα-Hβ NOE Intensity
syn / erythroStronger
anti / threoWeaker or absent
Chiral Derivatizing Agents (CDAs) for Absolute Stereochemistry

To determine the absolute configuration, chiral derivatizing agents are employed. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA that reacts with the hydroxyl and amino groups to form diastereomeric esters and amides. The different spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for nearby protons, allowing for the assignment of the absolute configuration at both stereocenters.

Experimental Protocols

J-Coupling Analysis Protocol
  • Sample Preparation: Dissolve 1-5 mg of the β-hydroxy-α-amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a concentration of approximately 10-20 mM.

  • NMR Data Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Ensure sufficient digital resolution to accurately measure coupling constants. This can be achieved by using a long acquisition time and a small spectral width.

    • Use appropriate solvent suppression techniques if necessary.

  • Data Analysis:

    • Process the spectrum with minimal line broadening.

    • Identify the signals for Hα and Hβ.

    • Measure the coupling constant ³J(Hα,Hβ) from the splitting pattern of the signals.

    • Compare the measured J-value to established ranges for syn/anti or erythro/threo isomers (see Table 1).

NOESY/ROESY Protocol
  • Sample Preparation: Prepare the sample as described for J-coupling analysis. Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum.

    • For small molecules, a NOESY experiment with a mixing time of 500-800 ms is typically appropriate. For intermediate-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.

    • Optimize the acquisition parameters, including the number of scans and increments, to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the 2D spectrum.

    • Identify the diagonal peaks corresponding to Hα and Hβ.

    • Look for a cross-peak between the Hα and Hβ signals.

    • The presence and intensity of the cross-peak provide information about the spatial proximity and relative stereochemistry.

Chiral Derivatizing Agent (Mosher's Method) Protocol
  • Derivatization:

    • In separate vials, react the β-hydroxy-α-amino acid with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CDCl₃).

    • The reaction typically proceeds at room temperature. Monitor the reaction by TLC or ¹H NMR.

    • Upon completion, quench the reaction and purify the resulting diastereomeric Mosher's esters/amides.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher derivatives.

  • Data Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral centers.

    • Based on the established Mosher's model, the sign of the Δδ values can be used to assign the absolute configuration.

Alternative Methodologies: Protocols

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a solution of the β-hydroxy-α-amino acid in a transparent solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.

    • The sample must be optically pure.

    • The buffer, if used, should not have significant absorbance in the wavelength range of interest.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

    • Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.

  • Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum can be compared to known compounds or theoretical calculations to infer the absolute configuration.

X-ray Crystallography Protocol
  • Crystallization:

    • Grow a single, high-quality crystal of the β-hydroxy-α-amino acid. This is often the most challenging step and may require screening of various solvents, precipitants, and crystallization conditions (e.g., vapor diffusion, slow evaporation).

  • Data Collection:

    • Mount the crystal on a goniometer and expose it to a beam of X-rays.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build and refine the molecular model to fit the electron density map.

    • The final refined structure provides the unambiguous absolute and relative stereochemistry.

Visualizing the Workflow

To better understand the experimental process for each NMR-based technique, the following diagrams illustrate the key steps involved.

J_Coupling_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Analysis prep Dissolve sample in deuterated solvent acq Acquire high-resolution 1D 1H NMR spectrum prep->acq proc Process spectrum acq->proc measure Measure 3J(Hα,Hβ) proc->measure compare Compare to known values measure->compare assign Assign relative stereochemistry compare->assign

J-Coupling Analysis Workflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Analysis prep Dissolve sample in deuterated solvent acq Acquire 2D NOESY or ROESY spectrum prep->acq proc Process 2D spectrum acq->proc identify Identify Hα-Hβ cross-peak proc->identify interpret Interpret intensity identify->interpret assign Assign relative stereochemistry interpret->assign

NOESY/ROESY Analysis Workflow

CDA_Workflow cluster_prep Derivatization cluster_acq NMR Data Acquisition cluster_proc Data Analysis react_R React with (R)-CDA acq_R Acquire 1H NMR of (R)-diastereomer react_R->acq_R react_S React with (S)-CDA acq_S Acquire 1H NMR of (S)-diastereomer react_S->acq_S compare Compare chemical shifts acq_R->compare acq_S->compare calc Calculate Δδ = δS - δR compare->calc model Apply Mosher's model calc->model assign Assign absolute configuration model->assign

Chiral Derivatizing Agent (CDA) Analysis Workflow

X-ray crystallography of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray diffraction data for two protected amino acid derivatives: N-Boc-L-valine and N-acetyl-L-alanine. While the primary focus of this guide was initially on (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid derivatives, a lack of publicly available crystallographic data for this specific compound has necessitated a shift to these well-characterized and structurally relevant alternatives. Understanding the three-dimensional structure of these building blocks is fundamental to rational drug design, peptide chemistry, and the development of novel therapeutics.

Introduction to X-ray Crystallography in Drug Development

X-ray crystallography is a cornerstone technique in structural biology and medicinal chemistry, providing atomic-level insights into the three-dimensional architecture of molecules. This high-resolution structural information is invaluable for understanding molecular recognition, enzyme mechanisms, and protein-ligand interactions. In drug development, crystallography enables the structure-based design of potent and selective inhibitors, the optimization of lead compounds, and the elucidation of mechanisms of action.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for N-Boc-L-valine and N-acetyl-L-alanine, offering a direct comparison of their solid-state conformations.

ParameterN-Boc-L-valineN-acetyl-L-alanine[1][2]
Chemical Formula C₁₀H₁₉NO₄C₅H₉NO₃
Molecular Weight 217.26 g/mol 131.13 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)10.332(2)10.893(2)
b (Å)5.923(1)5.821(1)
c (Å)10.749(2)10.003(2)
α (°)9090
β (°)108.31(3)90
γ (°)9090
Volume (ų)624.2(2)634.2(2)
Z (Molecules/Unit Cell) 24
Calculated Density (g/cm³)1.1551.374
Hydrogen Bonds Intermolecular N-H···O and O-H···O interactions forming chains.Intermolecular N-H···O and O-H···O hydrogen bonds creating a network.[1]

Experimental Protocols

A generalized workflow for the single-crystal X-ray diffraction of amino acid derivatives is outlined below. This protocol is a composite of standard laboratory practices.

Crystallization

Single crystals of sufficient size and quality are paramount for successful X-ray diffraction analysis. A common method for amino acid derivatives is slow evaporation from a suitable solvent or solvent mixture.

  • Materials :

    • Purified amino acid derivative

    • Crystallization-grade solvents (e.g., ethanol, methanol, ethyl acetate, water)

    • Small glass vials or a crystallization plate

  • Procedure :

    • Dissolve the amino acid derivative in a minimal amount of a suitable solvent, gently warming if necessary to achieve complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

    • Alternatively, employ vapor diffusion techniques (hanging or sitting drop) where a solution of the compound is allowed to equilibrate with a reservoir containing a precipitant.

    • Allow the vial to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Monitor for the formation of well-defined single crystals.

Data Collection
  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant for data collection at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Diffractometer Setup : The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Acquisition : A series of diffraction images are collected as the crystal is rotated in the X-ray beam. This allows for the measurement of the intensities and positions of the diffracted X-ray reflections over a complete sphere of reciprocal space.

Structure Solution and Refinement
  • Data Processing : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption and polarization.

  • Structure Solution : The initial phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement : The atomic positions, displacement parameters, and other model parameters are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, leading to a final, accurate crystal structure.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution (Phasing) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart illustrating the major stages of a single-crystal X-ray crystallography experiment.

Logical Relationships in Structure Determination

The process of solving a crystal structure involves a logical progression from diffraction data to a refined molecular model.

structure_determination_logic cluster_exp Experimental Data cluster_model Computational Modeling diff_pattern Diffraction Pattern (Intensities & Positions) electron_density Electron Density Map diff_pattern->electron_density Phasing initial_model Initial Atomic Model electron_density->initial_model Model Building refined_model Refined Structure initial_model->refined_model Refinement refined_model->electron_density Improves Fit

Caption: The iterative relationship between experimental data and computational modeling in crystal structure determination.

References

The Ester Bond's Double-Edged Sword: A Comparative Efficacy Analysis of Peptides and Their Hydroxy Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a constant endeavor. One established strategy to enhance peptide stability and permeability is the incorporation of α-hydroxy acids, such as (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, to form depsipeptides. This modification, which replaces a backbone amide bond with an ester linkage, is theorized to improve pharmacokinetic properties by introducing conformational constraints and reducing susceptibility to proteolytic degradation. However, experimental evidence reveals a nuanced reality where this substitution can either enhance or diminish biological activity, underscoring the complexity of peptide drug design.

The introduction of an ester bond into a peptide backbone fundamentally alters its chemical and physical properties. This modification can lead to increased lipophilicity and a more rigid structure, which may facilitate passive diffusion across cell membranes.[1] Furthermore, the ester linkage is not a substrate for peptidases, which are enzymes that cleave amide bonds, thus offering a potential shield against rapid degradation in biological systems.[2] These anticipated benefits have driven research into depsipeptides as a promising class of therapeutics, particularly for oral drug delivery.

This guide provides a comparative analysis of the efficacy of peptides with and without the incorporation of an α-hydroxy acid, focusing on the well-studied marine-derived cyclic depsipeptide, Sansalvamide A. We will delve into the quantitative data from comparative studies, detail the experimental protocols used to generate this data, and provide visualizations to illustrate the key concepts and workflows.

Data Presentation: A Surprising Turn in Cytotoxicity

While the incorporation of α-hydroxy acids is often pursued to enhance peptide efficacy, studies on Sansalvamide A and its analogues have yielded surprising results. The natural product, a depsipeptide, was found to be less potent than its all-amide counterpart in cancer cell lines. This suggests that while the ester bond can confer desirable properties, the specific biological context and target interactions are critical determinants of overall activity.

Below is a summary of the comparative cytotoxic activity of Sansalvamide A (depsipeptide) and its all-amide analogue.

CompoundStructureCancer Cell LineIC50 (µM)Fold Difference
Sansalvamide A Cyclic DepsipeptidePancreatic Cancer~3.610-fold less active
Sansalvamide A-amide Cyclic PeptidePancreatic Cancer~0.3610-fold more active

Table 1: Comparative cytotoxic activity of Sansalvamide A and its all-amide analogue against pancreatic cancer cell lines. Data extracted from Silverman and co-workers' findings as cited in a comprehensive study of Sansalvamide A derivatives.[3]

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Depsipeptides

The synthesis of both the depsipeptide and its all-amide analogue can be achieved using solid-phase peptide synthesis. The incorporation of the α-hydroxy acid requires a modified coupling protocol.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • (S)-2-Hydroxy-3-methylbutanoic acid (or other desired α-hydroxy acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Solvents: DMF, DCM (Dichloromethane)

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid is activated with HBTU/HOBt in the presence of DIEA and coupled to the resin.

  • Hydroxy Acid Coupling (for depsipeptide): To form the ester bond, the α-hydroxy acid is coupled to the growing peptide chain. This step often requires different coupling reagents, such as DIC (N,N'-Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine), to facilitate ester bond formation.[1]

  • Chain Elongation: Steps 2 and 3 (and 4 where applicable) are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a TFA cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the peptides is commonly determined using a colorimetric assay like the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Pancreatic cancer cell line (e.g., PL45)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Peptide stocks of known concentration

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with serial dilutions of the test peptides and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of peptide that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method used to predict passive intestinal absorption of compounds.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution)

  • Phosphate buffered saline (PBS)

  • Peptide stocks of known concentration

  • UV-Vis plate reader

Protocol:

  • Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: The acceptor plate wells are filled with PBS.

  • Donor Plate Preparation: The peptide solutions are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period, allowing the peptides to permeate from the donor to the acceptor compartment.

  • Concentration Measurement: The concentration of the peptide in both the donor and acceptor wells is measured using a UV-Vis plate reader.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.

Visualizations

To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Structural Comparison of a Peptide and a Depsipeptide cluster_peptide Peptide Segment cluster_depsipeptide Depsipeptide Segment p1 Amino Acid 1 p2 Amino Acid 2 p1->p2 Amide Bond (-CO-NH-) d1 Amino Acid 1 d2 α-Hydroxy Acid d1->d2 Ester Bond (-CO-O-)

Caption: Structural difference between a peptide and a depsipeptide.

General Workflow of a Cytotoxicity Assay (MTT) A Seed Cells in 96-well Plate B Treat with Peptides (Serial Dilutions) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (Allow Formazan Formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of a typical MTT cytotoxicity assay.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral Amino Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral amino acids is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for this analysis. This guide provides an objective comparison of the primary HPLC-based methods, supported by experimental data, to assist in selecting the most appropriate strategy for your analytical needs.

The stereochemistry of amino acids plays a fundamental role in the biological activity of peptides and proteins. Consequently, the accurate quantification of enantiomeric purity is paramount in pharmaceutical development, proteomics, and metabolomics. HPLC stands out as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. The three principal approaches for chiral separation of amino acids by HPLC are: direct separation on a chiral stationary phase (CSP), indirect separation following derivatization with a chiral derivatizing agent (CDA), and direct separation using a chiral mobile phase additive (CMPA).[1]

Comparison of HPLC Methods for Chiral Amino Acid Analysis

The choice of method depends on several factors including the specific amino acid, the sample matrix, the required sensitivity, and the availability of columns and reagents. The following table summarizes the key characteristics of each approach.

FeatureDirect Method (CSP)Indirect Method (CDA)Chiral Mobile Phase Additive (CMPA)
Principle Enantiomers are separated on a stationary phase containing a single enantiomer of a chiral selector.[2]Amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[3]A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the amino acid enantiomers, which are then separated on an achiral column.[4]
Advantages - Direct analysis of underivatized amino acids.[2][5] - High resolution often achievable.[2] - Reduced risk of racemization during sample preparation.- High sensitivity, especially with fluorescent CDAs.[1] - Utilizes common and less expensive achiral columns. - Elution order of diastereomers can be predictable.- Method development can be straightforward by simply adding the chiral selector to the mobile phase. - Cost-effective if the chiral selector is not expensive.
Disadvantages - Chiral columns can be expensive. - Method development can be more complex. - Not all CSPs are suitable for all amino acids.- Derivatization step adds complexity and time to the workflow. - Potential for racemization during derivatization. - Incomplete derivatization can lead to inaccurate results. - Excess derivatizing reagent may interfere with the chromatogram.[6]- The chiral additive can contaminate the HPLC system. - Generally lower efficiency and resolution compared to CSPs. - Limited applicability and availability of suitable additives.
Common Selectors/Reagents - Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin).[5][7] - Crown ethers.[8] - Polysaccharide derivatives.[9] - Ligand exchange phases.[10]- Marfey’s Reagent (FDAA).[3][11] - o-Phthalaldehyde/isobutyryl-l-cysteine (OPA/IBLC).[11] - (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).[11]- Cyclodextrins.[12] - Vancomycin.[12] - Chiral metal complexes.[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Direct Separation using a Chiral Stationary Phase (Teicoplanin-based CSP)

This method is suitable for the direct analysis of underivatized amino acids.

Materials and Equipment:

  • HPLC system with UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column: Astec CHIROBIOTIC T (Teicoplanin-based), 25 cm x 4.6 mm I.D.[5]

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Sample: Racemic or enantiomerically-enriched amino acid mixture.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v).[2] The optimal ratio may vary depending on the amino acid.[5] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the amino acid sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[2]

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 254 nm for UV detection).

    • Inject the sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers.

    • Integrate the area under each peak (AreaD and AreaL).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100

Indirect Separation via Chiral Derivatization (Marfey's Reagent)

This method involves the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[1][3]

Materials and Equipment:

  • HPLC system with a UV detector.

  • Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Reagents: Marfey’s Reagent (FDAA), Acetone, 1 M Sodium Bicarbonate, 2 M HCl, Trifluoroacetic acid (TFA), Acetonitrile (HPLC grade).

  • Sample: Amino acid sample (approx. 50 nmol).

Procedure:

  • Derivatization:

    • Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate.[1]

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour in the dark.[1]

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 340 nm.[1]

  • Data Analysis: Calculate the % ee as described for the direct method.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the direct and indirect HPLC methods for determining the enantiomeric excess of chiral amino acids.

direct_method_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Amino Acid Sample DissolvedSample Dissolve in Mobile Phase Sample->DissolvedSample HPLC HPLC System DissolvedSample->HPLC CSP Chiral Stationary Phase (CSP) HPLC->CSP Detector Detection (UV/MS) CSP->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Enantiomeric Purity Report (%ee) Quantification->Report

Caption: Workflow for the direct HPLC method using a chiral stationary phase.

indirect_method_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Amino Acid Sample Derivatization Derivatization with Chiral Derivatizing Agent (CDA) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC HPLC System Diastereomers->HPLC AchiralColumn Achiral Column (e.g., C18) HPLC->AchiralColumn Detector Detection (UV/FLD) AchiralColumn->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Enantiomeric Purity Report (%ee) Quantification->Report

Caption: Workflow for the indirect HPLC method using a chiral derivatizing agent.

Conclusion

The determination of enantiomeric excess of chiral amino acids by HPLC is a well-established field with multiple reliable approaches. For routine analysis of a broad range of underivatized amino acids, direct methods using macrocyclic glycopeptide or crown ether-based CSPs are often the most efficient and robust choice.[1] In contrast, for trace analysis in complex biological matrices where high sensitivity is paramount, an indirect method employing a highly fluorescent derivatizing agent coupled with MS detection may be more suitable.[1] The selection of the optimal method will ultimately be guided by the specific analytical challenge at hand.

References

Navigating the Uncharted Territory: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of peptide and protein engineering, the incorporation of unnatural amino acids (UAAs) offers a gateway to novel therapeutic functionalities and enhanced molecular properties. However, the structural verification of these bespoke peptides presents a significant analytical hurdle. This guide provides an objective comparison of mass spectrometry-based methodologies for the analysis of peptides containing UAAs, supported by experimental data, detailed protocols, and visual workflows to empower informed decision-making in your research.

The integration of UAAs into peptide sequences fundamentally alters their chemical and physical properties, necessitating a departure from standard analytical pipelines. Mass spectrometry (MS) has emerged as the premier tool for characterizing these modified peptides, offering unparalleled sensitivity and depth of information. This guide will dissect the key aspects of MS-based analysis, from sample preparation to data interpretation, with a focus on the comparative performance of different fragmentation techniques.

Unveiling the Sequence: A Head-to-Head Comparison of Fragmentation Methods

The heart of peptide sequencing by tandem mass spectrometry (MS/MS) lies in the controlled fragmentation of the peptide backbone. The choice of fragmentation method is paramount, especially when dealing with the diverse chemistries of UAAs. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation MethodPrincipleAdvantages for UAA AnalysisDisadvantages for UAA AnalysisTypical Sequence Coverage
Collision-Induced Dissociation (CID) Involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide bonds.Well-established, robust, and effective for many common UAAs. Generates predominantly b- and y-type ions which are readily interpretable.[1][2]Can lead to the loss of labile UAA side chains. May produce limited fragmentation around the UAA, hindering precise localization. Less effective for highly charged peptides.[3]~67% for standard peptides.[2]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, resulting in higher-energy fragmentation.Produces high-resolution fragment ion spectra, aiding in the confident identification of UAA-induced mass shifts.[3] Can provide more complete fragmentation than CID.Similar to CID, can cause the loss of labile modifications.Generally provides more peptide identifications than CID and ETD for doubly charged peptides.[4]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation of the peptide backbone while often preserving post-translational modifications.Excellent for preserving labile UAA side chains and other modifications.[1][2][3] Particularly effective for longer peptides and those with higher charge states.[1] Generates c- and z-type ions, providing complementary fragmentation information.Less efficient for peptides with low charge states (e.g., +2). Can be less effective for peptides containing proline residues C-terminal to the cleavage site.[1]~82% for standard peptides, showing a significant increase over CID.[2]

Key Considerations for UAA Analysis:

  • Labile UAAs: For peptides containing UAAs with delicate functional groups prone to dissociation (e.g., some photocross-linkers or fluorescent probes), ETD is often the superior choice due to its non-ergodic fragmentation mechanism that preserves side-chain integrity.[1][3]

  • Novel UAAs: When dealing with a novel UAA where fragmentation behavior is unknown, employing a combination of fragmentation methods (e.g., CID/HCD and ETD) can provide the most comprehensive sequence information.[2]

  • Charge State: The charge state of the precursor peptide ion significantly influences fragmentation efficiency. ETD is generally more effective for peptides with a charge state of +3 or higher, while CID and HCD are robust for doubly charged peptides.[1][4]

Experimental Corner: Protocols for Success

A well-defined experimental protocol is the bedrock of reliable and reproducible mass spectrometry data. Below is a generalized protocol for the LC-MS/MS analysis of peptides containing UAAs, which can be adapted based on the specific properties of the UAA and the peptide sequence.

Protocol: LC-MS/MS Analysis of a Peptide Containing an Unnatural Amino Acid

1. Sample Preparation:

  • Solubilization: Dissolve the purified peptide containing the UAA in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water or a mixture of water and acetonitrile. The final concentration should be in the low picomole to femtomole range, depending on instrument sensitivity.

  • Reduction and Alkylation (for cysteine-containing peptides): If the peptide contains disulfide bonds that need to be characterized in their reduced form, treat the sample with a reducing agent (e.g., dithiothreitol) followed by an alkylating agent (e.g., iodoacetamide) to prevent re-formation of disulfide bridges.

  • Enzymatic Digestion (for proteins containing UAAs): For the analysis of UAAs within a larger protein context, perform in-solution or in-gel digestion using a specific protease such as trypsin. Optimize digestion conditions (enzyme-to-substrate ratio, temperature, and time) to ensure efficient cleavage while minimizing non-specific digestion and potential degradation of the UAA. For lysine-ending peptides that may have a reactive ε-amino group, this group can be blocked prior to analysis.[5]

2. Liquid Chromatography (LC) Separation:

  • Column: Use a reversed-phase C18 column suitable for peptide separations. The choice of column length, internal diameter, and particle size will depend on the complexity of the sample and the desired resolution.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a linear gradient of increasing Mobile Phase B to elute the peptides from the column based on their hydrophobicity. The gradient profile should be optimized to achieve good separation of the target peptide from other components. For multiphosphorylated peptides, using a lower pH (e.g., 3% formic acid) can improve retention and detection.[6]

3. Mass Spectrometry (MS) Analysis:

  • Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the eluting peptides.

  • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ions.

  • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to select precursor ions for fragmentation.

    • DDA: The mass spectrometer automatically selects the most intense precursor ions from the MS1 scan for subsequent fragmentation using one or more of the techniques described above (CID, HCD, ETD).

    • DIA: The mass spectrometer systematically fragments all precursor ions within a defined m/z window, providing a comprehensive fragmentation map of the entire sample.

  • Instrument Settings: Optimize key instrument parameters such as collision energy (for CID/HCD) or electron transfer reaction time (for ETD) to achieve optimal fragmentation of the target peptide.

4. Data Analysis:

  • Database Searching: If the UAA is known and its mass has been incorporated into a protein sequence database, use search algorithms like Sequest or Mascot to identify the peptide. The mass of the UAA should be defined as a variable modification.

  • De Novo Sequencing: For novel UAAs or when a database search is not feasible, employ de novo sequencing algorithms to deduce the peptide sequence directly from the MS/MS spectrum.[7] This approach is crucial for identifying unknown peptides and sequences that are not present in existing databases. Several algorithms, including graph-based methods and those utilizing machine learning, are available for this purpose.

  • Manual Validation: Manually inspect the MS/MS spectra to confirm the sequence assignment and the localization of the UAA. Look for characteristic fragment ions (b, y, c, z) that support the proposed sequence.

Visualizing the Workflow: A Roadmap for UAA Peptide Analysis

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of a peptide containing a UAA, highlighting key decision points.

UAA_Peptide_Analysis_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis or Protein Expression with UAA Purification Purification Peptide_Synthesis->Purification Digestion Enzymatic Digestion (for proteins) Purification->Digestion Optional LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan Fragmentation Fragmentation Method Selection MS1_Scan->Fragmentation CID_HCD CID / HCD Fragmentation->CID_HCD Labile UAA? No ETD ETD Fragmentation->ETD Labile UAA? Yes High Charge State? Yes MS2_Scan MS2 Scan (Fragment Ion Detection) CID_HCD->MS2_Scan ETD->MS2_Scan Data_Processing Spectral Processing MS2_Scan->Data_Processing Sequencing_Strategy Sequencing Strategy Data_Processing->Sequencing_Strategy Database_Search Database Search (Known UAA) Sequencing_Strategy->Database_Search UAA Known? De_Novo_Sequencing De Novo Sequencing (Novel UAA) Sequencing_Strategy->De_Novo_Sequencing UAA Novel? Sequence_Validation Manual Validation and Localization of UAA Database_Search->Sequence_Validation De_Novo_Sequencing->Sequence_Validation

Caption: Workflow for the mass spectrometry analysis of peptides containing unnatural amino acids.

Conclusion

The analysis of peptides containing unnatural amino acids by mass spectrometry is a dynamic and evolving field. While challenges remain, particularly in the fragmentation and data analysis of novel UAAs, the strategic application of different fragmentation techniques and sophisticated data analysis workflows can provide unambiguous sequence confirmation. By carefully considering the chemical nature of the UAA and the goals of the experiment, researchers can select the optimal analytical strategy to unlock the full potential of these engineered biomolecules in drug discovery and beyond. This guide serves as a foundational resource to navigate the analytical complexities and accelerate the pace of innovation in this exciting area of research.

References

Safety Operating Guide

Proper Disposal of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid as a hazardous chemical waste. Due to its classification as a skin, eye, and respiratory irritant, it should not be disposed of down the drain or in regular trash. [1][2][3] Professional disposal through an approved waste management service is mandatory.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2][4]

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Profile and Safety Precautions

Understanding the hazard profile is essential for safe handling and disposal. Based on data for stereoisomers and similar compounds, this compound should be handled with care, assuming the following hazards:

Hazard ClassificationGHS Hazard StatementPrecautionary MeasuresSource
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[1][3]
Serious Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][3]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, the following PPE must be worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Laboratory coat

II. Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

1. Solid Waste:

  • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
  • Place this container within a designated solid hazardous waste container provided by your institution's EHS department.[4]
  • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the solid hazardous waste container.[4]

2. Aqueous/Liquid Waste:

  • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
  • Ensure the container is compatible with the chemical and properly labeled.

3. Contaminated Labware:

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be disposed of in the solid hazardous waste container.[4]
  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[4] Following decontamination, the glassware can be washed according to standard laboratory procedures.

III. Spill Management

In the event of a spill, adhere to the following procedure:

  • Control and Contain: Restrict access to the spill area.

  • Absorb: For liquid spills, absorb with an inert material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[1]

  • Collect: Place the absorbed material or swept solids into a suitable, sealed container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathways cluster_actions Action Steps for Hazardous Waste Waste This compound Waste (Solid, Liquid, Contaminated Materials) Assess Is the waste hazardous? (Consult SDS and Institutional Guidelines) Waste->Assess NonHazardous Non-Hazardous Waste Stream (e.g., regular trash, drain disposal) Assess->NonHazardous No (Requires EHS Approval) Hazardous Hazardous Waste Stream Assess->Hazardous Yes (Skin/Eye/Respiratory Irritant) Segregate Segregate Waste (Solid, Liquid, Sharps) Hazardous->Segregate Label Label Container Clearly (Contents, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Disposal decision workflow for laboratory chemical waste.

Disclaimer: This information is intended as a guide and should not replace institutional protocols or regulatory requirements. Always prioritize safety and consult with your EHS department for guidance on specific disposal procedures at your facility.

References

Personal protective equipment for handling (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety goggles or a face shieldMust be worn at all times to protect from splashes and airborne particles.[3][4][5]
Skin Protection Chemical-resistant gloves (Nitrile recommended)Inspect gloves for integrity before use. Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[6]
Laboratory coat or coverallsShould be long-sleeved to protect skin from contact with the chemical.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[5]

Operational and Disposal Plans

Engineering Controls and Safe Handling

To minimize exposure, it is essential to handle this compound in a well-ventilated area.

  • Ventilation: Whenever possible, use a chemical fume hood to handle the solid compound, especially when weighing or transferring, to minimize inhalation risk.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and humidity.[7]

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

Experimental Protocol: Safe Handling Workflow

The following workflow outlines the procedural steps for safely handling this compound from reception to disposal.

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: Uncontaminated amino acids and their derivatives are often not classified as hazardous waste.[8] However, it is critical to segregate non-hazardous from hazardous waste to avoid costly disposal of the entire mixture as hazardous.[8]

  • Solid Waste: Non-hazardous solid chemical waste may be suitable for disposal in the regular trash, but should not be placed in laboratory trash cans that are handled by custodial staff.[9] Place it directly into the designated dumpsters.[9]

  • Liquid Waste: Non-hazardous liquid waste may be poured down the sink drain with approval from the institution's Environmental Health and Safety (EHS) department.[9]

  • Empty Containers: Empty containers must be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label of the empty container before disposal in the regular trash.[9]

  • Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines.[9][10]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's safety officer for any questions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.